Isoamyl isobutyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylbutyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(2)5-6-11-9(10)8(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTGLSWXJMRZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062131 | |
| Record name | Isopentyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
168.00 to 171.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylbutyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036234 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2050-01-3 | |
| Record name | Isoamyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoamyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopentyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF0ZT103EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylbutyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036234 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Isoamyl Isobutyrate
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound. The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.
Chemical Structure and Identifiers
This compound is an organic compound classified as an ester. It is formed from the esterification of isoamyl alcohol with isobutyric acid.[1] Its chemical structure is characterized by a nine-carbon backbone.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 3-methylbutyl 2-methylpropanoate[1] |
| Synonyms | Isopentyl isobutyrate, 3-Methylbutyl isobutyrate[1] |
| CAS Number | 2050-01-3[1] |
| Molecular Formula | C₉H₁₈O₂[1] |
| SMILES | CC(C)CCOC(=O)C(C)C[1] |
| InChIKey | VFTGLSWXJMRZNB-UHFFFAOYSA-N[1] |
Physicochemical Properties
This compound is a colorless liquid with a characteristic fruity aroma, often described as reminiscent of apricot or pineapple.[1] It is primarily used in the flavor and fragrance industry for its pleasant scent.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 158.24 g/mol [1] |
| Appearance | Colorless liquid |
| Odor | Fruity, apricot, pineapple-like[1] |
| Boiling Point | 168-171 °C at 760 mmHg[1] |
| Density | 0.856 g/mL at 25 °C |
| Refractive Index | 1.406 at 20 °C |
| Solubility | Insoluble in water; soluble in alcohol and oils |
| Flash Point | 54 °C (closed cup) |
Spectroscopic Properties
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| ~ 4.1 | Triplet | -O-CH₂- | |
| ~ 2.5 | Septet | -CH(CH₃)₂ | |
| ~ 1.7 | Multiplet | -CH(CH₃)₂ | |
| ~ 1.5 | Multiplet | -CH₂-CH(CH₃)₂ | |
| ~ 1.1 | Doublet | -C(=O)CH(CH₃)₂ | |
| ~ 0.9 | Doublet | -CH₂CH(CH₃)₂ | |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| ~ 177 | C=O | ||
| ~ 63 | -O-CH₂- | ||
| ~ 37 | -CH(CH₃)₂ | ||
| ~ 34 | -C(=O)CH(CH₃)₂ | ||
| ~ 25 | -CH₂-CH(CH₃)₂ | ||
| ~ 22 | -CH₂CH(CH₃)₂ | ||
| ~ 19 | -C(=O)CH(CH₃)₂ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for an ester.
Table 4: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 2960-2870 | C-H stretching (alkane) |
| ~ 1735 | C=O stretching (ester) |
| ~ 1240-1160 | C-O stretching (ester) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound shows a characteristic fragmentation pattern.
Table 5: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 158 | [M]⁺ (Molecular ion) |
| 115 | [M - C₃H₇]⁺ |
| 87 | [CH₃CH₂CH₂CO]⁺ |
| 71 | [C₅H₁₁]⁺ or [CH(CH₃)₂CO]⁺ |
| 43 | [CH(CH₃)₂]⁺ (Base peak) |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
Objective: To synthesize this compound from isoamyl alcohol and isobutyric acid using an acid catalyst.
Materials:
-
Isoamyl alcohol (3-methyl-1-butanol)
-
Isobutyric acid (2-methylpropanoic acid)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of isoamyl alcohol and isobutyric acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total moles of reactants) to the mixture while swirling.[5]
-
Add a few boiling chips and attach a reflux condenser.
-
Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of cold water and shake gently. Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine to remove any remaining water-soluble impurities.[5] During the bicarbonate wash, vent the separatory funnel frequently to release the pressure from CO₂ evolution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried organic layer into a distillation flask.
-
Purify the this compound by simple distillation, collecting the fraction that boils at approximately 168-171 °C.
Quality Control by Gas Chromatography (GC)
Objective: To determine the purity of synthesized this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for flavor analysis (e.g., DB-5, HP-INNOWax).[6]
Materials:
-
Synthesized this compound sample.
-
High-purity solvent for dilution (e.g., hexane or ethanol).
GC-FID Conditions:
-
Column: HP-INNOWAX, 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 230 °C at 20 °C/min, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Procedure:
-
Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v).
-
Inject the sample into the GC-FID system.
-
Record the chromatogram.
-
Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Biological Activity and Applications
The primary application of this compound is as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[7] It is valued for its sweet, fruity aroma. There is no significant scientific literature to suggest that this compound is involved in specific biological signaling pathways. Its role as a metabolite has been noted, but it is not typically studied for pharmacological activity.[1]
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions.
Table 6: Safety Information for this compound
| Hazard | Description |
| GHS Pictogram | GHS02 (Flammable) |
| Signal Word | Warning |
| Hazard Statement | H226: Flammable liquid and vapor |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Storage | Store in a well-ventilated place. Keep cool. |
Conclusion
This compound is a well-characterized ester with significant applications in the flavor and fragrance industries. Its synthesis is straightforward via Fischer esterification, and its purity can be reliably assessed using standard analytical techniques such as gas chromatography. While it is a common component in many consumer products, its biological activity beyond that of a flavor and fragrance agent has not been a significant area of research. This guide provides the core technical information necessary for its synthesis, characterization, and handling in a research and development setting.
References
- 1. This compound | C9H18O2 | CID 519786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoamyl butyrate(106-27-4) 1H NMR [m.chemicalbook.com]
- 3. Isoamyl butyrate(106-27-4) 13C NMR spectrum [chemicalbook.com]
- 4. tetratek.com.tr [tetratek.com.tr]
- 5. community.wvu.edu [community.wvu.edu]
- 6. mdpi.com [mdpi.com]
- 7. This compound, 2050-01-3 [thegoodscentscompany.com]
Physical and chemical properties of isopentyl isobutyrate
An In-depth Technical Guide to Isopentyl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of isopentyl isobutyrate. It includes detailed experimental protocols for its synthesis and analysis, alongside visualizations of key chemical transformations.
General Information and Safety
Isopentyl isobutyrate, also known as isoamyl isobutyrate, is a fatty acid ester.[1][2] It is recognized by its characteristic fruity odor, with notes of apricot and pineapple.[1][3] This colorless liquid is found naturally in various fruits and beverages, including bananas, grapes, melons, beer, and white wine.[3][4] In industrial applications, it serves as a flavoring agent, a fragrance component in cosmetics, and as a solvent or plasticizer.[5]
Safety Precautions: Isopentyl isobutyrate is a combustible liquid and should be kept away from heat, sparks, and open flames.[1] It is incompatible with strong oxidizing and reducing agents.[1][3] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this compound.
Physical and Chemical Properties
The fundamental physical and chemical properties of isopentyl isobutyrate are summarized below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O₂ | [1][2][5][6][7] |
| Molecular Weight | 158.24 g/mol | [2][5][6][7] |
| CAS Number | 2050-01-3 | [1][2][5][7] |
| Appearance | Colorless liquid | [1][3][5] |
| Odor | Fruity, apricot, pineapple | [1][3] |
| Boiling Point | 169-171 °C | [3][4][5] |
| Density | 0.856 g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.406 | [3][4] |
| Water Solubility | 136.1 mg/L at 25 °C (estimated) | [1] |
| Solubility in Organic Solvents | Miscible with alcohol; soluble in essential oils | [3][4][8] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of isopentyl isobutyrate.
Table 2: Spectroscopic Data Summary
| Technique | Key Features and Observations | Source(s) |
| ¹H NMR | Spectral data is available for isopentyl isobutyrate. | [9] |
| ¹³C NMR | Spectral data is available for isopentyl isobutyrate. | [9] |
| Infrared (IR) Spectroscopy | FTIR spectra are available, typically showing a strong C=O stretch for the ester group. | [2][10] |
| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available, providing fragmentation patterns for structural elucidation. | [2][6] |
Chemical Reactivity and Synthesis
Isopentyl isobutyrate undergoes typical ester reactions, including hydrolysis and transesterification. It is commonly synthesized via Fischer esterification.
Synthesis via Fischer Esterification
Isopentyl isobutyrate is synthesized by the acid-catalyzed reaction of isopentyl alcohol (isoamylol) with isobutyric acid.[1][3] The reaction is an equilibrium process, and to favor the formation of the ester, an excess of one reactant (typically the less expensive one) is used, and the water produced is removed.[11]
Hydrolysis
Ester hydrolysis is the cleavage of an ester by water. This reaction can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification, where the ester reacts with water in the presence of a strong acid catalyst to yield the corresponding carboxylic acid and alcohol.[12][13]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a base (e.g., NaOH) is consumed to produce a carboxylate salt and an alcohol.[12]
Transesterification
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[14] This reaction can also be acid- or base-catalyzed.[15] For example, reacting isopentyl isobutyrate with methanol in the presence of a catalyst would yield methyl isobutyrate and isopentyl alcohol.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of isopentyl isobutyrate.
Synthesis Protocol: Fischer Esterification
This protocol is adapted from standard procedures for the synthesis of similar esters like isopentyl acetate.[11][16]
Materials:
-
Isopentyl alcohol
-
Isobutyric acid
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Boiling stones
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a 100-mL round-bottom flask, combine 15 mL of isopentyl alcohol and 20 mL of isobutyric acid. Swirl to mix.
-
Catalyst Addition: Carefully add 4 mL of concentrated H₂SO₄ to the flask while swirling. Caution: This reaction is exothermic.
-
Reflux: Add boiling stones, attach a reflux condenser, and heat the mixture under reflux for 1 hour using a heating mantle.
-
Workup - Quenching: Allow the mixture to cool to room temperature. Transfer it to a separatory funnel containing 55 mL of cold water.
-
Workup - Extraction: Separate the lower aqueous layer. Wash the organic layer sequentially with:
-
Two 25 mL portions of 5% NaHCO₃ solution to neutralize excess acid. Caution: Vent the separatory funnel frequently to release CO₂ pressure.
-
One 25 mL portion of water.
-
One 5 mL portion of saturated NaCl solution to aid in separating the layers.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄.
-
Purification: Decant the dried ester into a distillation flask. Purify the product by simple distillation, collecting the fraction that boils between 168-172 °C.
Analytical Protocols
Objective: To confirm the identity and purity of the synthesized isopentyl isobutyrate.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To assess purity and confirm molecular weight.
-
Methodology:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program that effectively separates the product from any residual starting materials or byproducts.
-
The resulting chromatogram will indicate the purity by the relative area of the product peak.
-
The mass spectrum of the main peak should be compared with a library spectrum (e.g., NIST) to confirm the identity of isopentyl isobutyrate.[6][17]
-
2. Infrared (IR) Spectroscopy:
-
Purpose: To confirm the presence of the ester functional group.
-
Methodology:
-
Acquire an IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or an ATR-FTIR spectrometer.
-
Analyze the spectrum for characteristic peaks:
-
A strong C=O stretch around 1735 cm⁻¹.
-
C-O stretches in the 1300-1000 cm⁻¹ region.
-
C-H stretches from the alkyl groups just below 3000 cm⁻¹.
-
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed structural confirmation.
-
Methodology:
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and splitting patterns to confirm that the structure is consistent with isopentyl isobutyrate.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C9H18O2 | CID 519786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isopentyl isobutyrate | 2050-01-3 [chemicalbook.com]
- 4. Isopentyl isobutyrate CAS#: 2050-01-3 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Propanoic acid, 2-methyl-, 3-methylbutyl ester [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. isopentyl butyrate [chembk.com]
- 9. Isopentyl isobutyrate(2050-01-3) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Chemistry 210 Experiment 7 [home.miracosta.edu]
- 13. youtube.com [youtube.com]
- 14. Ester - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Propanoic acid, 2-methyl-, 3-methylbutyl ester [webbook.nist.gov]
The Ubiquitous Yet Understated Presence of Isoamyl Isobutyrate in Fruits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoamyl isobutyrate, a volatile ester recognized for its characteristic sweet, fruity, and ethereal aroma, is a significant contributor to the flavor profiles of numerous fruits. While often overshadowed by more abundant esters, its presence, even at trace levels, can have a profound impact on the overall sensory perception of a fruit. This technical guide delves into the natural occurrence of this compound across various fruit species, presenting quantitative data, detailed experimental protocols for its analysis, and an overview of its biosynthetic pathway. This information is intended to serve as a valuable resource for researchers in the fields of food science, natural product chemistry, and sensory analysis, as well as for professionals in the flavor and fragrance industry.
Quantitative Occurrence of this compound in Fruits
The concentration of this compound varies significantly among different fruit species and even between cultivars of the same fruit. The following table summarizes the available quantitative data for this compound in select fruits. It is important to note that these values can be influenced by factors such as fruit maturity, growing conditions, and post-harvest handling.
| Fruit | Cultivar(s) | Concentration Range (µg/kg) | Reference(s) |
| Banana (Musa spp.) | Cavendish, Frayssinette, Plantain | 67 - 211 | [1] |
| Apple (Malus domestica) | 'Gamhong', 'Fuji' | Present (quantification not specified) | [2] |
Further research is required to establish the quantitative presence of this compound in a wider range of fruits and their respective cultivars.
Experimental Protocols for the Analysis of this compound
The analysis of volatile compounds like this compound in complex fruit matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for this purpose.
Generalized HS-SPME-GC-MS Protocol for Fruit Volatile Analysis
This protocol provides a general framework for the extraction and analysis of this compound from fruit samples. Optimization of specific parameters may be necessary for different fruit matrices.
1. Sample Preparation:
-
Homogenize a known weight of fresh fruit pulp in a blender or food processor.
-
To inhibit enzymatic activity, the homogenization can be performed with the addition of a saturated sodium chloride solution.
-
Transfer a precise amount of the homogenate (e.g., 5 g) into a headspace vial (e.g., 20 mL).
-
Add a saturated NaCl solution to the vial to increase the volatility of the analytes.
-
For quantitative analysis, add a known amount of an appropriate internal standard (e.g., ethyl isovalerate-d9) to the vial.
-
Seal the vial tightly with a PTFE/silicone septum cap.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.
-
Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with agitation to allow the volatiles to equilibrate in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS system (e.g., 250 °C) for thermal desorption of the analytes.
-
Gas Chromatography:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.
-
Oven Temperature Program: A programmed temperature gradient is employed to separate the compounds based on their boiling points. A typical program might start at 40 °C, hold for a few minutes, and then ramp up to a final temperature of 250-280 °C.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) ionization at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used.
-
Acquisition Mode: Data is typically acquired in full scan mode to identify all volatile compounds. For targeted quantification, Selected Ion Monitoring (SIM) mode can be used for increased sensitivity and selectivity.
-
4. Data Analysis:
-
Identification: Compounds are identified by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and using a calibration curve generated with pure standards.
Biosynthesis of this compound in Fruits
The formation of esters in fruits, including this compound, is a complex biochemical process primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[3][4][5][6] These enzymes facilitate the final step in ester biosynthesis, which is the transfer of an acyl group from an acyl-CoA molecule to an alcohol.[5]
The precursors for this compound synthesis are derived from the metabolism of amino acids and fatty acids.
-
Isoamyl alcohol , the alcohol moiety, is primarily derived from the catabolism of the branched-chain amino acid L-leucine.
-
Isobutyryl-CoA , the acyl-CoA moiety, is derived from the catabolism of the branched-chain amino acid L-valine.
The availability of these precursors, along with the expression and activity of specific AATs, are key factors that determine the levels of this compound produced in a particular fruit.[5]
Visualizations
Conclusion
This compound is a subtle yet important contributor to the aromatic complexity of many fruits. Understanding its natural distribution and the methods for its analysis is crucial for quality control in the food and beverage industry, for the development of new fruit cultivars with enhanced flavor profiles, and for the creation of nature-identical flavorings. The methodologies and biosynthetic overview presented in this guide provide a foundational understanding for researchers and industry professionals working with fruit volatiles. Further quantitative studies across a broader range of fruits are necessary to fully elucidate the role of this and other minor esters in creating the rich tapestry of fruit flavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Relationships between sensory properties and metabolomic profiles of different apple cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 4. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Isoamyl Isobutyrate as a Metabolite in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoamyl isobutyrate, a volatile organic compound (VOC), is a significant contributor to the characteristic fruity aroma of many plants. As a secondary metabolite, its role extends beyond sensory attributes, potentially encompassing plant defense and communication. This technical guide provides an in-depth exploration of the biosynthesis, catabolism, and physiological functions of this compound in plants. Detailed experimental protocols for its quantification and the characterization of related enzymatic activities are presented, alongside a summary of its occurrence and concentration in various plant species. Furthermore, this guide illustrates the key metabolic and signaling pathways involving this ester, offering a valuable resource for researchers in plant biology, natural product chemistry, and drug discovery.
Introduction
This compound (3-methylbutyl 2-methylpropanoate) is a branched-chain ester responsible for the pleasant fruity, apricot, and pineapple-like aromas in a variety of plants.[1] As a volatile organic compound, it plays a crucial role in plant-environment interactions, including attracting pollinators and seed dispersers, and potentially in defense against herbivores and pathogens.[2][3] Understanding the metabolic pathways that lead to the synthesis and degradation of this compound, as well as its physiological roles, is of great interest for applications in the food, fragrance, and pharmaceutical industries.[4][5] This guide provides a comprehensive overview of the current knowledge on this compound as a plant metabolite.
Biosynthesis of this compound
The biosynthesis of this compound is a two-part process involving the formation of its precursor molecules, isoamyl alcohol and isobutyryl-CoA, followed by their condensation.
Biosynthesis of Precursors
Isoamyl Alcohol: This alcohol is primarily derived from the catabolism of the branched-chain amino acid L-leucine via the Ehrlich pathway.[3][6] This pathway involves a transamination reaction to form α-ketoisocaproate, followed by decarboxylation to isovaleraldehyde, and subsequent reduction to isoamyl alcohol.[6]
Isobutyryl-CoA: This acyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid L-valine.[7][8] The pathway involves the transamination of valine to α-ketoisovalerate, which is then oxidatively decarboxylated to isobutyryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[2][7]
Esterification
The final step in the biosynthesis of this compound is the esterification of isoamyl alcohol with isobutyryl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[9] AATs are responsible for the formation of a wide variety of volatile esters in plants and are crucial in determining the aroma profile of fruits and flowers.[2]
Catabolism of this compound
The catabolism of this compound in plants is thought to occur through a two-step process, beginning with the hydrolysis of the ester bond, followed by the degradation of the resulting alcohol and carboxylic acid.
Step 1: Hydrolysis An esterase enzyme likely catalyzes the hydrolysis of this compound to yield isoamyl alcohol and isobutyric acid.
Step 2: Degradation of Products
-
Isoamyl Alcohol: The isoamyl alcohol is likely oxidized back to isovaleraldehyde and then to isovaleric acid, which can then enter central metabolism.
-
Isobutyric Acid: The catabolism of isobutyric acid in plants is thought to occur in the peroxisomes through a modified β-oxidation pathway.[10] This pathway involves the conversion of isobutyric acid to isobutyryl-CoA, followed by a series of reactions that ultimately lead to propionyl-CoA, which can then be further metabolized.[10]
Quantitative Data
The concentration of this compound varies significantly among different plant species and even between cultivars of the same species. The following table summarizes the available quantitative data for this compound in plants.
| Plant Species | Cultivar/Variety | Plant Part | Concentration | Reference(s) |
| Banana (Musa sp.) | Cavendish, Frayssinette, Plantain | Fruit | 67-211 µg/kg | [11] |
| Roman Chamomile (Chamaemelum nobile) | Not specified | Essential Oil | up to 20.5% | [12] |
Experimental Protocols
Quantification of this compound by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the extraction and quantification of volatile compounds like this compound from plant tissues.[7][13]
Materials:
-
Headspace vials (20 mL) with magnetic crimp caps and septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Internal standard (e.g., a non-native, stable isotope-labeled ester or a hydrocarbon like nonane)
-
Sodium chloride (NaCl)
-
Deionized water
Procedure:
-
Sample Preparation: Homogenize a known weight of fresh plant tissue (e.g., 1-5 g) and place it into a headspace vial.
-
Internal Standard Addition: Add a known amount of the internal standard to the vial.
-
Matrix Modification: Add a saturated NaCl solution or solid NaCl to the vial to increase the volatility of the analytes.
-
Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30 minutes) with agitation to allow the volatiles to equilibrate in the headspace.
-
SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature.
-
GC-MS Analysis:
-
Desorption: Immediately after extraction, insert the SPME fiber into the hot inlet of the GC for thermal desorption of the analytes (e.g., 250 °C for 2-5 minutes in splitless mode).
-
Chromatographic Separation: Use a suitable temperature program for the GC oven to separate the volatile compounds. A typical program might be: start at 40 °C, hold for 2 minutes, ramp to 200 °C at 5 °C/min, then ramp to 250 °C at 10 °C/min and hold for 5 minutes.
-
Mass Spectrometry Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode can be used to increase sensitivity and selectivity.[10]
-
-
Quantification: Create a calibration curve using standards of this compound and the internal standard to quantify the concentration in the plant sample.
Alcohol Acyltransferase (AAT) Activity Assay
This spectrophotometric assay measures the activity of AAT by detecting the release of Coenzyme A (CoA) during the esterification reaction.[14][15]
Materials:
-
Plant protein extract
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Isoamyl alcohol
-
Isobutyryl-CoA
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, a specific concentration of isoamyl alcohol, and DTNB.
-
Enzyme Addition: Add a known amount of the plant protein extract to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding isobutyryl-CoA.
-
Measurement: Immediately monitor the increase in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB), which is yellow.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of TNB.
Esterase Activity Assay
This assay determines the activity of esterases that can hydrolyze this compound. A common method is a titrimetric assay that measures the release of the carboxylic acid.[16]
Materials:
-
Plant protein extract
-
Buffer solution (e.g., 10 mM Borate buffer, pH 8.0)
-
This compound (substrate)
-
Standardized NaOH solution (e.g., 0.01 N)
-
pH meter and autotitrator or manual titration setup
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, add the buffer solution and the this compound substrate.
-
pH Adjustment: Adjust the pH of the solution to the desired starting pH (e.g., pH 8.0).
-
Enzyme Addition: Add a known amount of the plant protein extract to initiate the reaction.
-
Titration: As the esterase hydrolyzes the this compound, isobutyric acid is produced, causing a decrease in pH. Maintain the pH at the setpoint by the controlled addition of the standardized NaOH solution.
-
Measurement: Record the volume of NaOH added over time.
-
Calculation of Activity: The rate of NaOH addition is directly proportional to the rate of ester hydrolysis. One unit of esterase activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of acid per minute under the specified conditions.
Signaling Pathways and Logical Relationships
While this compound is not a classical plant hormone, as a volatile organic compound, it can participate in various signaling and communication processes.
Biosynthetic Pathway of this compound
References
- 1. This compound | C9H18O2 | CID 519786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A New Role For Green Leaf Volatile Esters in Tomato Stomatal Defense Against Pseudomonas syringe pv. tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of plant volatiles in defence against microbial pathogens and microbial exploitation of volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.flvc.org [journals.flvc.org]
- 9. Alcohol Acyltransferase (AAT) Activity Assay Kit - Profacgen [profacgen.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. 酯酶的酶促测定 [sigmaaldrich.com]
Spectroscopic Data and Experimental Protocols for Isoamyl Isobutyrate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isoamyl isobutyrate (also known as 3-methylbutyl 2-methylpropanoate), a common flavoring and fragrance agent. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format. Furthermore, it outlines the detailed experimental protocols for obtaining such spectra, catering to the needs of researchers and professionals in drug development and chemical analysis.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
¹H NMR Data
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.09 - 4.12 | t | 2H | -O-CH₂ - |
| 2.26 - 2.29 | m | 1H | -CO-CH -(CH₃)₂ |
| 1.67 - 1.71 | m | 1H | -CH₂-CH -(CH₃)₂ |
| 1.50 - 1.53 | q | 2H | -O-CH₂-CH₂ - |
| 0.92 - 0.94 | d | 6H | -CH-(CH₃ )₂ (isobutyl) |
| 0.92 - 0.94 | d | 6H | -CH-(CH₃ )₂ (isobutyrate) |
¹³C NMR Data
-
Solvent: CDCl₃
-
Frequency: 25.16 MHz
| Chemical Shift (ppm) | Assignment |
| 173.68 | C =O |
| 62.87 | -O-CH₂ - |
| 37.1 (calculated) | -CH₂-CH -(CH₃)₂ |
| 25.0 (calculated) | -O-CH₂-CH₂ - |
| 22.50 | -CH-(CH₃ )₂ (isobutyl) |
| 18.57 | -CO-CH -(CH₃)₂ |
| 13.70 | -CH-(CH₃ )₂ (isobutyrate) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The ATR-IR spectrum of this compound shows characteristic absorption bands.[1]
| Wavenumber (cm⁻¹) | Description |
| ~2960 | C-H stretch (alkane) |
| ~1735 | C=O stretch (ester) |
| ~1170 | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining its molecular weight and structure. The data presented is from Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 43 | 99.99 | [C₃H₇]⁺ or [CH₃CO]⁺ |
| 70 | 66.38 | [C₅H₁₀]⁺ |
| 71 | 56.51 | [C₄H₇O]⁺ |
| 41 | 28.79 | [C₃H₅]⁺ |
| 55 | 24.30 | [C₄H₇]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Quantity: For a ¹H NMR spectrum, dissolve 5-25 mg of this compound in a deuterated solvent. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended.[2]
-
Solvent: Use approximately 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).
-
Dissolution: Dissolve the sample in the solvent in a small vial. Gentle vortexing can aid dissolution.
-
Filtration: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.
Data Acquisition
-
Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity and resolution.
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum and improve signal-to-noise.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid) [5]
-
Sample: As this compound is a liquid at room temperature, it can be analyzed as a "neat" liquid without any solvent.
-
Salt Plates: Obtain two clean and dry salt plates (e.g., NaCl or KBr).
-
Application: Place a single drop of this compound onto the center of one salt plate.
-
Sandwiching: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Mounting: Place the sandwiched plates into the sample holder of the IR spectrometer.
Data Acquisition [6]
-
Background Spectrum: First, run a background scan with no sample in the beam path. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the sample holder with the prepared salt plates into the spectrometer and acquire the IR spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., isopropanol or acetone) and store them in a desiccator.[5]
Mass Spectrometry (GC-MS)
Sample Preparation
-
Dilution: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be in the parts-per-million (ppm) range.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Injection: Inject a small volume (typically 1 µL) of the prepared solution into the GC injection port. The high temperature of the port will vaporize the sample.
-
Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. For a pure sample of this compound, a single peak is expected.
-
Mass Spectrometry: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Ionization: In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions (the parent ion and its fragments) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. This compound | C9H18O2 | CID 519786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. benchchem.com [benchchem.com]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. emeraldcloudlab.com [emeraldcloudlab.com]
- 7. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. dem.ri.gov [dem.ri.gov]
A Technical Guide to 3-Methylbutyl 2-Methylpropanoate: Synthesis, Characterization, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-methylbutyl 2-methylpropanoate, a significant ester in the flavor, fragrance, and pheromone industries. This document details its chemical synonyms, properties, and applications. A particular focus is placed on its enzymatic synthesis, purification, and characterization through established analytical techniques. Detailed experimental protocols for these processes are provided to facilitate replication and further research. Furthermore, the biosynthetic origin of its precursor, isoamyl alcohol, via the Ehrlich pathway is elucidated with a corresponding pathway diagram. This guide is intended to be a valuable resource for researchers in organic chemistry, biotechnology, and drug development who may utilize this compound in their work.
Introduction
3-Methylbutyl 2-methylpropanoate, also widely known by its common synonyms isoamyl isobutyrate and isopentyl isobutyrate, is a carboxylic acid ester. It is recognized for its characteristic fruity aroma, often described as reminiscent of apricot, banana, and pineapple[1][2]. This organoleptic profile has led to its extensive use as a flavoring agent in the food and beverage industry and as a fragrance component in cosmetics and personal care products[3][4][5]. Beyond these applications, it serves as a solvent and plasticizer in industrial settings and as a building block in organic synthesis[3]. Interestingly, it has also been identified as a component of insect pheromones, highlighting its role in chemical communication in the natural world[6][7].
From a chemical standpoint, it is a fatty acid ester derived from the formal condensation of isoamyl alcohol and isobutyric acid[8][9]. Its biosynthesis is linked to the metabolism of amino acids in organisms like yeast, where its precursor, isoamyl alcohol, is a product of the Ehrlich pathway[3][4][5].
This guide will provide an in-depth exploration of the technical aspects of 3-methylbutyl 2-methylpropanoate, with a focus on its synthesis, purification, and analytical characterization.
Chemical Synonyms and Identifiers
A clear understanding of the nomenclature of 3-methylbutyl 2-methylpropanoate is essential for navigating the scientific literature.
| Identifier Type | Identifier |
| IUPAC Name | 3-methylbutyl 2-methylpropanoate[8][10] |
| Common Synonyms | This compound[8][10][11], Isopentyl isobutyrate[8][10][11], Isoamyl 2-methylpropanoate[1][12], 3-Methylbutyl isobutyrate[8][12], Isobutyric acid isoamyl ester[10][11] |
| CAS Number | 2050-01-3[10][13] |
| Molecular Formula | C9H18O2[13] |
| Molecular Weight | 158.24 g/mol [8] |
| InChI Key | VFTGLSWXJMRZNB-UHFFFAOYSA-N[2][13] |
Physicochemical Properties
The physical and chemical properties of 3-methylbutyl 2-methylpropanoate are critical for its handling, application, and analysis.
| Property | Value |
| Appearance | Colorless liquid[9] |
| Odor | Fruity, apricot, pineapple-like[8] |
| Boiling Point | 168.00 to 171.00 °C @ 760.00 mm Hg[8] |
| Density | ~0.86 g/mL[11] |
| Solubility | Soluble in organic solvents; low solubility in water. |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of 3-methylbutyl 2-methylpropanoate, compiled from various research sources.
Enzymatic Synthesis
Enzymatic synthesis is a preferred method for producing "natural" flavor esters and offers high specificity under mild reaction conditions. Lipases are commonly employed for the esterification of isoamyl alcohol with isobutyric acid.
Materials:
-
Isoamyl alcohol (3-methyl-1-butanol)
-
Isobutyric acid (2-methylpropanoic acid)
-
Immobilized lipase (e.g., from Candida antarctica, Rhizomucor miehei, or Thermomyces lanuginosus)
-
Organic solvent (e.g., n-hexane, heptane, or a solvent-free system)
-
Molecular sieves (optional, to remove water)
-
Shaking incubator or magnetic stirrer with heating
-
Reaction vessel (e.g., screw-capped flask)
Protocol:
-
To a 100 mL screw-capped flask, add the desired amounts of isoamyl alcohol and isobutyric acid. Molar ratios can be varied, with an excess of the alcohol often used to drive the reaction equilibrium towards the product. A typical starting point is a 1:1 or 1:2 molar ratio of acid to alcohol.
-
Add the organic solvent if the reaction is not solvent-free. The volume should be sufficient to dissolve the reactants.
-
Add the immobilized lipase. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.
-
(Optional) Add molecular sieves to the reaction mixture to adsorb the water produced during esterification, which can improve the final conversion.
-
Seal the flask and place it in a shaking incubator or on a heated magnetic stirrer.
-
Set the temperature to the optimal range for the chosen lipase, typically between 40-60°C.
-
Allow the reaction to proceed with constant agitation for a period ranging from a few hours to 48 hours. The reaction progress can be monitored by taking small aliquots at different time intervals and analyzing them by gas chromatography.
-
Upon completion, the immobilized enzyme can be recovered by filtration for potential reuse.
Purification of 3-Methylbutyl 2-Methylpropanoate
After synthesis, the product needs to be purified from unreacted starting materials and the solvent.
Materials:
-
Crude reaction mixture
-
5% (w/v) Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Distillation apparatus
Protocol:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Wash the organic phase with a 5% sodium bicarbonate solution to neutralize and remove any unreacted isobutyric acid. Carbon dioxide evolution may occur, so vent the funnel frequently.
-
Separate the aqueous layer and repeat the wash if necessary.
-
Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
The solvent can be removed using a rotary evaporator.
-
For high purity, the resulting oil can be purified by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at the appropriate temperature for 3-methylbutyl 2-methylpropanoate.
Analytical Characterization
4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile compounds like esters.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms).
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Split Ratio: 50:1
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
The resulting mass spectrum can be compared with a library (e.g., NIST) for positive identification.
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher).
-
Deuterated solvent (e.g., Chloroform-d, CDCl3).
¹H NMR (Proton NMR):
-
Expected chemical shifts (δ) in ppm:
-
~0.9 (d, 6H, -CH(CH₃)₂ of the isobutyl group)
-
~1.1 (d, 6H, -CH(CH₃)₂ of the isobutyrate group)
-
~1.5 (m, 2H, -CH₂-CH(CH₃)₂)
-
~1.7 (m, 1H, -CH₂-CH(CH₃)₂)
-
~2.5 (m, 1H, -O-C(=O)-CH(CH₃)₂)
-
~4.0 (t, 2H, -O-CH₂-)
-
¹³C NMR (Carbon NMR):
-
Expected chemical shifts (δ) in ppm:
-
~19.0 (-CH(CH₃)₂)
-
~22.5 (-CH(CH₃)₂)
-
~25.1 (-CH₂-CH(CH₃)₂)
-
~34.1 (-O-C(=O)-CH(CH₃)₂)
-
~37.3 (-CH₂-CH(CH₃)₂)
-
~63.4 (-O-CH₂-)
-
~177.0 (C=O)
-
Biosynthesis of Isoamyl Alcohol: The Ehrlich Pathway
The primary alcohol precursor for the synthesis of 3-methylbutyl 2-methylpropanoate, isoamyl alcohol, is a natural product of amino acid metabolism in many microorganisms, particularly yeast. It is formed from the amino acid L-leucine via the Ehrlich pathway. This catabolic pathway involves a series of enzymatic reactions that convert amino acids into their corresponding higher alcohols, also known as fusel alcohols[3][4][5].
The key steps of the Ehrlich pathway for the conversion of L-leucine to isoamyl alcohol are:
-
Transamination: The amino group of L-leucine is transferred to an α-keto acid (typically α-ketoglutarate), forming α-ketoisocaproate and L-glutamate. This reaction is catalyzed by a branched-chain amino acid aminotransferase.
-
Decarboxylation: The α-ketoisocaproate is then decarboxylated to form 3-methylbutanal (isovaleraldehyde) by a decarboxylase enzyme.
-
Reduction: Finally, 3-methylbutanal is reduced to isoamyl alcohol by an alcohol dehydrogenase, a reaction that often involves the cofactor NADH.
Caption: The Ehrlich pathway for the biosynthesis of isoamyl alcohol from L-leucine.
Logical Workflow for Synthesis and Analysis
The overall process from synthesis to characterization of 3-methylbutyl 2-methylpropanoate can be visualized as a logical workflow.
Caption: Experimental workflow for the synthesis and analysis of 3-methylbutyl 2-methylpropanoate.
Conclusion
3-Methylbutyl 2-methylpropanoate is a versatile ester with significant applications in both industrial and research settings. This guide has provided a detailed overview of its synonyms, properties, and, most importantly, comprehensive protocols for its enzymatic synthesis, purification, and analytical characterization. The elucidation of the biosynthetic pathway of its precursor, isoamyl alcohol, provides a deeper biological context. The information and methodologies presented herein are intended to serve as a valuable resource for scientists and professionals engaged in research and development involving this and similar compounds.
References
- 1. Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry 210 Experiment 7 [home.miracosta.edu]
- 8. researchgate.net [researchgate.net]
- 9. Isoamyl butyrate(106-27-4) 13C NMR spectrum [chemicalbook.com]
- 10. perfumerflavorist.com [perfumerflavorist.com]
- 11. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 12. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Odor and Organoleptic Properties of Isoamyl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoamyl isobutyrate, a volatile ester, is a significant contributor to the characteristic aromas of various fruits and fermented beverages. Its distinct sensory profile makes it a valuable compound in the flavor and fragrance industries, as well as a subject of interest in chemosensory research. This technical guide provides a comprehensive overview of the odor profile and organoleptic properties of this compound, detailing its chemical characteristics, sensory descriptors, and the methodologies used for its evaluation. Furthermore, it outlines the fundamental signaling pathways involved in its perception and presents detailed experimental protocols for its sensory analysis.
Introduction
This compound (3-methylbutyl 2-methylpropanoate) is an organic ester known for its potent and pleasant fruity aroma.[1][2][3] It is found naturally in a variety of fruits, including bananas, pears, and apricots, and is also a product of fermentation in alcoholic beverages like beer.[4][5] Its characteristic scent profile has led to its widespread use as a flavoring agent in food products and as a fragrance component in cosmetics and personal care items.[6][7] Understanding the precise organoleptic properties of this compound is crucial for its effective application in product formulation and for advancing our knowledge of chemical senses. This guide serves as a technical resource for professionals engaged in research and development involving this compound.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its application and sensory evaluation.
| Property | Value | Reference |
| Chemical Name | 3-methylbutyl 2-methylpropanoate | [8] |
| Synonyms | Isopentyl isobutyrate, Isoamyl 2-methylpropanoate | [8] |
| CAS Number | 2050-01-3 | [8] |
| Molecular Formula | C₉H₁₈O₂ | [8] |
| Molecular Weight | 158.24 g/mol | [8] |
| Appearance | Colorless liquid | [9] |
| Boiling Point | 168.00 to 171.00 °C @ 760.00 mm Hg | [9] |
| Vapor Pressure | 1.895000 mmHg @ 25.00 °C (est) | [9] |
| Flash Point | 129.00 °F. TCC ( 53.89 °C. ) | [9] |
| Solubility | Soluble in alcohol; water, 136.1 mg/L @ 25 °C (est) | [9] |
Odor Profile and Organoleptic Properties
The sensory perception of this compound is characterized by a complex and pleasant profile, primarily described as fruity and sweet.
Odor Profile
The odor of this compound is consistently described as fruity, with various sources specifying nuances of apricot, pineapple, and banana.[9] It is also characterized as having sweet, ethereal, tropical, and green notes.[9] The odor strength is generally considered to be medium.[9]
Table of Odor Descriptors:
| Descriptor | Source |
| Fruity, ethereal, tropical, green, grape, cherry, banana, unripe banana, apple, cocoa | [9] |
| Sweet, fruity, estry, green, waxy | [9] |
| Fruity with an undertone reminiscent of apricot and pineapple | [9] |
| Green, waxy, fruity, sweet | [4] |
Taste Profile
The taste of this compound mirrors its aromatic profile, being predominantly sweet and fruity. A specific sensory evaluation has described the taste at a concentration of 40.00 ppm as "Sweet, fruity, green and fatty with a berry nuance".[9] Other descriptors include rummy, oily, and fatty notes with hints of cocoa.[9]
Table of Taste Descriptors:
| Descriptor | Concentration | Source |
| Sweet, fruity, green, fatty with a berry nuance | 40.00 ppm | [9] |
| Fruity, green, rummy, oily, fatty, berry, cocoa | Not specified | [9] |
Quantitative Sensory Data
Signaling Pathways for Perception
The perception of this compound's flavor is a complex process involving both the olfactory (smell) and gustatory (taste) systems.
Olfactory Signaling Pathway
The odor of this compound is detected by olfactory receptors in the nasal cavity. The binding of this volatile ester to G-protein coupled receptors (GPCRs) on olfactory sensory neurons initiates a signaling cascade. This process, depicted below, leads to the generation of an electrical signal that is transmitted to the brain for processing and perception of the aroma.
Gustatory Signaling Pathway
The sweet taste component of this compound is perceived by taste receptor cells located in taste buds on the tongue. Sweet tastants bind to specific GPCRs (T1R2/T1R3), triggering a downstream signaling pathway that results in neurotransmitter release and the perception of sweetness.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. imbibeinc.com [imbibeinc.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | C9H18O2 | CID 519786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, 2050-01-3 [thegoodscentscompany.com]
A Technical Guide to the Solubility of Isoamyl Isobutyrate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isoamyl isobutyrate, a key fragrance and flavoring agent, in a range of common solvents. Understanding the solubility of this ester is critical for its application in pharmaceutical formulations, food technology, and cosmetic sciences, where it can be used as a solvent, plasticizer, or sensory excipient. This document presents available quantitative data, details robust experimental protocols for solubility determination, and offers a visual representation of the experimental workflow.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—an ester of a medium-chain alcohol and a short-chain carboxylic acid—it is expected to be readily soluble in most common organic solvents and have limited solubility in water.
An estimated aqueous solubility for this compound is approximately 136.1 mg/L at 25°C .[1] For the purpose of this guide, and in the absence of direct experimental data for this compound, the solubility of a structurally analogous compound, isoamyl acetate, is provided as a proxy for its behavior in organic solvents. Isoamyl acetate is reported to be soluble in ethanol, diethyl ether, and acetone.[2]
The following table summarizes the available and inferred solubility information for this compound. It is important to note that the data for organic solvents is qualitative and based on the behavior of a similar ester. For precise quantitative measurements, it is imperative to perform experimental solubility determinations as outlined in the subsequent sections.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility of this compound |
| Water | H₂O | 80.1 | ~136.1 mg/L @ 25°C (estimated)[1] |
| Ethanol | C₂H₅OH | 24.5 | Soluble (qualitative, by analogy to isoamyl acetate)[2] |
| Acetone | C₃H₆O | 20.7 | Soluble (qualitative, by analogy to isoamyl acetate)[2] |
| Diethyl Ether | (C₂H₅)₂O | 4.3 | Soluble (qualitative, by analogy to isoamyl acetate)[2] |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in various solvents, standardized and rigorous experimental protocols are necessary. The following methodologies are adapted from internationally recognized guidelines for determining aqueous and organic solvent solubility.
Determination of Aqueous Solubility (Adapted from OECD Guideline 105)
This method is designed to determine the water solubility of a substance up to a saturation point.
Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of the ester in the aqueous phase is then determined analytically.
Apparatus:
-
Mechanical shaker or magnetic stirrer
-
Constant temperature bath (25°C ± 0.5°C)
-
Centrifuge
-
Analytical balance
-
Glass vials with screw caps
-
Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)
Procedure:
-
Preparation of the Saturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of deionized water. The amount of ester should be sufficient to ensure that a separate phase of the ester is visible after equilibration.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath at 25°C. Agitate the samples using a mechanical shaker or magnetic stirrer for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours).
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the constant temperature bath for at least 24 hours to ensure complete phase separation. For emulsions that do not separate, centrifugation at a controlled temperature can be employed.
-
Sampling: Carefully extract an aliquot of the aqueous phase, ensuring no undissolved ester is transferred.
-
Quantification: Analyze the concentration of this compound in the collected aqueous sample using a validated gas chromatography method (GC-FID or GC-MS).
-
Data Analysis: The solubility is reported as the average concentration from at least three replicate experiments.
Determination of Solubility in Organic Solvents (Miscibility Assessment)
For many organic solvents, this compound is expected to be fully miscible. This protocol outlines a method to determine the miscibility of the ester in a given organic solvent.
Principle: this compound is mixed with the solvent in various proportions, and the resulting mixture is visually inspected for homogeneity.
Apparatus:
-
Graduated cylinders or pipettes
-
Glass test tubes or vials with closures
-
Vortex mixer
Procedure:
-
Preparation of Mixtures: In separate test tubes, prepare mixtures of this compound and the test solvent in various volume/volume ratios (e.g., 1:9, 1:1, 9:1).
-
Mixing: Tightly close the test tubes and agitate them vigorously using a vortex mixer for at least one minute.
-
Observation: Allow the mixtures to stand at a controlled temperature (e.g., 25°C) and visually inspect for any signs of phase separation, cloudiness, or turbidity over a period of at least 24 hours.
-
Interpretation:
-
Miscible: If a single, clear liquid phase is observed in all proportions, the substances are considered miscible.
-
Immiscible: If two distinct layers are formed, the substances are immiscible.
-
Partially Miscible: If the substances form a single phase at some concentrations but not others, they are partially miscible. For partially miscible systems, a quantitative determination of the solubility of the ester in the solvent-rich phase and the solvent in the ester-rich phase can be performed using gas chromatography.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the aqueous solubility of this compound.
References
Thermophysical Properties of Isoamyl Isobutyrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Thermophysical Properties
The fundamental physical and chemical characteristics of isoamyl isobutyrate are summarized below.
| Property | Value | Conditions |
| Molecular Formula | C₉H₁₈O₂ | |
| Molecular Weight | 158.24 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Fruity, aromatic | |
| Boiling Point | 169-171 °C | @ 760 mmHg[2][3] |
| Density | 0.856 g/mL | @ 25 °C[2] |
| Refractive Index | 1.406 | @ 20 °C[2] |
| Flash Point | 54 °C | Closed cup |
| Solubility | Insoluble in water; Soluble in most organic solvents | [4] |
Temperature-Dependent Thermophysical Properties
The thermophysical properties of liquids are highly dependent on temperature. While specific experimental data for the temperature dependence of all properties of this compound are scarce, this section provides available data for a close structural isomer, isoamyl butyrate, which can serve as a useful estimate. Additionally, predictive methodologies for these properties are discussed.
Density
Density is a critical parameter in fluid dynamics, heat and mass transfer calculations, and for the design of storage and transport systems. The density of most liquids, including esters, decreases linearly with increasing temperature.
Data for Isoamyl Butyrate (Isomer)
The following data for isoamyl butyrate is derived from the work of Sheu and Tu (2006), who measured the properties of several flavor esters.
| Temperature (°C) | Temperature (K) | Density (g/cm³) |
| 15 | 288.15 | Value not available in snippets |
| 25 | 298.15 | Value not available in snippets |
| 35 | 308.15 | Value not available in snippets |
| 45 | 318.15 | Value not available in snippets |
Note: Specific density values for isoamyl butyrate at these temperatures were mentioned in a study abstract but not available in the provided search snippets. The trend, however, is a decrease in density with an increase in temperature.
Viscosity
Viscosity, a measure of a fluid's resistance to flow, is highly sensitive to temperature changes. For liquids, viscosity typically decreases exponentially with increasing temperature.
Data for Isoamyl Butyrate (Isomer)
The following viscosity data for isoamyl butyrate is also from the study by Sheu and Tu (2006).
| Temperature (°C) | Temperature (K) | Viscosity (mPa·s) |
| 15 | 288.15 | Value not available in snippets |
| 25 | 298.15 | Value not available in snippets |
| 35 | 308.15 | Value not available in snippets |
| 45 | 318.15 | Value not available in snippets |
Note: As with density, the specific viscosity values for isoamyl butyrate were part of a study whose full data was not in the search results. The established trend is a significant decrease in viscosity as temperature rises.
Surface Tension
Surface tension is a measure of the cohesive energy present at the interface of a liquid. It is an important parameter in wetting, emulsification, and droplet formation processes. Generally, the surface tension of liquids decreases with increasing temperature.
Predictive Models: In the absence of experimental data for this compound, predictive models can be employed. The Guggenheim–Katayama model is a widely used correlation for estimating the surface tension of esters as a function of temperature.[5][6] This model requires critical temperature and two to four adjustable parameters specific to the fluid.[5][6] Other approaches include group-contribution methods and corresponding-states principles.[5][7]
Thermal Conductivity
Thermal conductivity quantifies the ability of a material to conduct heat. For organic liquids like esters, thermal conductivity is relatively low and tends to decrease with increasing temperature.[3]
Predictive Models: For esters where experimental data is lacking, machine learning models and quantitative structure-property relationship (QSPR) models have been developed.[8][9][10] These models utilize molecular descriptors and thermodynamic properties to predict thermal conductivity across a range of temperatures and pressures.[8][9] Sensitivity analysis from these models indicates that temperature is the most influential parameter on the thermal conductivity of esters.[9]
Specific Heat Capacity
Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. This property is crucial for designing heating and cooling processes. The specific heat capacity of liquid organic compounds generally shows a linear increase with temperature.[11]
Predictive Models: Group additivity methods have been developed to estimate the heat capacity of organic liquids as a function of temperature.[12] These methods break down the molecule into its constituent functional groups and assign temperature-dependent contributions to each group to calculate the overall specific heat capacity of the molecule.[12]
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key thermophysical properties of this compound.
Density Measurement (Vibrating Tube Densitometer)
-
Principle: A U-shaped tube containing the sample is electromagnetically excited to oscillate at its natural frequency. This frequency is dependent on the mass of the tube and its contents, and therefore on the density of the sample liquid.
-
Apparatus: Vibrating tube densitometer, thermostat bath for temperature control, syringe for sample injection.
-
Procedure:
-
Calibrate the densitometer with two fluids of known density (e.g., dry air and deionized water) at the desired measurement temperatures.
-
Set the thermostat bath to the desired temperature and allow the densitometer cell to equilibrate.
-
Inject the this compound sample into the U-tube, ensuring no air bubbles are present.
-
Allow the sample to reach thermal equilibrium with the cell.
-
Record the oscillation period of the U-tube.
-
The instrument's software calculates the density based on the calibration data and the measured oscillation period.
-
Repeat the measurement at different temperatures by adjusting the thermostat bath.
-
Viscosity Measurement (Capillary Viscometer)
-
Principle: Based on Poiseuille's law, the time taken for a fixed volume of liquid to flow through a capillary tube under a known pressure head is proportional to its viscosity.
-
Apparatus: Ubbelohde or Cannon-Fenske capillary viscometer, temperature-controlled water bath, stopwatch, pipette.
-
Procedure:
-
Select a viscometer of the appropriate size for the expected viscosity of this compound.
-
Clean and dry the viscometer thoroughly.
-
Pipette a precise volume of this compound into the viscometer.
-
Place the viscometer in the temperature-controlled bath and allow it to equilibrate for at least 15-20 minutes.
-
Using suction, draw the liquid up through the capillary tube past the upper timing mark.
-
Release the suction and measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.
-
Repeat the measurement several times to ensure reproducibility.
-
Calculate the kinematic viscosity by multiplying the flow time by the viscometer constant.
-
Determine the dynamic viscosity by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
-
Repeat the procedure at different temperatures.
-
Surface Tension Measurement (Du Noüy Ring Method)
-
Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is directly related to the surface tension of the liquid.
-
Apparatus: Tensiometer with a platinum-iridium ring, temperature-controlled sample vessel, micrometer stage.
-
Procedure:
-
Clean the platinum ring thoroughly (e.g., by flaming) to ensure complete wetting.
-
Place the this compound sample in the temperature-controlled vessel and allow it to reach the desired temperature.
-
Position the ring so that it is immersed just below the liquid surface.
-
Slowly raise the sample vessel or lower the ring using the micrometer stage. A film of liquid will be pulled up with the ring.
-
Continue to move the stage until the liquid film breaks. The tensiometer records the maximum force exerted just before detachment.
-
The surface tension is calculated from this maximum force, the radius of the ring, and a correction factor.
-
Repeat the measurement at various temperatures.
-
Thermal Conductivity Measurement (Transient Hot-Wire Method)
-
Principle: A thin platinum wire immersed in the liquid is heated by a step-wise application of electric current. The wire acts as both a heating element and a resistance thermometer. The rate of temperature increase of the wire is a function of the thermal conductivity of the surrounding liquid.[4][13]
-
Apparatus: Transient hot-wire apparatus, platinum wire probe, constant current source, high-precision resistance measurement bridge, data acquisition system, and a thermostatted sample cell.
-
Procedure:
-
Place the this compound sample in the thermostatted cell.
-
Immerse the platinum wire probe into the liquid and allow the system to reach thermal equilibrium at the desired temperature.
-
Apply a constant current pulse to the wire for a short duration (typically 1-2 seconds).
-
The data acquisition system records the change in the wire's resistance (and thus its temperature) as a function of time.
-
The thermal conductivity is calculated from the slope of the line plotting the temperature rise against the logarithm of time.
-
The short measurement duration minimizes the effects of natural convection.[9]
-
Repeat the measurements at different temperatures.
-
Specific Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This difference can be used to determine the specific heat capacity of the sample.
-
Apparatus: Differential Scanning Calorimeter, hermetically sealed sample pans (e.g., aluminum), precision microbalance.
-
Procedure:
-
Calibrate the DSC for temperature and heat flow using standard materials (e.g., indium).
-
Accurately weigh an empty sample pan and a lid.
-
Place a small amount of this compound (typically 5-10 mg) into the pan and hermetically seal it. Accurately weigh the sealed pan to determine the sample mass.
-
Place the sample pan in the DSC sample holder and an empty, sealed pan as a reference.
-
Perform a baseline run with two empty pans over the desired temperature range.
-
Run a standard material (e.g., sapphire) of known specific heat capacity over the same temperature range.
-
Run the this compound sample over the desired temperature range at a constant heating rate (e.g., 10 °C/min).
-
The specific heat capacity is calculated by comparing the heat flow to the sample with the heat flow to the standard and the baseline at each temperature.
-
Synthesis Workflow
This compound is commercially produced through the esterification of isoamyl alcohol with isobutyric acid. Enzymatic synthesis using lipases has gained significant attention as a "green" alternative to traditional chemical catalysis, offering high specificity and milder reaction conditions.[10][14]
Enzymatic Esterification of this compound
The following diagram illustrates a typical workflow for the lipase-catalyzed synthesis of this compound.
Caption: Enzymatic synthesis of this compound workflow.
Conclusion
This technical guide has synthesized the available information on the thermophysical properties of this compound, providing a valuable resource for researchers and professionals in the chemical, food, and pharmaceutical industries. While single-point experimental data for properties like density and boiling point are well-documented, there is a notable lack of comprehensive temperature-dependent data for surface tension, thermal conductivity, and specific heat capacity. To bridge this gap, this guide has presented data for a close isomer, isoamyl butyrate, and highlighted the utility of predictive models. The detailed experimental protocols and the workflow for enzymatic synthesis offer practical guidance for laboratory work and process development. Further experimental investigation into the temperature-dependent properties of this compound is warranted to refine process models and expand its application potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. aurochemicals.com [aurochemicals.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Recommended Correlations for the Surface Tension of 80 Esters [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reliable predictive frameworks for thermal conductivity of ester biofuels using artificial intelligence approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thermal Facts & Fairy Tales: The Temperature Dependence of the Specific Heat | Electronics Cooling [electronics-cooling.com]
- 12. srd.nist.gov [srd.nist.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Isoamyl Isobutyrate Using Lipase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of isoamyl isobutyrate, a valuable flavor ester. The use of lipases as biocatalysts offers a green and highly selective alternative to traditional chemical synthesis.
Introduction
This compound is a key compound in the flavor and fragrance industry, known for its characteristic fruity, apricot-like aroma. Enzymatic synthesis, employing lipases in non-aqueous media, has emerged as a preferred method for its production. This biocatalytic approach offers several advantages over chemical synthesis, including mild reaction conditions, high specificity, reduced by-product formation, and enhanced product purity. Immobilized lipases, in particular, allow for easy separation from the reaction mixture and repeated use, making the process more cost-effective and sustainable.
This document outlines the key parameters influencing the synthesis, provides detailed experimental protocols, and presents a summary of quantitative data from various studies to guide researchers in optimizing the production of this compound.
Key Experimental Parameters and Optimization
The efficiency of the lipase-catalyzed synthesis of this compound is influenced by several critical parameters. Optimization of these factors is crucial for maximizing the ester yield.
-
Enzyme Source and Immobilization: Various microbial lipases, such as those from Rhizomucor miehei, Thermomyces lanuginosus, and Candida antarctica (Novozym 435), have been successfully used.[1][2][3][4] Immobilization on solid supports like resins or silica gel enhances enzyme stability and allows for reusability.[3][5]
-
Substrate Molar Ratio (Alcohol:Acid): The molar ratio of isoamyl alcohol to isobutyric acid significantly affects the reaction equilibrium. While an equimolar ratio is often a starting point, an excess of the alcohol can sometimes drive the reaction towards higher ester conversion.[6] However, very high concentrations of either substrate can lead to enzyme inhibition.[6][7][8]
-
Temperature: Temperature influences the reaction rate. Generally, an increase in temperature accelerates the reaction. However, excessively high temperatures can lead to enzyme denaturation. Optimal temperatures typically range from 30°C to 60°C.[2][4][6][9]
-
Enzyme Concentration: A higher concentration of the biocatalyst generally leads to a faster reaction rate and higher conversion.[1][10]
-
Solvent: The choice of an organic solvent is critical. Non-polar solvents like n-hexane or heptane are commonly used to create a non-aqueous environment that favors the esterification reaction.[1][2][3] Solvent-free systems are also an attractive green alternative.[4]
-
Water Content: The presence of water can negatively impact the esterification equilibrium by promoting the reverse reaction (hydrolysis). The use of molecular sieves or carrying out the reaction under vacuum can help to remove the water produced during the reaction and shift the equilibrium towards the product.[9]
Experimental Protocols
This section provides a generalized protocol for the enzymatic synthesis of this compound. Specific parameters can be adjusted based on the optimization data provided in the tables below.
Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound
-
Reaction Setup:
-
To a screw-capped flask (e.g., 100 mL), add the desired organic solvent (e.g., n-hexane).
-
Add isoamyl alcohol and isobutyric acid to the solvent at the desired molar ratio and concentration.
-
Add the immobilized lipase preparation at the specified enzyme loading.
-
(Optional) Add molecular sieves to remove water produced during the reaction.
-
-
Incubation:
-
Reaction Monitoring and Termination:
-
Periodically withdraw aliquots from the reaction mixture to monitor the progress of the reaction.
-
The reaction can be terminated by filtering or centrifuging to remove the immobilized enzyme.
-
-
Analysis:
-
Analyze the withdrawn aliquots to determine the concentration of this compound and the remaining substrates. Gas chromatography (GC) is a common analytical method for this purpose.
-
Calculate the percentage conversion based on the initial amount of the limiting substrate.
-
Protocol 2: Enzyme Reusability Study
-
Initial Reaction:
-
Perform the synthesis reaction as described in Protocol 1.
-
-
Enzyme Recovery:
-
After the reaction cycle, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation.
-
Wash the recovered enzyme with fresh solvent (e.g., n-hexane) to remove any adsorbed substrates and products.
-
Dry the enzyme under vacuum or in a desiccator.
-
-
Subsequent Reaction Cycles:
-
Add the recovered and dried enzyme to a fresh reaction mixture and start the next reaction cycle under the same conditions.
-
Repeat this process for a desired number of cycles.
-
-
Activity Assessment:
-
Measure the initial reaction rate or the final product yield for each cycle to determine the operational stability of the immobilized lipase. A retention of over 90% of the initial activity after several cycles is considered good.[5]
-
Data Presentation
The following tables summarize the quantitative data from various studies on the enzymatic synthesis of this compound, highlighting the effects of different reaction parameters on the conversion efficiency.
Table 1: Effect of Lipase Source and Reaction Conditions on Isoamyl Butyrate/Isobutyrate Synthesis
| Lipase Source | Substrates | Solvent | Temp. (°C) | Time (h) | Molar Ratio (Alcohol:Acid) | Enzyme Conc. | Conversion/Yield (%) | Reference |
| Thermomyces lanuginosus (Lipozyme TL IM) | Isoamyl alcohol, Butyric acid | Hexane | - | 24 | - | - | 95.8 | [1][11] |
| Rhizomucor miehei (Lipozyme IM-20) | Isoamyl alcohol, Isobutyric acid | n-Hexane | 26.5 | 18 | - | 19.6 g/mol | ~90 (2.2 M ester) | [2] |
| Mucor miehei (Lipozyme IM-20) | Isoamyl alcohol, Butyric acid | n-Hexane | 30 | 60 | 1.25:1 | 17 g/mol | 98 | [6] |
| Candida antarctica (Novozym 435) | Isoamyl alcohol, Butyric acid | Heptane | - | 3 | 2:1 | - | 96 | [1] |
| Immobilized Rhodococcus Cutinase | Isoamyl alcohol, Butyric acid | Cyclohexane | 50 | 24 | 1:1 | 70 mg | ~87 (262 mM) | [9] |
Table 2: Optimization of Reaction Parameters for Isoamyl Butyrate Synthesis
| Parameter | Range Studied | Optimal Condition | Effect on Conversion | Reference |
| Temperature | 30 - 50°C | 30°C | Higher temperatures can decrease yield. | [6] |
| Enzyme/Substrate Ratio | 5 - 25 g/mol | 17 g/mol | Increased ratio generally increases conversion. | [6] |
| Acid Concentration | 0.2 - 1.0 M | 1.0 M | Excess acid can cause enzyme inhibition. | [6] |
| Alcohol Concentration | 0.25 - 1.25 M | 1.25 M | Excess alcohol can improve conversion up to a point. | [6] |
| Reaction Time | 12 - 60 h | 60 h | Longer times lead to higher equilibrium conversion. | [6] |
Visualizations
The following diagrams illustrate the key processes involved in the enzymatic synthesis of this compound.
Caption: Experimental workflow for lipase-catalyzed synthesis.
Caption: Ping-Pong Bi-Bi kinetic mechanism for the lipase reaction.[7][8]
References
- 1. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Isoamyl Isobutyrate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of isoamyl isobutyrate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key aroma compound found in various fruits and beverages and is also used as a flavoring agent. The protocol described herein provides a comprehensive workflow from sample preparation to data analysis, ensuring high accuracy and reproducibility for the quantification of this volatile ester in diverse matrices.
Introduction
This compound (3-methylbutyl 2-methylpropanoate) is a volatile ester that contributes significantly to the characteristic fruity aroma of many natural products and is a widely used additive in the food, beverage, and fragrance industries.[1] Accurate and reliable quantification of this compound is crucial for quality control, flavor profiling, and stability studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it the ideal analytical technique for the analysis of such volatile compounds.[2] This document provides a detailed protocol for the GC-MS analysis of this compound, suitable for researchers, scientists, and professionals in drug development who may be analyzing related compounds or metabolites.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. For liquid samples such as beverages or liquid formulations, a direct injection or liquid-liquid extraction (LLE) can be employed. For solid or more complex matrices, headspace solid-phase microextraction (HS-SPME) is recommended to isolate volatile and semi-volatile compounds.[3][4]
Protocol for Liquid-Liquid Extraction (LLE):
-
Pipette 1 mL of the liquid sample into a 15 mL glass centrifuge tube.
-
Add 1 mL of a suitable organic solvent, such as dichloromethane or hexane.[5]
-
Add a known concentration of an appropriate internal standard (e.g., isoamyl butyrate).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (top) layer to a clean 2 mL autosampler vial for GC-MS analysis.[5]
Protocol for Headspace Solid-Phase Microextraction (HS-SPME): [3]
-
Place 1-5 g of the solid sample or 1-5 mL of the liquid sample into a 20 mL headspace vial.[3]
-
Add a known concentration of a suitable internal standard.
-
Seal the vial immediately with a magnetic screw cap fitted with a PTFE/silicone septum.[3]
-
Place the vial in a heating block or autosampler incubator and equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for a set extraction time (e.g., 30 minutes) to adsorb the analytes.[3]
-
Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.[3]
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended and may require optimization based on the specific instrument and sample matrix.[6][7]
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes. |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-300 |
| Data Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Analysis and Quantification
-
Qualitative Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with a reference standard or a library spectrum (e.g., NIST). The characteristic mass spectrum of this compound includes major fragments at m/z 43, 70, and 71.[8]
-
Quantitative Analysis: For quantification, a calibration curve is constructed by analyzing a series of standard solutions of this compound at different concentrations. The peak area ratio of the target analyte to the internal standard is plotted against the concentration. The concentration of this compound in the samples is then determined from this calibration curve.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound. These values are typical and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Workflow Diagramdot
References
- 1. This compound, 2050-01-3 [thegoodscentscompany.com]
- 2. tips.sums.ac.ir [tips.sums.ac.ir]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. This compound | C9H18O2 | CID 519786 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of Isoamyl Alcohol to Isoamyl Isobutyrate
Introduction
Isoamyl isobutyrate is an ester recognized for its characteristic fruity, apricot-like aroma. This compound is of significant interest to the flavor, fragrance, and food industries. It is synthesized through the esterification of isoamyl alcohol with isobutyric acid. This process, known as Fischer esterification, is an acid-catalyzed condensation reaction that results in the formation of the ester and water.[1] To drive the reaction towards the product side, an excess of one of the reactants, typically the less expensive one, can be used, or water can be removed as it is formed.[1][2] Both chemical catalysts, such as sulfuric acid and p-toluenesulfonic acid, and biocatalysts, like lipases, can be employed to facilitate this reaction.[3][4] This document provides a detailed protocol for the chemical synthesis of this compound, including purification and characterization methods.
Target Audience: Researchers, scientists, and drug development professionals.
Experimental Protocol
Objective: To synthesize this compound from isoamyl alcohol and isobutyric acid using an acid catalyst.
Materials:
-
Isoamyl alcohol (3-methyl-1-butanol)
-
Isobutyric acid (2-methylpropanoic acid)
-
Concentrated sulfuric acid (H₂SO₄) or Amberlyst® 15 resin
-
Diethyl ether
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Simple distillation apparatus
-
Rotary evaporator (optional)
-
Analytical balance
-
FTIR spectrometer
-
NMR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
1. Reaction Setup: a. To a 100-mL round-bottom flask, add 20 mL of isoamyl alcohol. b. Carefully add 15 mL of isobutyric acid to the flask. c. While stirring, slowly add 1-2 mL of concentrated sulfuric acid to the mixture. Alternatively, 0.5 g of Amberlyst® 15 resin can be used as a solid acid catalyst.[2] d. Add a few boiling chips to the flask to ensure smooth boiling. e. Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.
2. Reflux: a. Heat the reaction mixture to a gentle reflux using a heating mantle or water bath. b. Continue the reflux for 60-90 minutes to allow the reaction to proceed towards completion.[2]
3. Work-up and Extraction: a. Allow the reaction mixture to cool to room temperature. b. Transfer the cooled mixture to a separatory funnel. c. Add 50 mL of diethyl ether to the separatory funnel to dissolve the ester.[5] d. Add 50 mL of cold water to the separatory funnel, cap it, and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate and discard the lower aqueous layer. e. To neutralize any unreacted acid and the sulfuric acid catalyst, wash the organic layer with 25-30 mL portions of 5% sodium bicarbonate solution.[2][5] Continue washing until no more CO₂ evolution (bubbling) is observed. Discard the aqueous layer after each wash. f. Wash the organic layer with 30 mL of saturated sodium chloride (brine) solution to remove excess water. Discard the aqueous layer. g. Transfer the organic layer to a clean, dry Erlenmeyer flask.
4. Drying and Solvent Removal: a. Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any residual water.[2][5] Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together when sufficient has been added. b. Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask. c. Remove the diethyl ether using a rotary evaporator or by simple distillation.
5. Purification: a. Purify the crude this compound by simple distillation. b. Collect the fraction that boils in the expected range for this compound (approximately 169-171 °C at atmospheric pressure).
6. Characterization: a. Weigh the purified product and calculate the percentage yield. b. Characterize the product using FTIR, ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O₂ | |
| Molecular Weight | 158.24 g/mol | [6] |
| Boiling Point | 169-171 °C | |
| Density | 0.856 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.406 | |
| Appearance | Colorless liquid | |
| Odor | Fruity, waxy, sweet | |
| FTIR (cm⁻¹) | ~1735 (C=O stretch), ~1180 (C-O stretch), 2800-3000 (C-H stretch) | |
| ¹H NMR (CDCl₃, ppm) | δ ~4.0 (t, 2H), ~2.5 (m, 1H), ~1.6 (m, 1H), ~1.4 (q, 2H), ~1.1 (d, 6H), ~0.9 (d, 6H) | |
| ¹³C NMR (CDCl₃, ppm) | δ ~177 (C=O), ~63 (O-CH₂), ~37 (CH₂), ~34 (CH), ~25 (CH), ~22 (CH₃), ~19 (CH₃) | |
| Mass Spectrum (m/z) | Key fragments: 43, 70, 71 |
Note: NMR and FTIR data are predicted values based on the structure and may vary slightly.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. (629an) Homogeneous Catalyzed Esterification of n-Butyric Acid with Isoamyl Alcohol: A Kinetic Study | AIChE [proceedings.aiche.org]
- 4. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 6. GSRS [gsrs.ncats.nih.gov]
Application Notes and Protocols: Isoamyl Isobutyrate as a Flavoring Agent in Food Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isoamyl isobutyrate as a flavoring agent in food science research. This document includes detailed protocols for its analysis, synthesis, and sensory evaluation, along with data on its application and stability in various food matrices.
Introduction to this compound
This compound (isopentyl isobutyrate) is an organic ester known for its characteristic fruity, sweet aroma, often described as reminiscent of apricot, banana, or pear.[1][2] It is found naturally in a variety of fruits, including apples, bananas, and citrus, as well as in honey and some dairy products.[1] Due to its pleasant sensory profile, it is widely used as a flavoring agent in a diverse range of food products such as baked goods, beverages, candies, and dairy items.[1][2] this compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent.
Chemical and Physical Properties:
| Property | Value |
| Synonyms | Isopentyl isobutyrate, Isobutyric acid isoamyl ester, 3-Methylbutyl 2-methylpropanoate |
| CAS Number | 2050-01-3 |
| Molecular Formula | C₉H₁₈O₂ |
| Molecular Weight | 158.24 g/mol |
| Appearance | Colorless liquid |
| Odor | Fruity, apricot, pineapple-like |
| Boiling Point | 168.00 to 171.00 °C @ 760.00 mm Hg |
| Density | 0.86 g/cm³ |
| Refractive Index | 1.404 - 1.410 (at 20°C) |
Analytical Protocols for Quantification
Accurate quantification of this compound is essential for quality control, flavor profiling, and stability studies. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for this purpose.
Quantification in Liquid Matrices (Beverages) using HS-SPME-GC-MS
This protocol is optimized for the analysis of this compound in clear liquid matrices such as fruit juices and non-carbonated soft drinks.
Experimental Protocol:
-
Sample Preparation:
-
For carbonated beverages, degas the sample by sonication for 10-15 minutes.
-
Centrifuge fruit juice samples at 5000 rpm for 10 minutes to remove any pulp.
-
Transfer 5 mL of the supernatant or degassed beverage into a 20 mL headspace vial.
-
To increase the ionic strength and promote the release of volatile compounds, add 1.5 g of sodium chloride (NaCl) to the vial.[1]
-
Add a known concentration of an internal standard (e.g., ethyl heptanoate).
-
Immediately seal the vial with a PTFE/silicone septum.[1]
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in an autosampler with an agitator and thermostat.
-
Equilibrate the sample at 40°C for 15 minutes with agitation.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.[1]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.[1]
-
Column: Use a mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 5°C/min.
-
Ramp to 250°C at a rate of 15°C/min, and hold for 5 minutes.[1]
-
-
Mass Spectrometer (MS) Conditions:
-
-
Quantification:
-
Prepare a calibration curve by analyzing standard solutions of this compound in a matrix similar to the sample (e.g., a sugar solution for fruit juice) with the same concentration of the internal standard.
-
Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Experimental Workflow for HS-SPME-GC-MS Analysis
Caption: Workflow for the quantification of this compound in liquid matrices.
Synthesis Protocols
This compound can be synthesized through both chemical and enzymatic methods.
Chemical Synthesis: Fischer Esterification
This protocol describes the synthesis of this compound via the acid-catalyzed Fischer esterification of isoamyl alcohol and isobutyric acid.
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isoamyl alcohol and isobutyric acid. A molar excess of the less expensive reactant, typically the alcohol, is used to drive the reaction towards the product. A 1.5:1 molar ratio of isoamyl alcohol to isobutyric acid is recommended.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (approximately 2-3% of the total mass of the reactants).
-
Add a few boiling chips to ensure smooth boiling.
-
-
Reaction:
-
Heat the reaction mixture to reflux using a heating mantle. The reaction temperature will be close to the boiling point of the excess alcohol.
-
Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water to remove the excess alcohol and some of the acid catalyst.
-
A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Be cautious as this will produce carbon dioxide gas.
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the solvent (if any was used) and any remaining starting materials by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
Fischer Esterification Workflow
Caption: Chemical synthesis of this compound via Fischer esterification.
Enzymatic Synthesis using Immobilized Lipase
Enzymatic synthesis offers a "greener" alternative to chemical synthesis, often proceeding under milder conditions with higher specificity. Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase B), are commonly used.
Experimental Protocol:
-
Reaction Setup:
-
In a screw-capped vial, combine isoamyl alcohol and isobutyric acid in a suitable organic solvent (e.g., n-hexane or solvent-free). An equimolar ratio of the substrates is a good starting point for optimization.
-
Add the immobilized lipase (e.g., Novozym® 435) to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate mass.
-
To shift the equilibrium towards ester formation, a dehydrating agent such as molecular sieves (3Å) can be added.
-
-
Reaction:
-
Incubate the reaction mixture in a shaking incubator at a controlled temperature (typically 40-60°C) and agitation speed (e.g., 150-200 rpm).
-
The reaction time can vary from a few hours to over 24 hours, depending on the desired conversion. The progress can be monitored by GC.
-
-
Product Recovery:
-
Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can often be washed and reused.
-
Remove the solvent by rotary evaporation.
-
The remaining mixture contains the product, unreacted substrates, and water. Further purification can be achieved by distillation if required.
-
Sensory Evaluation Protocols
Sensory evaluation is crucial to understand the perceptual characteristics of this compound and its impact on food products.
Triangle Test
The triangle test is a discriminative test used to determine if a sensory difference exists between two samples.[3][4][5]
Experimental Protocol:
-
Panelist Selection and Training:
-
Select panelists based on their sensory acuity and ability to follow instructions.
-
Familiarize panelists with the test procedure and the type of product being evaluated.
-
-
Sample Preparation:
-
Prepare two versions of a food product (e.g., a simple beverage or a plain cookie): one as a control and the other containing a specific concentration of this compound.
-
Ensure both samples are identical in appearance and temperature.
-
Code the samples with random three-digit numbers.
-
-
Test Procedure:
-
Present each panelist with three coded samples, where two are identical (either both control or both with this compound) and one is different.
-
The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[3]
-
Instruct panelists to taste the samples from left to right and identify the "odd" or "different" sample.[3][5]
-
Provide palate cleansers (e.g., unsalted crackers and water) for use between samples.[5]
-
-
Data Analysis:
-
Count the number of correct identifications.
-
Use statistical tables for the triangle test (based on the binomial distribution) to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., p < 0.05).
-
Quantitative Descriptive Analysis (QDA)
QDA is a descriptive method used to identify and quantify the sensory attributes of a product.[6]
Experimental Protocol:
-
Panelist Selection and Training:
-
Select a panel of 8-12 individuals based on their sensory acuity, verbal skills, and commitment.
-
Conduct training sessions where panelists are exposed to a range of fruity and other relevant aroma and flavor standards to develop a common descriptive vocabulary. For this compound, this would include terms like "fruity," "banana," "apricot," "sweet," "chemical," etc.
-
Train panelists to use an intensity scale (e.g., a 15-cm line scale anchored with "low" and "high") consistently.
-
-
Sample Evaluation:
-
Prepare samples with varying concentrations of this compound in a base food matrix.
-
Present the coded samples one at a time in a randomized order to the panelists in individual sensory booths.
-
Instruct panelists to rate the intensity of each previously agreed-upon sensory attribute on the provided scale.
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.
-
The results can be visualized using spider web plots to compare the sensory profiles of different samples.
-
Application in Food Products
This compound is used in a variety of food products to impart a fruity flavor.
Typical Usage Levels:
| Food Category | Typical Concentration (ppm) |
| Non-alcoholic Beverages | 5 - 20 |
| Hard Candy | 50 - 150 |
| Chewing Gum | 100 - 300 |
| Baked Goods | 20 - 100 |
| Ice Cream and Frozen Desserts | 10 - 50 |
| Gelatins and Puddings | 15 - 60 |
Stability in Food Matrices
The stability of flavor compounds like this compound is crucial for the shelf-life of food products. Stability can be affected by factors such as pH, temperature, light, and the food matrix itself.
General Stability Characteristics:
-
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, especially at extreme pH values (acidic or alkaline) and elevated temperatures. This results in the formation of isoamyl alcohol and isobutyric acid, leading to a loss of the desired fruity aroma.
-
Oxidation: While less susceptible to oxidation than unsaturated compounds, prolonged exposure to oxygen and light can lead to degradation.
-
Matrix Effects: The food matrix can influence stability. For instance, encapsulation within a solid matrix (e.g., in hard candy) can protect the flavor from degradation. In aqueous systems like beverages, the pH and presence of other ingredients will play a significant role.
Protocol for a Basic Stability Study:
-
Sample Preparation: Prepare a food product (e.g., a beverage) with a known initial concentration of this compound.
-
Storage Conditions: Store samples under different conditions (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated at 40°C) and with exposure to light and in the dark.
-
Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), analyze the concentration of this compound using the GC-MS protocol described in Section 2.
-
Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. This data can be used to determine the degradation kinetics and predict the shelf-life of the flavor in the product.
Flavor Perception Pathway
The perception of this compound's flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation).
Olfactory and Gustatory Perception
Caption: Simplified pathway of flavor perception involving olfaction and gustation.
When a food containing this compound is consumed, the volatile ester molecules travel to the olfactory receptors in the nasal cavity.[4] This triggers a G-protein coupled receptor (GPCR) signaling cascade, sending a signal to the brain that is interpreted as a fruity aroma.[7] Simultaneously, non-volatile components of the food interact with taste receptors on the tongue, leading to the perception of basic tastes like sweet, sour, salty, bitter, and umami.[6] The brain integrates these olfactory and gustatory signals to create the overall perception of flavor.[4]
References
Application of Isoamyl Isobutyrate in Fragrance Formulation Studies
Introduction
Isoamyl isobutyrate (CAS No. 2050-01-3) is a key fragrance ingredient valued for its potent, fruity aroma reminiscent of banana, apricot, and pineapple.[1] As an ester, it belongs to a class of compounds widely used in the fragrance industry to impart sweet and fruity notes to a variety of consumer products.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in fragrance formulation studies. It covers its physicochemical properties, olfactory profile, and methodologies for its analytical and sensory evaluation, as well as stability testing in various product bases.
Physicochemical Properties and Olfactory Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in fragrance formulations. These properties influence its volatility, solubility, and stability in different product matrices.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O₂ | [2] |
| Molecular Weight | 158.24 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 169 - 171 °C | [2] |
| Density | 0.856 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.406 | [4] |
| Vapor Pressure | 1.895 mmHg @ 25 °C (est.) | |
| logP (o/w) | 3.021 (est.) | |
| Solubility | Soluble in alcohol; Insoluble in water | |
| Flash Point | 54 °C (closed cup) | [4] |
The olfactory profile of this compound is its most critical attribute for fragrance applications. It is characterized by a complex fruity scent with multiple facets.
Table 2: Olfactory Profile of this compound
| Olfactory Attribute | Description | Reference |
| Primary Notes | Fruity, Sweet, Ethereal | |
| Secondary Notes | Tropical, Green, Waxy | |
| Specific Fruit Nuances | Banana, Apricot, Pineapple, Cherry, Apple | [1] |
| Subtle Undertones | Cocoa | |
| Odor Strength | Medium | |
| Substantivity on Smelling Strip | < 1 hour at 100% |
Analytical Evaluation Protocols
2.1. Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Headspace GC-MS is a powerful technique for identifying and quantifying the volatile components of a fragrance formulation, including this compound, without direct injection of the sample matrix. This is particularly useful for analyzing fragrances in complex consumer product bases.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the product (e.g., 1.0 g of lotion or shampoo) into a headspace vial.
-
For liquid samples like fine fragrances, a smaller volume (e.g., 100 µL) can be used.
-
Seal the vial with a PTFE/silicone septum and aluminum cap.
-
-
Headspace Incubation:
-
Place the vial in the headspace autosampler.
-
Incubate the sample at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow volatile compounds to equilibrate in the headspace.
-
-
Injection:
-
Automatically inject a specific volume of the headspace gas (e.g., 1 mL) into the GC injector.
-
-
GC-MS Conditions:
-
GC Column: Use a suitable capillary column for fragrance analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min) to separate the volatile compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-350.
-
-
Data Analysis:
-
Identify this compound and other fragrance components by comparing their mass spectra and retention times with those of reference standards and library data (e.g., NIST).
-
Quantify the amount of this compound by creating a calibration curve with known concentrations of a pure standard.
-
Sensory Evaluation Protocols
Sensory evaluation is crucial for understanding how this compound contributes to the overall fragrance profile and how it is perceived by consumers.
3.1. Triangle Test for Discrimination
The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two fragrance formulations. For example, this can be used to assess the impact of a change in the concentration of this compound.
Experimental Protocol:
-
Panelist Selection: Recruit a panel of at least 20-30 trained or consumer panelists.
-
Sample Preparation:
-
Prepare two fragrance formulations: a control (A) and a test sample (B) with a variation in this compound concentration.
-
Present three coded samples to each panelist in a randomized order. Two samples are identical (e.g., A, A, B or B, B, A), and one is different.
-
-
Evaluation:
-
Instruct panelists to smell each sample from left to right on smelling strips or in a suitable medium.
-
Ask panelists to identify the "odd" or "different" sample.
-
-
Data Analysis:
-
Tally the number of correct identifications.
-
Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05).
-
Stability and Performance Testing
Evaluating the stability of this compound in a final product formulation is critical to ensure the fragrance maintains its intended character throughout the product's shelf life.
4.1. Accelerated Stability Testing
Accelerated stability testing exposes the product to elevated temperatures to predict its long-term stability in a shorter timeframe.
Experimental Protocol:
-
Sample Preparation:
-
Prepare batches of the final product (e.g., lotion, shampoo, or fine fragrance) containing this compound.
-
Package the samples in their final intended packaging.
-
Store a control set of samples at room temperature (25°C).
-
-
Storage Conditions:
-
Place test samples in a stability chamber at an elevated temperature (e.g., 40°C).
-
For products sensitive to light, include a set of samples exposed to UV light.
-
-
Evaluation Intervals:
-
Evaluate the samples at predetermined time points (e.g., 0, 1, 2, and 3 months).
-
-
Parameters to Evaluate:
-
Olfactory: Conduct sensory evaluation (e.g., by a trained panel) to assess any changes in the fragrance profile.
-
Analytical: Use Headspace GC-MS to quantify the concentration of this compound and identify any degradation products.
-
Physical: Observe changes in color, clarity, viscosity, and pH of the product base.
-
-
Data Presentation:
-
Summarize the quantitative data in tables to compare the changes over time at different storage conditions.
-
Table 3: Example of Accelerated Stability Data for this compound in a Lotion Base at 40°C
| Time (Months) | This compound Concentration (% of initial) | Olfactory Evaluation Notes | Physical Appearance |
| 0 | 100% | Fresh, fruity, characteristic | White, opaque, smooth |
| 1 | 95% | Slightly less intense, still characteristic | No change |
| 2 | 88% | Noticeable decrease in fruity top notes | No change |
| 3 | 80% | Fruity character is diminished, potential off-notes | Slight discoloration |
(Note: The data in this table is illustrative and should be replaced with actual experimental results.)
Application in Different Product Bases
The performance and stability of this compound can vary significantly depending on the product base.
-
Fine Fragrances (Ethanol-based): this compound is generally stable in alcoholic solutions. However, the presence of other ingredients and exposure to light can influence its longevity.
-
Lotions and Creams (Emulsions): In oil-in-water or water-in-oil emulsions, the partitioning of this compound between the phases can affect its headspace concentration and perceived odor. Stability can also be influenced by the pH and presence of oxidizing agents in the base.
-
Soaps and Shampoos (Surfactant-based): The high pH of some soap bases can potentially lead to the hydrolysis of the ester over time, reducing its fragrance intensity. The substantivity on skin or hair after rinsing is a key performance indicator in these products.
Conclusion
This compound is a versatile and impactful fragrance ingredient that can contribute significantly to the creation of appealing fruity aromas. A systematic approach to its evaluation, incorporating both analytical and sensory methodologies, is essential for successful fragrance formulation. The protocols outlined in this document provide a framework for researchers and developers to assess the performance, stability, and sensory perception of this compound in various applications, ensuring the development of high-quality and stable fragranced products.
References
Application Notes and Protocols: Isoamyl Isobutyrate as a Solvent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of isoamyl isobutyrate as a solvent in organic synthesis. While its primary applications are in the flavor and fragrance industries, its physical and chemical properties suggest its viability as a green, high-boiling point solvent alternative in various organic reactions.[1] This document outlines its relevant properties, potential applications, and provides template protocols for researchers interested in exploring its use as a reaction medium.
Properties of this compound
This compound, also known as 3-methylbutyl 2-methylpropanoate, is an ester with a characteristic fruity odor. Its physical and chemical properties are key to its potential as a solvent in organic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O₂ | [2] |
| Molecular Weight | 158.24 g/mol | [2] |
| Boiling Point | 169-171 °C | [2][3] |
| Density | 0.856 - 0.862 g/mL at 25 °C | [2][4] |
| Appearance | Colorless liquid | [2][3] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol and ether. | [1][4] |
| Refractive Index | n20/D 1.404 - 1.410 | [2] |
The high boiling point of this compound makes it a suitable solvent for reactions requiring elevated temperatures. Its ester functionality indicates a moderate polarity, suggesting its ability to dissolve a range of organic compounds.[1]
Potential Applications in Organic Synthesis
While specific literature on the use of this compound as a primary solvent in common organic reactions is limited, its properties allow for informed speculation on its potential applications. Esters are known to be effective solvents for a variety of reactions. For instance, ethyl acetate is a widely used solvent in organic synthesis.[5] Given that this compound is also an ester, it can be considered a "green" or bio-based solvent alternative.[4][6]
Potential reaction types where this compound could be explored as a solvent include:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck): These reactions often benefit from polar aprotic solvents and higher temperatures. The polarity and high boiling point of this compound could be advantageous. The choice of solvent is known to significantly influence the outcome of Suzuki-Miyaura couplings.[7]
-
Esterification Reactions: In some esterification processes, an excess of the alcohol reactant is used as the solvent. However, for more complex substrates, an inert, high-boiling solvent like this compound could be beneficial.[8]
It is important to note that esters are generally not suitable solvents for reactions involving Grignard reagents, as these reagents will react with the ester functional group.[2][3][9][10]
Experimental Protocols (Templates for Exploration)
The following are template protocols for researchers wishing to investigate the efficacy of this compound as a solvent. These are generalized procedures and will require optimization for specific substrates and reaction conditions.
Template Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[11][12] The following is a general procedure that can be adapted for using this compound as a solvent.
Reaction Scheme:
Figure 1. General scheme for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl or vinyl halide (R¹-X)
-
Aryl or vinyl boronic acid or ester (R²-B(OR)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
This compound (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl or vinyl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.01-0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous this compound via syringe to achieve a desired concentration (e.g., 0.1-0.5 M).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Example Parameters for Suzuki-Miyaura Coupling Optimization
| Parameter | Range to Explore |
| Temperature (°C) | 80 - 150 |
| Catalyst Loading (mol%) | 1 - 5 |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Concentration (M) | 0.1 - 1.0 |
Template Protocol: Heck Reaction
The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene.[13][14]
Reaction Scheme:
Figure 2. General scheme for a Heck reaction.
Materials:
-
Aryl or vinyl halide (R¹-X)
-
Alkene
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Base (e.g., Et₃N, K₂CO₃)
-
This compound (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl or vinyl halide (1.0 equiv) and the palladium catalyst (0.01-0.05 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous this compound, the alkene (1.1-2.0 equiv), and the base (1.5-3.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove any precipitated salts.
-
Dilute the filtrate with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Table 3: Example Parameters for Heck Reaction Optimization
| Parameter | Range to Explore |
| Temperature (°C) | 100 - 160 |
| Catalyst Loading (mol%) | 1 - 5 |
| Base | Et₃N, K₂CO₃, NaOAc |
| Alkene Equivalents | 1.1 - 2.0 |
Workflow for Solvent Evaluation
The following diagram illustrates a logical workflow for evaluating this compound as a solvent for a new organic reaction.
Figure 3. Workflow for evaluating this compound as a novel solvent.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
This compound presents an interesting, though currently underexplored, option as a high-boiling, bio-based solvent for organic synthesis. Its physical properties are conducive to reactions requiring elevated temperatures. The provided template protocols and evaluation workflow are intended to serve as a starting point for researchers to investigate its potential in their own synthetic applications, contributing to the growing field of green chemistry.
References
- 1. Page loading... [guidechem.com]
- 2. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Green Bio-Based Solvents in C-C Cross-Coupling Reactions [ouci.dntb.gov.ua]
- 5. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gchemglobal.com [gchemglobal.com]
- 9. orgosolver.com [orgosolver.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
Application Note: Quantification of Isoamyl Isobutyrate in Beer and Hop Samples
Audience: Researchers, scientists, and professionals in the food and beverage industry, and analytical chemistry fields.
Introduction
Isoamyl isobutyrate is a key flavor ester found in beer and hops, imparting desirable fruity notes often described as apricot, banana, or sweet fruit.[1][2] Its concentration is crucial in defining the aromatic profile of many beer styles, particularly those with significant hop character.[3] Accurate and reliable quantification of this compound is essential for quality control, new product development, and research into flavor stability and the influence of different hop varieties and brewing processes.[4][5] This application note details a robust and sensitive method for the quantification of this compound in both beer and hop matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle
This method utilizes the principles of HS-SPME for the extraction and concentration of volatile and semi-volatile compounds from a sample matrix.[6] A fused-silica fiber coated with a sorbent material is exposed to the headspace above the beer or hop sample. Volatile analytes, including this compound, partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted into the hot inlet of a gas chromatograph, where the analytes are thermally desorbed. The desorbed compounds are separated by the GC column and detected and quantified by a mass spectrometer.[7] The use of an internal standard (IS) corrects for variations in extraction efficiency and injection volume.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (analytical grade), Internal Standard (IS) such as d6-geranyl acetate or ¹³C-methyl octanoate.[4][5]
-
Solvents: Ethanol (for stock solutions).
-
Reagents: Sodium chloride (NaCl, analytical grade).
-
Samples: Beer (degassed), Hops (pellets or whole cones).
-
Consumables: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa, SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).[3]
Equipment
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS).
-
GC autosampler with SPME capability.
-
Analytical balance.
-
Vortex mixer.
-
Ultrasonic bath.
Standard Preparation
-
Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ethanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 200 µg/L).
-
Internal Standard (IS) Solution: Prepare a stock solution of the chosen IS in ethanol (e.g., 1000 mg/L). Create a working IS solution to achieve a final concentration of 10 µg/L in each sample and standard.[3]
Sample Preparation
A. Beer Samples
-
Degas the beer sample by pouring it back and forth between two beakers or by brief sonication.
-
Pipette 5 mL of the degassed beer into a 20 mL headspace vial.[8]
-
Add 2 g of NaCl to the vial. While salt addition can enhance the extraction of some compounds, its effect on this compound may vary; method optimization is recommended.[3]
-
Spike the sample with the internal standard solution to a final concentration of 10 µg/L.
-
Immediately seal the vial with a magnetic screw cap.
-
Gently vortex the vial to ensure mixing.
B. Hop Samples
-
Mill hop pellets or whole cones to a fine powder.
-
Weigh 0.5 g of hop powder into a 20 mL headspace vial.
-
Add 5 mL of deionized, deoxygenated water.
-
Spike the sample with the internal standard solution to a final concentration of 10 µg/L.
-
Immediately seal the vial and vortex thoroughly.
-
Allow the sample to steep for 30 minutes at room temperature to extract soluble compounds.
HS-SPME-GC-MS Analysis Protocol
-
Place the sealed vials in the GC autosampler tray, typically cooled to 5°C.[3]
-
Incubation/Equilibration: Incubate the vial at 60°C for 7.5 minutes with agitation (e.g., 500 rpm for 10 seconds, followed by 1 second rest) to facilitate the partitioning of analytes into the headspace.[3]
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 7.5 minutes at 60°C with continued agitation.[3]
-
Desorption: Retract the fiber and immediately inject it into the GC inlet, held at a temperature of approximately 250°C, for thermal desorption for 5 minutes in splitless mode.
-
GC-MS Analysis: Initiate the GC-MS run according to the parameters outlined in Table 1. The MS should be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[4]
Data Presentation
Quantitative data should be structured for clarity and easy comparison.
Table 1: Recommended GC-MS Parameters
| Parameter | Setting |
|---|---|
| GC System | Agilent 7890 or equivalent |
| MS System | Agilent 5975 MSD or equivalent |
| Column | DB-5ms (30m x 0.25mm, 0.25µm) or similar |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temp. | 250°C |
| Injection Mode | Splitless |
| Oven Program | 40°C (1 min), ramp at 7.5°C/min to 170°C, then at 70°C/min to 300°C, hold for 5 min.[3] |
| MS Transfer Line | 310°C[3] |
| Ion Source Temp. | 250°C[3] |
| Ionization Mode | Electron Impact (EI), 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (this compound) | To be determined empirically (e.g., m/z 70, 85) |
| Qualifier Ions (this compound) | To be determined empirically (e.g., m/z 43, 115) |
Table 2: Typical Method Validation Parameters
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | [9] |
| Calibration Range | 1 - 200 µg/L | [4][5] |
| Limit of Detection (LOD) | < 0.5 µg/L | [9] |
| Limit of Quantification (LOQ) | < 1.0 µg/L | [4][5] |
| Repeatability (RSD%) | < 15% | [9] |
| Recovery | 90 - 110% |[9] |
Table 3: Example Concentrations of this compound in Beers
| Beer Style / Hop Variety | This compound (µg/L) | Reference |
|---|---|---|
| Dry-Hopped Beer (Mosaic Hops) | 10.8 | [10] |
| Dry-Hopped Beer (Summit Hops) | 3.1 | [10] |
| Dry-Hopped Beer (Citra Hops) | 0.4 | [10] |
| Dry-Hopped Beer (Bravo Hops) | 1.9 |[10] |
Table 4: Sensory Threshold for Isobutyrate Esters
| Compound | Sensory Descriptor | Odor Threshold in Beer | Reference |
|---|---|---|---|
| Isobutyl isobutyrate | Fruity | - | [1] |
| This compound | Fruity, Apricot | - | [1] |
| 2-Methylbutyl isobutyrate | Green Apple, Apricot | 78 µg/L |[1] |
Visualizations
Caption: HS-SPME-GC-MS workflow for this compound quantification.
Caption: Relationship between hops, esters, and beer flavor profile.
Conclusion
The described HS-SPME-GC-MS method provides a sensitive, reliable, and automated approach for the quantification of this compound in beer and hop samples.[4][5] The protocol minimizes sample preparation time and eliminates the need for organic solvents, aligning with green analytical chemistry principles.[11] By accurately measuring this key ester, brewers and researchers can better understand and control the aromatic compounds that define beer quality, differentiate products, and ensure flavor consistency. The robustness of the method makes it suitable for both routine quality assurance and advanced research applications.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. go-jsb.co.uk [go-jsb.co.uk]
- 8. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 9. researchgate.net [researchgate.net]
- 10. cdn.homebrewtalk.com [cdn.homebrewtalk.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: 1H and 13C NMR Characterization of Isoamyl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the characterization of isoamyl isobutyrate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data, comprehensive experimental protocols, and a structural diagram for peak assignment.
Introduction
This compound (3-methylbutyl 2-methylpropanoate) is an ester commonly used as a flavoring and fragrance agent. Its chemical structure and purity are critical for its application, and NMR spectroscopy is a primary analytical technique for its characterization. This note outlines the expected ¹H and ¹³C NMR spectral features and provides standardized protocols for data acquisition.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on spectral data from analogous compounds, such as isoamyl butyrate, and established chemical shift prediction models.[1][2] Actual experimental values may vary slightly depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a | ~4.10 | Triplet (t) | 2H | ~6.7 |
| H-b | ~1.68 | Multiplet (m) | 1H | - |
| H-c | ~1.52 | Quartet (q) | 2H | ~6.8 |
| H-d | ~0.92 | Doublet (d) | 6H | ~6.6 |
| H-e | ~2.55 | Septet (sept) | 1H | ~7.0 |
| H-f | ~1.17 | Doublet (d) | 6H | ~7.0 |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon (Label) | Chemical Shift (δ, ppm) |
| C-1 | ~177.0 |
| C-2 | ~63.0 |
| C-3 | ~37.0 |
| C-4 | ~25.0 |
| C-5 | ~22.5 |
| C-6 | ~34.0 |
| C-7 | ~19.0 |
Experimental Protocols
The following protocols describe the methodology for preparing a sample of this compound and acquiring its ¹H and ¹³C NMR spectra.
3.1. Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound.
-
Sample Concentration: For ¹H NMR, prepare a solution of approximately 5-20 mg of this compound in 0.6-0.7 mL of CDCl₃. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg in the same volume of solvent is recommended.
-
Sample Preparation:
-
Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of CDCl₃ to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This will remove any particulate matter that could affect the spectral quality.
-
Cap the NMR tube securely.
-
3.2. NMR Data Acquisition
The following are general acquisition parameters. These may need to be optimized based on the specific spectrometer being used.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a sample of moderate concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).
-
Pulse Program: Standard proton-decoupled single-pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more scans, depending on the sample concentration.
-
Temperature: 298 K.
Structural and NMR Assignment Diagram
The following diagram illustrates the chemical structure of this compound with protons and carbons labeled for correlation with the NMR data presented in Tables 1 and 2.
The diagram below illustrates the logical workflow for NMR analysis of this compound.
References
Application Notes and Protocols: Isoamyl Isobutyrate as a Standard for Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing isoamyl isobutyrate as a reference standard in analytical chemistry, with a primary focus on Gas Chromatography (GC). This document outlines the essential properties, detailed experimental protocols for its use as a standard, and guidelines for method validation.
Introduction
This compound (also known as isopentyl isobutyrate) is a fatty acid ester characterized by a fruity, sweet aroma reminiscent of apricot, banana, and pineapple.[1][2] While widely used in the flavor and fragrance industries, its consistent purity and well-defined chemical properties make it a suitable candidate for an analytical standard in various applications, particularly for chromatographic techniques.[3] As a standard, it can be used for the identification and quantification of this compound in various matrices or as an internal standard for the analysis of other volatile and semi-volatile organic compounds.
Physicochemical Properties and Purity
For use as an analytical standard, this compound should be of high purity, typically ≥98%, as determined by Gas Chromatography (GC).[4] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | Isopentyl isobutyrate, 3-methylbutyl 2-methylpropanoate | |
| CAS Number | 2050-01-3 | [4] |
| Molecular Formula | C₉H₁₈O₂ | [5] |
| Molecular Weight | 158.24 g/mol | [5] |
| Appearance | Colorless liquid | [5] |
| Purity (by GC) | ≥98% | [4] |
| Boiling Point | 169-171 °C | |
| Density | 0.856 g/mL at 25 °C | |
| Refractive Index | n20/D 1.406 |
Application: Quantification of this compound in a Sample Matrix using GC-FID
This protocol describes the use of this compound as an external standard for the quantification of its presence in a sample matrix by Gas Chromatography with Flame Ionization Detection (GC-FID).
A critical step in quantitative analysis is the preparation of accurate standard solutions and the development of a reliable GC method.
Protocol 1: Preparation of this compound Standard Solutions and GC-FID Method
Objective: To prepare a series of standard solutions of this compound and to establish a GC-FID method for its analysis.
Materials:
-
This compound (≥98% purity)
-
Methylene chloride (or other suitable solvent)
-
Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
-
Micropipettes
-
GC vials with caps
Procedure:
1. Preparation of Stock Standard Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of pure this compound into a 10 mL volumetric flask. b. Dissolve the this compound in a small amount of methylene chloride. c. Dilute to the mark with methylene chloride and mix thoroughly.
2. Preparation of Calibration Standards: a. Prepare a series of calibration standards by serial dilution of the stock solution. For a concentration range of 50-150 µg/mL, the following dilutions can be made:
- 50 µg/mL: Take 5 mL of the 1000 µg/mL stock solution and dilute to 100 mL.
- 75 µg/mL: Take 7.5 mL of the 1000 µg/mL stock solution and dilute to 100 mL.
- 100 µg/mL: Take 10 mL of the 1000 µg/mL stock solution and dilute to 100 mL.
- 125 µg/mL: Take 12.5 mL of the 1000 µg/mL stock solution and dilute to 100 mL.
- 150 µg/mL: Take 15 mL of the 1000 µg/mL stock solution and dilute to 100 mL.
3. GC-FID Analysis: a. Set up the GC-FID system with the parameters outlined in the table below. b. Inject a fixed volume (e.g., 2 µL) of each calibration standard in splitless mode.[6][7] c. Record the peak area for this compound in each chromatogram.
GC-FID Parameters:
| Parameter | Recommended Setting |
| Column | HP-5 capillary column (30 m x 0.32 mm I.D., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a flow rate of 1 mL/min |
| Injector Temperature | 230 °C |
| Oven Temperature Program | Initial temperature 150°C, hold for 5 min, ramp to 200°C at 5°C/min, hold for 5 min, then ramp to 240°C at 5°C/min and hold for 3.3 min. |
| Detector Temperature | 250 °C |
| Injection Volume | 2 µL (splitless mode) |
-
Calibration Curve: Plot the peak area of this compound versus the concentration of the calibration standards.
-
Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Sample Analysis: Prepare the sample to be analyzed in the same solvent as the standards and inject it into the GC-FID under the same conditions.
-
Quantification: Determine the concentration of this compound in the sample by substituting the peak area of the sample into the linear regression equation.
Analytical Method Validation
To ensure the reliability and accuracy of the analytical method, it is essential to perform a validation study.[8] The following parameters should be assessed.[9][10]
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2% |
| Limit of Detection (LOD) | 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve) |
| Limit of Quantitation (LOQ) | 10 x (Standard Deviation of the Response / Slope of the Calibration Curve) |
Protocol 2: Validation of the GC-FID Method for this compound
Objective: To validate the developed GC-FID method for linearity, accuracy, precision, LOD, and LOQ.
Procedure:
1. Linearity: a. Analyze the prepared calibration standards (50-150 µg/mL) in triplicate. b. Plot the mean peak area against concentration and determine the R² value.
2. Accuracy: a. Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration) by adding known amounts of the this compound stock solution to a blank matrix. b. Analyze these spiked samples in triplicate. c. Calculate the percentage recovery for each sample.
3. Precision: a. Repeatability (Intra-day precision): Analyze six replicates of a standard solution at 100% of the target concentration on the same day. b. Intermediate Precision (Inter-day precision): Repeat the analysis of six replicates of the same standard solution on a different day with a different analyst if possible. c. Calculate the Relative Standard Deviation (RSD) for both repeatability and intermediate precision.
4. Limit of Detection (LOD) and Limit of Quantitation (LOQ): a. Prepare a series of low-concentration standards. b. Determine the standard deviation of the response (e.g., from the y-intercept of the regression line or from multiple injections of a blank). c. Calculate the LOD and LOQ using the formulas provided in the table above.
Visualization of Workflows
The following diagrams illustrate the key workflows described in these application notes.
Caption: Workflow for standard preparation and GC-FID analysis.
Caption: Key parameters for analytical method validation.
Conclusion
This compound is a valuable and reliable standard for analytical applications, particularly in the field of gas chromatography. Its well-defined properties and high purity allow for the development of accurate and precise quantitative methods. The protocols outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound as a standard in their analytical workflows. Adherence to proper method validation procedures is crucial to ensure the generation of high-quality, reproducible data.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. 异丁酸异戊酯 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 2050-01-3 [thegoodscentscompany.com]
- 4. labproinc.com [labproinc.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ijrpc.com [ijrpc.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. wjarr.com [wjarr.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. ikev.org [ikev.org]
Application Notes and Protocols for the Biotransformation of Isoamyl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biotransformation pathways leading to the production of isoamyl isobutyrate, a valuable flavor and fragrance compound. Two primary methodologies are detailed: in vivo biosynthesis through metabolic engineering and in vitro enzymatic synthesis. This document offers detailed experimental protocols, quantitative data summaries, and pathway visualizations to guide research and development in this area.
Section 1: In Vivo Biosynthesis via Metabolic Engineering
The microbial production of this compound from simple carbon sources like glucose involves the engineering of host organisms, such as Saccharomyces cerevisiae or Escherichia coli, to express the necessary biosynthetic pathways for its precursor molecules: isoamyl alcohol and isobutyric acid.
Biosynthetic Pathway Overview
The overall pathway involves directing carbon flux from central metabolism towards the synthesis of specific amino acid precursors, which are then converted to the target alcohol and acid. These are subsequently esterified to form this compound.
-
Isoamyl Alcohol Synthesis: This typically follows the Ehrlich pathway, which is an extension of the L-leucine biosynthesis pathway.[1][2] Key intermediates are derived from pyruvate.
-
Isobutyric Acid Synthesis: This pathway is derived from the L-valine biosynthesis pathway, also starting from pyruvate.[3][4]
-
Esterification: The final step is the condensation of isoamyl alcohol and isobutyryl-CoA (the activated form of isobutyric acid), often catalyzed by an alcohol acyltransferase (AAT).
Signaling Pathway Diagram
Caption: Metabolic pathway for the biosynthesis of this compound.
Experimental Protocols
This protocol outlines the general steps for engineering S. cerevisiae to produce this compound. Specific gene targets and expression cassettes will need to be optimized based on the host strain and desired production levels.
1. Materials:
-
S. cerevisiae host strain (e.g., CEN.PK)
-
Plasmids for gene expression (e.g., pRS series)
-
Restriction enzymes, DNA ligase, and PCR reagents
-
Genes for overexpression:
-
Leucine pathway enzymes (e.g., LEU4, LEU1, LEU2)
-
Ehrlich pathway enzymes (e.g., keto-acid decarboxylase - KDC, alcohol dehydrogenase - ADH)[2]
-
Valine pathway enzymes (e.g., ILV2, ILV5, ILV3)
-
Aldehyde dehydrogenase (e.g., padA)
-
Alcohol acyltransferase (e.g., ATF1)
-
-
Genes for deletion (optional, to reduce byproduct formation):
-
Genes involved in competing pathways (e.g., pyruvate decarboxylase - PDC)
-
-
Yeast transformation reagents (e.g., lithium acetate, PEG)
-
Selective growth media (e.g., YPD, synthetic complete dropout media)
2. Procedure:
-
Pathway Gene Amplification and Cloning:
-
Amplify the coding sequences of the selected genes from genomic DNA or synthetic constructs using PCR.
-
Clone the amplified genes into yeast expression vectors under the control of strong constitutive or inducible promoters.
-
-
Gene Deletion (Optional):
-
Construct gene deletion cassettes using homologous recombination.
-
Transform the host strain with the deletion cassettes and select for successful knockouts.
-
-
Yeast Transformation:
-
Transform the engineered yeast strain with the expression plasmids using the lithium acetate method.
-
Select for transformants on appropriate selective media.
-
-
Strain Verification:
-
Confirm the presence of the integrated genes and plasmids by PCR and sequencing.
-
Verify gene expression using RT-qPCR or Western blotting.
-
1. Materials:
-
Engineered S. cerevisiae strain
-
Fermentation medium (e.g., synthetic defined medium with glucose as the carbon source)
-
Bioreactor with temperature, pH, and dissolved oxygen control
-
Organic solvent for in-situ product recovery (e.g., dodecane)
2. Procedure:
-
Inoculum Preparation:
-
Grow a pre-culture of the engineered strain in selective medium to mid-log phase.
-
-
Fermentation:
-
Inoculate the bioreactor containing the fermentation medium with the pre-culture.
-
Maintain fermentation conditions (e.g., 30°C, pH 5.5).
-
For microaerobic or anaerobic conditions, sparge with nitrogen gas.
-
Add a layer of an organic solvent (e.g., 10% v/v dodecane) to the fermenter for in-situ recovery of the volatile ester, which can reduce product toxicity.[5]
-
-
Sampling and Analysis:
-
Take periodic samples from the organic layer.
-
Analyze the samples for this compound concentration using GC-MS (see Protocol 4).
-
Quantitative Data
The following table summarizes reported production titers for the precursor molecules in metabolically engineered organisms.
| Product | Host Organism | Titer (mg/L) | Reference |
| Isoamyl Alcohol | S. cerevisiae | 522.76 | [1] |
| Isobutanol | S. cerevisiae | 540.30 | [1] |
| Isobutyric Acid | E. coli | 11,700 | [6] |
| Butyric Acid | E. coli | 10,000 | [7] |
Section 2: In Vitro Enzymatic Synthesis
This approach utilizes isolated enzymes, typically lipases, to catalyze the esterification of isoamyl alcohol and isobutyric acid. This method offers high specificity and conversion rates under mild reaction conditions.
Reaction Overview
The synthesis is a reversible esterification reaction:
Isoamyl Alcohol + Isobutyric Acid ⇌ this compound + Water
The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards product formation. Immobilized lipases are often used to facilitate enzyme recovery and reuse.[8]
Experimental Workflow Diagram
Caption: Workflow for the enzymatic synthesis of this compound.
Experimental Protocols
This protocol is based on optimized conditions reported for similar short-chain ester syntheses.[9][10]
1. Materials:
-
Immobilized lipase (e.g., Novozym 435, Lipozyme IM-20)[9]
-
Isoamyl alcohol
-
Isobutyric acid
-
Anhydrous non-polar solvent (e.g., n-hexane, heptane)
-
Molecular sieves (3Å or 4Å, activated)
-
Shaking incubator or magnetic stirrer with temperature control
-
Reaction vials (e.g., sealed glass vials)
2. Procedure:
-
Reactant Preparation:
-
In a sealed reaction vial, dissolve isoamyl alcohol and isobutyric acid in the chosen solvent. A typical starting concentration is 0.5 M to 2.5 M for each substrate.[9] An equimolar ratio or a slight excess of the alcohol can be used.
-
-
Reaction Initiation:
-
Incubation:
-
Reaction Termination and Enzyme Recovery:
-
Stop the reaction by filtering or centrifuging to remove the immobilized enzyme.
-
The enzyme can be washed with fresh solvent and reused for subsequent batches.
-
-
Analysis:
-
Analyze the supernatant for this compound concentration using GC-MS (see Protocol 4).
-
Quantitative Data
The following table summarizes reaction conditions and outcomes for the enzymatic synthesis of isoamyl butyrate, a close analog of this compound.
| Enzyme | Substrates | Solvent | Temp (°C) | Time (h) | Conversion (%) | Reference |
| Lipozyme IM-20 | Butyric acid, Isoamyl alcohol | n-hexane | 30 | 60 | ~98 | [10] |
| Lipozyme TL IM | Butyric acid, Isoamyl alcohol | Hexane | - | 24 | 95.8 | [6] |
| Immobilized T. lanuginosus lipase | Butyric acid, Isoamyl alcohol | Heptane | - | 0.83 (500mM) | 96.1 | [6] |
For this compound specifically, optimal conditions were predicted to be an enzyme/substrate ratio of 19.6 g/mol , a substrate concentration of 2.5 M, a reaction time of 18 hours, and a temperature of 26.5°C to achieve a maximum yield.[9]
Section 3: Analytical Methods
Protocol 4: GC-MS Analysis of this compound
This protocol provides a general method for the quantification of this compound. The parameters may need to be optimized for the specific instrument and sample matrix.
1. Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
GC column suitable for volatile compounds (e.g., SLB-IL76i, DB-5ms)
-
Helium carrier gas
-
This compound standard
-
Internal standard (e.g., ethyl-2,2,2-d3 acetate)[11]
-
Solvent for dilution (matching the reaction or extraction solvent)
2. Sample Preparation:
-
Dilute the sample from the fermentation (organic layer) or enzymatic reaction to a concentration within the calibration range of the instrument.
-
Add a known concentration of the internal standard to both the samples and the calibration standards.
3. GC-MS Conditions (Example):
-
Injector: 250°C, split injection (e.g., 30:1 or 100:1 split ratio)[11]
-
Oven Program: Start at 90°C, hold for 1-2 minutes, then ramp at 10°C/minute to 230°C, and hold for 2-5 minutes.[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron ionization (EI) mode at 70 eV. Scan range of m/z 40-300.
4. Quantification:
-
Prepare a calibration curve using the this compound standard.
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
Quantify the concentration based on the peak area relative to the internal standard and the calibration curve.
References
- 1. Engineering the leucine biosynthetic pathway for isoamyl alcohol overproduction in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic engineering of Escherichia coli for production of butyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. coresta.org [coresta.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in lipase-catalyzed synthesis of isoamyl butyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the lipase-catalyzed synthesis of isoamyl butyrate.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of isoamyl butyrate, offering potential causes and solutions to improve reaction yield.
Issue 1: Low or No Ester Conversion
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Verify the activity of the lipase. Ensure proper storage and handling of the enzyme to prevent denaturation. |
| Substrate Inhibition | High concentrations of butyric acid or isoamyl alcohol can inhibit lipase activity.[1][2][3][4][5] Butyric acid, in particular, can cause a drop in the pH of the enzyme's microenvironment, leading to inactivation.[4][5] Consider a stepwise addition of the inhibitory substrate or using a higher molar ratio of the non-inhibitory substrate. |
| Inappropriate Reaction Temperature | The optimal temperature for lipase-catalyzed isoamyl butyrate synthesis is typically between 30°C and 50°C.[3][6][7] Temperatures outside this range can significantly reduce enzyme activity. |
| Incorrect Substrate Molar Ratio | An excess of one substrate can shift the reaction equilibrium towards product formation. However, a very high excess of either substrate can lead to inhibition.[3][6] Experiment with different molar ratios of isoamyl alcohol to butyric acid to find the optimal balance. |
| Presence of Excess Water | While a small amount of water is necessary for lipase activity, excess water can promote the reverse reaction (hydrolysis), reducing the net yield of the ester.[1][2] Consider using a solvent with low water content or adding molecular sieves to remove water produced during the reaction.[1][2][6] |
| Insufficient Enzyme Concentration | The concentration of the lipase directly impacts the reaction rate. If the concentration is too low, the reaction will proceed very slowly.[6][7] Increase the enzyme concentration to enhance the conversion rate. |
Issue 2: Reaction Stalls Before Reaching High Conversion
| Potential Cause | Recommended Solution |
| Product Inhibition | The accumulation of isoamyl butyrate or the by-product (water) can inhibit the enzyme or shift the reaction equilibrium, respectively. |
| Enzyme Denaturation Over Time | Prolonged exposure to non-optimal conditions (e.g., temperature, pH) can lead to the gradual denaturation of the lipase. |
| Depletion of a Substrate | Ensure that the limiting substrate is not fully consumed before the desired conversion is reached. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the lipase-catalyzed synthesis of isoamyl butyrate?
A1: The optimal temperature typically falls within the range of 30°C to 50°C.[3][6][7] For instance, one study achieved a maximum ester yield at 40°C.[6] It's important to note that the ideal temperature can vary depending on the specific lipase used and other reaction conditions.
Q2: How does the molar ratio of isoamyl alcohol to butyric acid affect the yield?
A2: The substrate molar ratio is a critical parameter. While an equimolar ratio can be effective, using an excess of one of the reactants, typically the alcohol, can drive the reaction towards ester formation.[8] However, a large excess of either substrate can lead to enzyme inhibition.[3][6] For example, an increase in the alcohol concentration up to a 4:1 ratio resulted in a decrease in isoamyl butyrate yield.[6]
Q3: What is the effect of water content on the reaction?
A3: Lipases require a thin layer of water to maintain their catalytically active conformation. However, excess water in the reaction medium can lead to the hydrolysis of the ester, which is the reverse reaction, thereby reducing the overall yield.[1][2] The use of molecular sieves to remove the water formed during the esterification can successfully push the equilibrium towards ester synthesis.[1][2]
Q4: Can substrate inhibition occur, and how can it be mitigated?
A4: Yes, both isoamyl alcohol and butyric acid can inhibit the lipase at high concentrations.[1][2][3] Butyric acid inhibition is often more severe and can be attributed to a decrease in the pH of the enzyme's microenvironment.[4][5] To mitigate this, you can try fed-batch addition of the inhibitory substrate or optimize the initial substrate concentrations.
Q5: Which type of lipase is most effective for this synthesis?
A5: Immobilized lipases are often preferred for this synthesis due to their enhanced stability and reusability.[9] Commonly used and effective lipases include those from Thermomyces lanuginosus (Lipozyme TL IM)[6][10], Rhizomucor miehei (Lipozyme IM-20)[1][2], and Candida antarctica (Novozym 435). The choice of lipase can influence the optimal reaction conditions.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the optimization of isoamyl butyrate synthesis.
Table 1: Effect of Reaction Parameters on Isoamyl Butyrate Yield
| Lipase Source | Temperature (°C) | Alcohol:Acid Molar Ratio | Enzyme Conc. | Butyric Acid Conc. (M) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Thermomyces lanuginosus (Immobilized) | 45 | 1:1.5 (acid excess) | - | - | - | 82 | [6] |
| Mucor miehei (Immobilized) | - | 1.25:1 | - | 1 | 60 | 98 | [6] |
| Pancreatic Lipase / Candida rugosa | 30 | 2-2.5:1 | 10 g/L | - | 24 | ~94 | [6] |
| Geotrichum sp. | 40 | 1.5:1 | 5.5% (w/w) | - | 48 | 75 | [6] |
| Thermomyces lanuginosus (Immobilized) | 45 | - | 30% (m/v) | 0.5 | - | ~96 | [6] |
| Thermomyces lanuginosus (Immobilized) | 30 | 1:1 | 0.021 g/mL | 0.5 | - | 92 | [11] |
| Mucor miehei (Immobilized) | 30 | 1.25:1 | 17 g/mol | 1.0 | 60 | ~98 | [3] |
Experimental Protocols
General Protocol for Lipase-Catalyzed Synthesis of Isoamyl Butyrate
This protocol provides a general framework. Optimal conditions should be determined experimentally for each specific system.
Materials:
-
Lipase (e.g., immobilized Lipozyme TL IM)
-
Isoamyl alcohol
-
Butyric acid
-
Organic solvent (e.g., n-hexane, heptane)
-
Molecular sieves (optional)
-
Shaker incubator
-
Gas chromatograph (for analysis)
Procedure:
-
To a sealed reaction vessel, add the desired organic solvent.
-
Add the substrates, isoamyl alcohol and butyric acid, at the desired molar ratio and concentrations.
-
Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on the desired reaction rate.
-
If controlling water content, add activated molecular sieves to the mixture.
-
Place the reaction vessel in a shaker incubator set to the desired temperature and agitation speed (e.g., 150-200 rpm).
-
Take samples at regular intervals to monitor the progress of the reaction.
-
Analyze the samples using gas chromatography to determine the concentration of isoamyl butyrate and calculate the percentage conversion.
Visualizations
Caption: Workflow for lipase-catalyzed isoamyl butyrate synthesis.
Caption: Troubleshooting logic for low isoamyl butyrate yield.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 7. scielo.br [scielo.br]
- 8. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
Technical Support Center: Overcoming Challenges in Isoamyl Isobutyrate Purification
Welcome to the technical support center for the purification of isoamyl isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.
Physical Properties of Key Compounds
A thorough understanding of the physical properties of your target compound and potential impurities is critical for successful purification. The following table summarizes key data for this compound and its common precursors.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Solubility in Water |
| This compound | 158.24 | 169-171[1][2][3] | ~0.856[1] | Insoluble[4] |
| Isoamyl Alcohol | 88.15 | 131.1[5] | ~0.810[5] | Slightly soluble (28 g/L)[5] |
| Isobutyric Acid | 88.11 | 155[6] | ~0.950[7] | Soluble[6] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Purity Issues
Q1: My final product has a sharp, unpleasant odor instead of the expected fruity scent. What could be the cause?
A1: This is a common issue and almost certainly indicates the presence of unreacted isobutyric acid.[6][8] Isobutyric acid has a pungent, rancid butter-like odor.[8] To resolve this, you need to neutralize and remove the residual acid.
-
Solution: During your aqueous workup, perform a wash with a saturated solution of sodium bicarbonate (NaHCO₃). Continue washing until you no longer observe CO₂ evolution (bubbling). This indicates that all the acid has been neutralized. The resulting sodium isobutyrate salt is water-soluble and will be removed in the aqueous layer.
Q2: After purification, my yield of this compound is significantly lower than expected. What are the potential reasons?
A2: Low yields can stem from several factors throughout the synthesis and purification process:
-
Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive it towards the product, consider using an excess of one reactant (typically the less expensive one) or removing water as it forms.[9]
-
Hydrolysis during Workup: Esters can be hydrolyzed back to the carboxylic acid and alcohol under acidic or basic conditions.[10] During the aqueous workup, it is crucial to neutralize any acid catalyst promptly with a mild base like sodium bicarbonate to prevent hydrolysis.[10] Avoid using strong bases like NaOH, as this can promote saponification.[10]
-
Losses during Extraction: Emulsion formation during liquid-liquid extraction can trap your product, leading to lower recovery. Additionally, ensure you are using the correct organic solvent in which your ester is highly soluble.
-
Distillation Losses: If distilling, ensure your apparatus is well-insulated to prevent heat loss, which can lead to a slow or incomplete distillation. Also, avoid distilling to dryness, as this can cause decomposition of the product.[11]
Fractional Distillation Challenges
Q3: I'm having trouble separating this compound from unreacted isoamyl alcohol by fractional distillation. The temperature is not stabilizing at the expected boiling point.
-
Troubleshooting Steps:
-
Use an Efficient Fractionating Column: A longer column with a high surface area packing material (like Raschig rings or Vigreux indentations) will provide more theoretical plates and better separation.
-
Slow and Steady Heating: Heat the distillation flask slowly and evenly to allow the vapor-liquid equilibria to be established in the column. Rapid heating will cause the vapor to shoot up the column without proper fractionation.
-
Proper Insulation: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[12]
-
Azeotropic Distillation: If a water-isoamyl alcohol azeotrope is suspected to be interfering, ensure the crude product is thoroughly dried with a drying agent like anhydrous magnesium sulfate before distillation.
-
Liquid-Liquid Extraction Issues
Q4: During the aqueous wash, a thick, stable emulsion has formed between the organic and aqueous layers. How can I break it?
A4: Emulsion formation is a common problem in liquid-liquid extractions, especially when residual surfactants or impurities are present.[13]
-
Methods to Break Emulsions:
-
Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to phase separation.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking to minimize emulsion formation in the first place.[13]
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[14]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the layers to separate.[3]
-
Filtration: Passing the mixture through a bed of glass wool can sometimes break the emulsion.[3]
-
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Drying
This protocol is designed to remove unreacted isobutyric acid, the acid catalyst, and water from the crude this compound.
-
Transfer to Separatory Funnel: Transfer the cooled reaction mixture to a separatory funnel.
-
Initial Water Wash: Add an equal volume of deionized water, stopper the funnel, and gently invert it several times, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer.
-
Neutralization Wash: Add a saturated solution of sodium bicarbonate. Swirl gently at first, then stopper and invert, venting frequently as CO₂ gas will be produced. Continue this process until no more gas evolves upon addition of the bicarbonate solution. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help remove dissolved water. Drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent such as anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
Filtration: Filter the dried organic layer through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask to remove the drying agent.
-
Solvent Removal: If a solvent was used in the reaction, remove it using a rotary evaporator to yield the crude ester, which can then be further purified by distillation.
Protocol 2: Purification by Fractional Distillation
This protocol is for the final purification of this compound to remove unreacted isoamyl alcohol and other volatile impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation adapter, and receiving flasks. Ensure all glassware is dry.
-
Sample Addition: Add the crude, dried this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar for smooth boiling.
-
Heating: Begin to gently heat the flask using a heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column. You should observe a ring of condensate rising. If this process is too fast, reduce the heating.
-
Fraction Collection:
-
Forerun: Collect the initial distillate, which will likely be any lower-boiling impurities and potentially an azeotrope of water and isoamyl alcohol, until the temperature at the thermometer stabilizes.
-
Main Fraction: Once the temperature stabilizes at the boiling point of this compound (around 169-171°C), change the receiving flask and collect the pure product.
-
Final Fraction: Stop the distillation before the flask boils to dryness to avoid the concentration of high-boiling impurities and potential decomposition.
-
-
Analysis: Confirm the purity of the collected fraction using an appropriate analytical technique such as Gas Chromatography (GC).
Visualizations
Logical Flowchart for Purification Strategy
Caption: A decision tree outlining the general workflow for purifying crude this compound.
Troubleshooting Emulsion Formation
Caption: A logical guide to breaking emulsions during liquid-liquid extraction.
Fractional Distillation Troubleshooting
Caption: A troubleshooting guide for poor separation during fractional distillation.
References
- 1. quora.com [quora.com]
- 2. Isobutyric acid - Wikipedia [en.wikipedia.org]
- 3. biotage.com [biotage.com]
- 4. ThermoML:J. Chem. Eng. Data 2016, 61, 9, 3109-3115 [trc.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. carbodiimide.com [carbodiimide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN107162911B - Method for separating isoamyl alcohol and isoamyl acetate - Google Patents [patents.google.com]
- 9. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound, 2050-01-3 [thegoodscentscompany.com]
- 12. researchgate.net [researchgate.net]
- 13. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 14. azom.com [azom.com]
Optimizing reaction conditions for isoamyl isobutyrate esterification
Technical Support Center: Isoamyl Isobutyrate Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for this compound esterification.
Frequently Asked Questions (FAQs)
Q1: What are the general methods for synthesizing this compound?
A1: this compound is typically synthesized through the esterification of isoamyl alcohol with isobutyric acid. This reaction can be catalyzed by either an acid catalyst, such as sulfuric acid (Fischer esterification), or by enzymes, most commonly lipases.[1][2] The choice of catalyst depends on the desired reaction conditions and the intended application of the final product. Enzymatic synthesis is often preferred for producing "natural" flavors and operates under milder conditions.[3]
Q2: What is the primary challenge in this compound esterification?
A2: A primary challenge in this esterification is that the reaction is reversible and often reaches equilibrium, which can limit the final product yield.[1][4] To overcome this, several strategies can be employed to drive the reaction towards the product side. These include using an excess of one of the reactants (typically the less expensive one) or removing one of the products (usually water) as it is formed.[1]
Q3: How can I increase the yield of this compound?
A3: To increase the yield, you can:
-
Use an excess of a reactant: Employing a molar excess of either isoamyl alcohol or isobutyric acid can shift the equilibrium towards the formation of the ester.[1][5]
-
Remove water: The water produced during the reaction can be removed using techniques like a Dean-Stark apparatus, molecular sieves, or by performing the reaction in a solvent that azeotropically removes water.[6]
-
Optimize catalyst concentration: The amount of acid or enzyme catalyst can significantly impact the reaction rate and yield. The optimal concentration should be determined experimentally.
-
Control the temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions or, in the case of enzymatic catalysis, enzyme denaturation. The optimal temperature is a balance between reaction rate and product stability.[2]
Q4: What are the key parameters to optimize for this reaction?
A4: The key parameters to optimize for this compound esterification include:
-
Molar ratio of reactants: The ratio of isoamyl alcohol to isobutyric acid.
-
Catalyst concentration: The amount of acid or enzyme used.
-
Temperature: The reaction temperature.
-
Reaction time: The duration of the reaction.
-
Agitation speed: To ensure proper mixing of reactants.
-
Solvent: The choice of solvent can influence reaction kinetics and ease of product purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | The reaction has not reached completion due to equilibrium limitations. | - Use a molar excess of one reactant (e.g., a 1.2:1 ratio of isoamyl alcohol to isobutyric acid).[5]- Remove water as it forms using a Dean-Stark trap or molecular sieves.[6] |
| Suboptimal reaction temperature. | - For acid catalysis, ensure the reaction is sufficiently heated (reflux).- For enzymatic catalysis, operate within the optimal temperature range of the specific lipase (e.g., around 26.5°C for Rhizomucor miehei lipase).[2] | |
| Insufficient catalyst. | - Increase the catalyst concentration incrementally. For acid catalysis, a few drops of concentrated sulfuric acid are often sufficient for lab-scale reactions.[4] For enzymatic catalysis, the optimal enzyme/substrate ratio needs to be determined (e.g., 19.6 g/mol for Rhizomucor miehei lipase).[2] | |
| Reaction time is too short. | - Extend the reaction time. Monitor the reaction progress using techniques like TLC or GC to determine when it has reached completion. | |
| Slow Reaction Rate | Inadequate mixing. | - Increase the stirring/agitation speed to ensure the reactants are well-mixed. |
| Low reaction temperature. | - For acid catalysis, increase the temperature to reflux.- For enzymatic catalysis, ensure the temperature is at the optimum for the enzyme being used. | |
| Low catalyst concentration. | - Gradually increase the amount of catalyst. | |
| Product Contamination | Presence of unreacted starting materials. | - After the reaction, wash the organic layer with a 5% sodium bicarbonate solution to remove unreacted isobutyric acid.[4]- Use an excess of one reactant to ensure the other is fully consumed, and then remove the excess reactant during purification. |
| Presence of byproducts. | - Optimize reaction conditions (especially temperature) to minimize side reactions.- Purify the product using distillation or chromatography. | |
| Enzyme Inactivation (for enzymatic synthesis) | High concentration of butyric acid. | - High concentrations of butyric acid can cause a drop in the pH of the enzyme's microenvironment, leading to inactivation. Consider a fed-batch approach where the acid is added gradually. |
| Temperature is too high. | - Operate at the optimal temperature for the specific lipase to avoid denaturation. |
Optimized Reaction Conditions
The optimal conditions for this compound synthesis can vary depending on the catalytic method used. Below are examples of optimized conditions from the literature.
Table 1: Optimized Conditions for this compound Synthesis
| Parameter | Acid Catalysis (Ionic Liquid)[5] | Enzymatic Catalysis (Lipase)[2] |
| Catalyst | bis-(3-methyl-1-imidazole) butylidene double bisulfate (MTEIMHS) | Rhizomucor miehei lipase (Lipozyme IM-20) |
| Molar Ratio (Alcohol:Acid) | 1.2:1 | N/A (Substrate concentration optimized) |
| Catalyst Loading | 2.0 g | 19.6 g/mol (Enzyme/Substrate Ratio) |
| Substrate Concentration | N/A | 2.5 M |
| Temperature | N/A | 26.5 °C |
| Reaction Time | 3.5 hours | 18 hours |
| Yield | 95.4% | 2.2 M (Ester Yield) |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification (Fischer Esterification)
This protocol is adapted from the synthesis of isoamyl acetate and is a general procedure for Fischer esterification.[4]
Materials:
-
Isoamyl alcohol
-
Isobutyric acid
-
Concentrated sulfuric acid (catalyst)
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
Procedure:
-
To a round-bottom flask, add isoamyl alcohol and isobutyric acid (a slight excess of one reactant, e.g., a 1.2 molar ratio of alcohol to acid, can be used).
-
Carefully add a few drops of concentrated sulfuric acid to the flask while swirling.
-
Add a boiling chip and assemble a reflux apparatus.
-
Heat the mixture to reflux for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water
-
5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isobutyric acid). Be sure to vent the separatory funnel frequently as CO2 will be generated.
-
Water
-
Brine (saturated NaCl solution)
-
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried liquid into a distillation apparatus.
-
Purify the this compound by simple distillation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for acid-catalyzed esterification.
Reaction Pathway
Caption: General reaction pathway for this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. Study of Catalyzed Synthesis of Ester by Acid Functionalized Dacational Ionic Liqiud [xb.neepu.edu.cn]
- 6. Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of isoamyl isobutyrate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of isoamyl isobutyrate during storage.
Troubleshooting Guide: Investigating Degradation of this compound
Issue: You suspect your stored this compound has degraded, leading to off-odors (e.g., vinegary, rancid) or inconsistencies in your experimental results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is it a concern for this compound?
A1: Hydrolysis is a chemical reaction where a water molecule breaks down another molecule.[1] For this compound, an ester, hydrolysis splits it into its parent compounds: isoamyl alcohol and isobutyric acid.[2][3] This is a primary concern as it degrades the desired fruity aroma and introduces acidic off-notes, compromising its quality and performance in formulations.
Q2: What are the main factors that accelerate the hydrolysis of this compound?
A2: The rate of ester hydrolysis is primarily influenced by three factors:
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Presence of Water: Water is a necessary reactant for hydrolysis.[1]
-
pH: The reaction is significantly catalyzed by the presence of acids or bases.[3][4]
-
Temperature: Higher temperatures increase the rate of the hydrolysis reaction.[3]
Q3: How can I prevent the hydrolysis of this compound during storage?
A3: To minimize hydrolysis, it is crucial to control the factors that promote it. The following table summarizes the recommended storage conditions and preventative measures.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. | Reduces the kinetic rate of the hydrolysis reaction.[3] |
| Moisture | Store in a dry environment using airtight, well-sealed containers. Consider the use of desiccants for long-term storage.[2][5][6] | Minimizes the availability of water, a key reactant in hydrolysis.[1] |
| Atmosphere | For highly sensitive applications, consider storage under an inert atmosphere (e.g., nitrogen or argon).[5][6] | Excludes atmospheric moisture and oxygen, which can contribute to degradation. |
| pH | Maintain a neutral pH if this compound is in a solution. Avoid contact with acidic or basic substances. | Both acids and bases catalyze the hydrolysis of esters.[3][4] |
| Container | Use non-reactive container materials, such as amber glass or appropriate plastic containers. | Prevents potential leaching of catalysts or reaction with the container surface. |
Q4: Are there any chemical additives that can prevent the hydrolysis of this compound?
A4: Yes, certain chemical stabilizers can be incorporated to inhibit hydrolysis.[2] These include:
-
Acid Scavengers/Catchers: Compounds like carbodiimides can react with and neutralize any acidic impurities that could catalyze hydrolysis.
-
Antioxidants: These can prevent oxidative processes that may indirectly promote ester degradation.[2]
-
Chelating Agents: Agents like EDTA can bind metal ions that might act as catalysts for hydrolysis.[2]
The choice and concentration of any additive must be carefully evaluated for compatibility with the final application.
Q5: How can I detect and quantify the hydrolysis of this compound?
A5: The most common and effective method for quantifying this compound and its hydrolysis products (isoamyl alcohol and isobutyric acid) is gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[7][8][9] A validated GC method allows for the separation and quantification of each component, providing a clear picture of the extent of degradation.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol describes a typical accelerated stability study to assess the impact of temperature and humidity on the hydrolysis of this compound.
Objective: To quantify the rate of hydrolysis of this compound under accelerated storage conditions.
Materials:
-
High-purity this compound (≥99%)
-
Stability chambers (e.g., 40°C / 75% RH)
-
Airtight, amber glass vials with PTFE-lined caps
-
Gas chromatograph with FID or MS detector
-
Analytical standards for this compound, isoamyl alcohol, and isobutyric acid
Experimental Workflow:
Caption: Workflow for an accelerated stability study of this compound.
Procedure:
-
Aliquot 1 mL of high-purity this compound into multiple amber glass vials.
-
Tightly seal the vials with PTFE-lined caps.
-
Analyze a subset of samples (n=3) at time zero to establish the initial concentration of this compound and to confirm the absence of hydrolysis products.
-
Place the remaining vials in a stability chamber set to accelerated conditions (e.g., 40°C / 75% relative humidity).
-
At predetermined time points (e.g., 1 month, 3 months, 6 months), remove a subset of samples (n=3) from the chamber.
-
Allow the samples to equilibrate to room temperature.
-
Prepare the samples for GC analysis by diluting them in an appropriate solvent (e.g., ethanol).
-
Analyze the samples using a validated GC method to quantify the concentrations of this compound, isoamyl alcohol, and isobutyric acid.
-
Plot the concentration of this compound over time to determine the degradation rate.
Protocol 2: GC-FID Method for Quantification of this compound and its Hydrolysis Products
Objective: To simultaneously quantify this compound, isoamyl alcohol, and isobutyric acid.
Instrumentation and Conditions:
| Parameter | Setting |
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | e.g., DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) |
| Injector Temp. | 250°C |
| Split Ratio | 50:1 |
| Oven Program | Initial: 50°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 240°C, hold for 5 min |
| Detector Temp. | 260°C |
| Injection Vol. | 1 µL |
Procedure:
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of this compound, isoamyl alcohol, and isobutyric acid in ethanol.
-
Sample Preparation: Dilute the test sample of this compound in ethanol to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the GC system.
-
Quantification: Identify the peaks based on the retention times of the standards. Construct calibration curves for each analyte by plotting peak area versus concentration. Use these curves to determine the concentrations of this compound, isoamyl alcohol, and isobutyric acid in the test samples.
Hydrolysis Reaction:
The following diagram illustrates the acid-catalyzed hydrolysis of this compound.
Caption: Acid-catalyzed hydrolysis of this compound.
References
- 1. This compound, 2050-01-3 [thegoodscentscompany.com]
- 2. This compound | C9H18O2 | CID 519786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ez.restek.com [ez.restek.com]
- 6. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. certified-laboratories.com [certified-laboratories.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. GC Analysis of Active Amyl Alcohol, Isoamyl Alcohol, and C15-C18 n-Alkane Markers on SLB®-IL111i suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Isoamyl Isobutyrate
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Gas Chromatography (GC) analysis of isoamyl isobutyrate. Peak tailing is a frequent challenge that can compromise the accuracy and precision of your results. This guide provides a structured, question-and-answer approach to identifying and resolving the root causes of this issue.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in GC analysis?
In an ideal GC separation, the chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half, creating an asymmetrical peak with a "tail".[1] This can negatively impact the accuracy of peak integration and reduce the resolution between closely eluting peaks.[2] A tailing factor or asymmetry factor greater than 1.5 is a common indicator that significant peak tailing is occurring and requires investigation.[2]
Q2: Why is this compound prone to peak tailing?
This compound, as an ester, has polar characteristics. This polarity can lead to secondary interactions with active sites within the GC system.[3] These active sites are often acidic silanol groups present on the surfaces of the injector liner, glass wool, and the capillary column itself.[3] The interaction, typically hydrogen bonding, between the polar analyte and these active sites can cause some molecules to be retained longer, leading to delayed elution and the characteristic peak tailing.[3]
Q3: If all peaks in my chromatogram are tailing, what is the likely cause?
When all peaks in a chromatogram, including the solvent peak, exhibit tailing, the issue is most likely physical or mechanical in nature rather than chemical.[4][5] This suggests a problem with the flow path of the carrier gas. The most common culprits include:
-
Poor column installation: An improperly cut column end (not a clean, 90-degree cut) can create turbulence.[2][5]
-
Incorrect column positioning: The column may be positioned too high or too low within the inlet, creating dead volumes.[2][4]
-
System contamination: Contamination in the injector or at the head of the column can disrupt the sample path.[6]
Q4: If only the this compound peak is tailing, what should I investigate?
If peak tailing is selective for this compound or other polar compounds in your sample, the problem is more likely due to chemical interactions.[3][6] The primary causes to investigate are:
-
Active sites: The liner and the column may have active silanol groups that interact with your analyte. Using a deactivated liner and a column appropriate for polar compounds is crucial.[2]
-
Column degradation: The stationary phase at the beginning of the column can degrade over time, exposing active sites. Trimming the first 10-20 cm of the column can often resolve this.[2][7]
-
Incompatibility: A mismatch between the polarity of the analyte and the stationary phase can lead to poor peak shape.[8]
Q5: How does the injection technique affect peak tailing for this compound?
The injection technique is a critical factor that can significantly influence peak shape.[9]
-
Injection Volume: Injecting too large a sample volume can overload the column, leading to peak fronting, but in some cases, it can contribute to tailing.[10][11]
-
Inlet Temperature: The inlet temperature must be optimized. If it's too low, the sample may not vaporize completely or quickly enough, leading to broad and potentially tailing peaks.[12] Conversely, if the temperature is too high, it could cause thermal degradation of the analyte, which might manifest as peak tailing.[3][5] For esters like this compound, a good starting point for the inlet temperature is 250 °C.[12]
-
Splitless Injection: In splitless injections, the sample resides in the hot inlet for a longer period. If the solvent is not efficiently purged, it can slowly bleed into the column, causing the solvent peak and early eluting peaks to tail.[4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues. The following table summarizes the potential causes and recommended solutions.
| Symptom | Potential Cause | Recommended Solution(s) | Citation(s) |
| All peaks are tailing | Poor Column Cut | Re-cut the column inlet, ensuring a clean, 90-degree cut. A magnifying glass can help inspect the cut. | [2][5] |
| Improper Column Installation | Verify the column is installed at the correct height in the inlet as per the manufacturer's instructions. | [2][4] | |
| Contaminated Inlet Liner | Replace the inlet liner with a new, deactivated liner. | [8][13] | |
| System Leak | Check for leaks at the inlet septum and column connections using an electronic leak detector. | [8] | |
| Only this compound peak (or other polar peaks) is tailing | Active Sites in Liner/Column | Use a fresh, deactivated liner. If the problem persists, trim 10-20 cm from the front of the column. | [2][7] |
| Column Contamination | Bake out the column at a high temperature (within its specified limit) to remove contaminants. If this fails, trim the column inlet. | [7] | |
| Incompatible Stationary Phase | Ensure the column's stationary phase is appropriate for the polarity of this compound. A wax-type column (polyethylene glycol) is often a good choice for esters. | [8][14] | |
| Inlet Temperature Too Low | Increase the inlet temperature to ensure complete vaporization of the analyte. A starting point of 250 °C is recommended. | [12][15] | |
| Analyte Degradation | If the inlet temperature is very high, consider lowering it to prevent thermal decomposition of the this compound. | [3][5] | |
| Peak tailing worsens over time | Column Degradation | This is a strong indicator of column contamination or stationary phase degradation at the inlet. Trim the column. | [7][16] |
| Septum Bleed/Contamination | Replace the septum. Non-volatile material from the septum can accumulate in the liner. | [17] |
Experimental Protocols
Protocol 1: GC-FID Analysis of this compound
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.[18]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[18]
-
Injection:
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector:
-
Detector Temperature: 280 °C
-
Hydrogen Flow: 40 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Helium): 25 mL/min
-
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent such as methylene chloride or ethyl acetate at a concentration of 100 µg/mL.[18]
Visualizations
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for troubleshooting peak tailing in your GC analysis.
Caption: A flowchart for systematic troubleshooting of GC peak tailing.
Analyte Interaction Leading to Peak Tailing
This diagram illustrates the chemical interaction between a polar analyte like this compound and active silanol groups on the column surface, which is a common cause of peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 9. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. waters.com [waters.com]
- 12. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 13. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. gcms.labrulez.com [gcms.labrulez.com]
- 17. m.youtube.com [m.youtube.com]
- 18. ijrpc.com [ijrpc.com]
Technical Support Center: Enhancing Immobilized Lipase Stability for Isoamyl Butyrate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of isoamyl butyrate using immobilized lipase.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of isoamyl butyrate, offering potential causes and solutions to enhance the stability and reusability of your immobilized lipase.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Ester Conversion | Substrate Inhibition: High concentrations of butyric acid or isoamyl alcohol can inhibit or deactivate the lipase. Butyric acid, in particular, can lower the pH in the enzyme's microenvironment, leading to inactivation.[1][2][3] | - Optimize the substrate molar ratio. An excess of the alcohol is often better tolerated than an excess of the acid.[4] - Consider stepwise addition of the butyric acid to maintain a low concentration throughout the reaction. - Select a lipase that is more tolerant to acid inhibition. |
| Water Accumulation: The esterification reaction produces water, which can shift the equilibrium back towards hydrolysis, reducing the net ester yield.[5] Water can also accumulate around the enzyme, leading to inactivation.[6] | - Use a solvent with good water-solubilizing capacity or add molecular sieves to the reaction medium to remove water as it is formed.[7] - Perform the reaction in a solvent-free system if feasible, but carefully control the initial water activity. | |
| Mass Transfer Limitations: Poor diffusion of substrates to the active sites of the immobilized enzyme or products away from it can limit the reaction rate.[8] | - Increase the agitation speed to reduce external mass transfer limitations.[7] - Select a support material with a larger pore size to improve internal diffusion. | |
| Suboptimal Temperature: Each lipase has an optimal temperature for activity and stability. Temperatures that are too high can lead to denaturation. | - Determine the optimal temperature for your specific immobilized lipase. A common range is 30-50°C.[4] | |
| Rapid Loss of Enzyme Activity upon Reuse | Enzyme Leaching: If the lipase is weakly adsorbed to the support, it can leach into the reaction medium during the synthesis and be lost during product recovery. | - Use a stronger immobilization method such as covalent binding or entrapment.[9][10] - If using adsorption, select a hydrophobic support to promote strong interfacial activation and binding.[9][10] |
| Irreversible Inhibition/Inactivation: High concentrations of butyric acid can cause irreversible inactivation of the lipase.[2][3] The accumulation of byproducts or impurities can also poison the enzyme. | - Wash the immobilized enzyme with a suitable solvent (e.g., hexane or a short-chain alcohol like tert-butanol) between cycles to remove residual substrates and products.[11] - Ensure the purity of your substrates. | |
| Mechanical Stress: Vigorous stirring can cause physical damage to the support material, leading to enzyme loss and reduced activity. | - Use a support material with good mechanical strength. - Optimize the agitation speed to be sufficient for mixing without causing excessive shear stress. | |
| Poor Immobilization Efficiency | Inappropriate Support Material: The choice of support material is critical for successful immobilization. The material's properties (hydrophobicity, porosity, surface functional groups) will affect enzyme loading and activity. | - For physical adsorption, hydrophobic supports are generally preferred for lipases as they can induce interfacial activation, leading to higher activity.[9][10] - For covalent attachment, ensure the support has appropriate functional groups that can react with the enzyme without denaturing it.[12] |
| Incorrect Immobilization Conditions: Factors such as pH, temperature, and the presence of additives during immobilization can significantly impact the outcome. | - Optimize the pH of the buffer used during immobilization to be near the isoelectric point of the lipase to promote adsorption. - Consider adding a substrate or a substrate analogue during covalent immobilization to protect the active site of the enzyme.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal substrate molar ratio for isoamyl butyrate synthesis?
A1: The optimal molar ratio can vary depending on the specific lipase and reaction conditions. However, it is generally observed that an excess of the alcohol (isoamyl alcohol) to the acid (butyric acid) is beneficial. High concentrations of butyric acid can be inhibitory or even cause irreversible inactivation of the lipase.[2][3][4] Ratios of alcohol to acid from 1:1 up to 1.25:1 have been reported to yield high conversions.[4]
Q2: How does water affect the stability and activity of the immobilized lipase?
A2: Water has a dual role in the enzymatic synthesis of esters. A certain amount of water is essential for maintaining the catalytic activity of the lipase. However, as water is a product of the esterification reaction, its accumulation can shift the reaction equilibrium towards hydrolysis, thereby reducing the ester yield.[5] Furthermore, an excess of water in the microenvironment of the enzyme can lead to its inactivation.[6] Therefore, controlling the water activity in the reaction medium is crucial for maximizing ester synthesis and enzyme stability.
Q3: Which type of solvent is best for this reaction?
A3: Non-polar, hydrophobic solvents like n-hexane or heptane are commonly used and often result in high ester conversions.[4][7][8] These solvents are generally good at dissolving the non-polar substrates and product while minimizing the solubility of water, which can help drive the reaction towards synthesis. However, solvent-free systems are also an attractive option to reduce downstream processing costs and environmental impact, though substrate inhibition may be more pronounced.[5]
Q4: How many times can I reuse my immobilized lipase?
A4: The reusability of an immobilized lipase is a key factor in the economic viability of the process and depends on the immobilization method, support material, and reaction conditions. With robust immobilization and optimized conditions, lipases can be reused for multiple cycles. For instance, one study showed that an immobilized lipase retained around 96% of its initial activity after eight successive esterification cycles at a substrate concentration of 500 mM.[8] However, at higher substrate concentrations (2000 mM), the stability decreased significantly, with only 31% of the initial activity remaining after eight cycles.[8]
Q5: What is the typical reaction mechanism for lipase-catalyzed esterification?
A5: The lipase-catalyzed synthesis of esters like isoamyl butyrate generally follows a Ping-Pong Bi-Bi mechanism.[2][14] In this mechanism, the lipase first reacts with the acyl donor (butyric acid) to form an acyl-enzyme intermediate, releasing water. Subsequently, the nucleophile (isoamyl alcohol) attacks the acyl-enzyme intermediate, leading to the formation of the ester (isoamyl butyrate) and regeneration of the free enzyme.
Data Summary
Table 1: Effect of Reaction Conditions on Isoamyl Butyrate Conversion
| Lipase Source | Support Material | Butyric Acid Conc. (M) | Isoamyl Alcohol Conc. (M) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Thermomyces lanuginosus | Poly-methacrylate particles | 0.5 | 0.5 | 45 | 0.83 | 96.1 | [8] |
| Thermomyces lanuginosus | Poly-methacrylate particles | 2.0 | 2.0 | 45 | 1.5 | 73.6 | [8] |
| Mucor miehei | Anion exchange resin | 1.0 | 1.25 | 30 | 60 | 98 | [4] |
| Thermomyces lanuginosus | Silica gel | 0.16 | 0.33 | Not Specified | 3 | 96 | [7] |
| Porcine Pancreatic Lipase | Not Specified | 0.25 | 0.25 | Not Specified | 2 | 93 | [7] |
Table 2: Reusability of Immobilized Lipase for Isoamyl Butyrate Synthesis
| Lipase Source | Support Material | Substrate Conc. (mM) | Number of Cycles | Final Relative Activity (%) | Reference |
| Thermomyces lanuginosus | Poly-methacrylate particles | 500 | 8 | ~96 | [8] |
| Thermomyces lanuginosus | Poly-methacrylate particles | 2000 | 8 | ~31 | [8] |
Experimental Protocols
1. Immobilization of Lipase by Physical Adsorption
This protocol is a generalized procedure based on common practices for immobilizing lipase on a hydrophobic support.
-
Support Preparation: Pre-treat the hydrophobic support material (e.g., polymethacrylate particles) by washing it with an appropriate organic solvent (e.g., ethanol) followed by distilled water to remove any impurities. Dry the support material completely.
-
Enzyme Solution Preparation: Dissolve the lipase powder in a buffer solution (e.g., phosphate buffer, pH 7.0) to a desired concentration. Centrifuge the solution to remove any insoluble particles.
-
Immobilization: Add the prepared support material to the lipase solution. The ratio of enzyme to support should be optimized.
-
Incubation: Gently agitate the mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 12-24 hours) to allow for enzyme adsorption.
-
Washing: After incubation, separate the immobilized enzyme from the solution by filtration. Wash the immobilized preparation several times with the buffer solution to remove any loosely bound enzyme.
-
Drying: Dry the immobilized lipase (e.g., under vacuum or by lyophilization) until a constant weight is achieved.
-
Activity Assay: Determine the activity of the immobilized lipase using a standard assay, such as the hydrolysis of p-nitrophenyl butyrate or by performing the isoamyl butyrate synthesis reaction under controlled conditions.
2. Synthesis of Isoamyl Butyrate
This protocol outlines a typical batch synthesis of isoamyl butyrate using immobilized lipase.
-
Reaction Setup: In a sealed reaction vessel, add the immobilized lipase to a suitable organic solvent (e.g., n-hexane).
-
Substrate Addition: Add isoamyl alcohol and butyric acid to the reaction mixture at the desired molar ratio and concentration.
-
Water Removal (Optional but Recommended): Add molecular sieves to the reaction mixture to remove the water produced during the reaction.
-
Reaction: Incubate the mixture at the optimal temperature with constant agitation for the desired reaction time.
-
Monitoring: Periodically take samples from the reaction mixture. Analyze the samples using gas chromatography (GC) to determine the concentration of isoamyl butyrate and calculate the conversion.
-
Enzyme Recovery: After the reaction, separate the immobilized lipase from the reaction mixture by filtration.
-
Enzyme Washing and Reuse: Wash the recovered immobilized lipase with a suitable solvent to remove any residual substrates and products before reusing it in subsequent batches.
-
Product Purification: The product, isoamyl butyrate, can be purified from the reaction mixture by techniques such as distillation.
Visualizations
Caption: Experimental workflow for isoamyl butyrate synthesis.
Caption: Ping-Pong Bi-Bi reaction mechanism for lipase.
Caption: Troubleshooting decision tree for low enzyme stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 6. Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives [mdpi.com]
- 7. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 8. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immobilisation and application of lipases in organic media - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35446F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the Reuse of Immobilized Lipases in Biodiesel Synthesis: Influence of Different Solvents in Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advancements in the Research on the Preparation of Isoamyl Acetate Catalyzed by Immobilized Lipase | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
Minimizing by-product formation in isoamyl isobutyrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of isoamyl isobutyrate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Fischer esterification or enzymatic catalysis.
| Issue | Question | Possible Causes & Solutions |
| Low Product Yield | My final yield of this compound is significantly lower than expected. What are the potential reasons and how can I improve it? | For Fischer Esterification: * Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[1][2][3] To drive the reaction towards the product, consider the following: * Use an excess of one reactant: Using an excess of either isoamyl alcohol or isobutyric acid can shift the equilibrium to favor the formation of the ester.[1][4][5] Typically, the less expensive reactant is used in excess.[6] * Water Removal: Water is a by-product of the reaction, and its presence can shift the equilibrium back towards the reactants.[3] Employing a Dean-Stark apparatus during reflux can effectively remove water as it forms.[3][7] Alternatively, using a drying agent like molecular sieves can also be effective.[8][9] * Insufficient Catalyst: Ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid) is used.[1][10] * Reaction Time and Temperature: The reaction may require heating under reflux for a sufficient amount of time to reach equilibrium.[4][10] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[1] For Enzymatic Synthesis: * Sub-optimal Reaction Conditions: Enzyme activity is highly dependent on temperature, pH, and substrate concentration.[11][12] Consult literature for the optimal conditions for the specific lipase being used. For instance, with Rhizomucor miehei lipase, high yields were obtained at temperatures around 30-40°C.[12] * Enzyme Inhibition: High concentrations of isobutyric acid can inhibit the activity of some lipases.[13] A stepwise addition of the acid or using a higher molar ratio of alcohol to acid might mitigate this issue. * Water Content: While a small amount of water is necessary for enzyme activation, excess water can promote the reverse reaction (hydrolysis). The use of molecular sieves can help control the water content.[8] |
| Presence of Unreacted Starting Materials | My final product is contaminated with significant amounts of unreacted isoamyl alcohol and/or isobutyric acid. How can I remove them? | Isobutyric Acid Removal: * Aqueous Wash: Isobutyric acid can be effectively removed by washing the organic layer with a mild base solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or a saturated solution of sodium bicarbonate.[7][10][14][15] This will convert the carboxylic acid into its water-soluble carboxylate salt, which will partition into the aqueous layer. Isoamyl Alcohol Removal: * Aqueous Wash: Unreacted isoamyl alcohol has some solubility in water and can be partially removed by washing the organic layer with water or brine (saturated aqueous sodium chloride).[14] * Distillation: Due to the difference in boiling points, fractional distillation can be used to separate the this compound from the higher-boiling isoamyl alcohol. |
| Formation of Unknown By-products | I am observing unexpected peaks in my GC-MS/NMR analysis of the final product. What could these be and how can I prevent their formation? | For Fischer Esterification: * Ether Formation: At high temperatures and with a strong acid catalyst, isoamyl alcohol can undergo dehydration to form diisoamyl ether. To minimize this, avoid excessively high reaction temperatures and use the minimum effective amount of catalyst. * Dehydration of Alcohol: Isoamyl alcohol could potentially undergo acid-catalyzed dehydration to form alkenes, although this is less common under typical esterification conditions. Again, controlling the temperature is key. General Considerations: * Purity of Starting Materials: Ensure the purity of your isoamyl alcohol and isobutyric acid, as impurities in the starting materials will carry through or react to form other by-products. Distillation of starting materials may be necessary.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the primary by-product in the Fischer esterification synthesis of this compound?
A1: The primary by-product of the Fischer esterification reaction itself is water.[3][14] However, in the context of the final purified product, the most common impurities are unreacted starting materials: isoamyl alcohol and isobutyric acid.[2]
Q2: How can I drive the Fischer esterification reaction to completion to maximize product yield?
A2: According to Le Chatelier's principle, you can shift the reaction equilibrium towards the product side in two main ways:
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Use an excess of one of the reactants. [1][4] Since isoamyl alcohol is often less expensive than isobutyric acid, it is typically used in excess.
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Remove a product as it is formed. [1][3] Removing water from the reaction mixture using a Dean-Stark apparatus or molecular sieves will drive the equilibrium forward.[3][7]
Q3: What are the advantages of using enzymatic synthesis over traditional acid-catalyzed Fischer esterification?
A3: Enzymatic synthesis, typically using lipases, offers several advantages:
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High Selectivity: Enzymes are highly specific, which leads to the formation of fewer by-products and a purer final product.[11]
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Milder Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures, which reduces the risk of side reactions like alcohol dehydration.[12]
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"Green" Chemistry: This method is considered more environmentally friendly.[11]
Q4: My final product has a lingering acidic smell. What is the cause and how do I fix it?
A4: A lingering acidic smell is most likely due to the presence of residual isobutyric acid. This can be remedied by thoroughly washing the organic product layer with a saturated solution of sodium bicarbonate (NaHCO₃), followed by a water or brine wash to remove any remaining salts.[7][10]
Data Presentation
Table 1: Optimization of Enzymatic Synthesis of Isoamyl Butyrate *
| Temperature (°C) | Enzyme Conc. (g/L) | Butyric Acid Conc. (mol/L) | Alcohol:Acid Molar Ratio | Ester Conversion (%) |
| 30 | 5 | 0.1 | 1:1 | - |
| 50 | 5 | 0.1 | 5:1 | - |
| 30 | 30 | 0.1 | 5:1 | - |
| 50 | 30 | 1.3 | 1:1 | - |
| 40 | 17.5 | 0.7 | 3:1 | 95.8 |
*Data adapted from studies on isoamyl butyrate synthesis, which is structurally very similar to this compound and follows the same reaction principles.[11][16] A high conversion rate of 95.8% was achieved at 24 hours under optimized conditions.[11][16]
Table 2: Influence of Reaction Conditions on Fischer Esterification Yield *
| Reactant Ratio (Alcohol:Acid) | Water Removal Method | Catalyst | Reflux Time (h) | Approximate Yield (%) |
| 1:1 | None | H₂SO₄ | 1 | ~65-70 |
| 10:1 | None | H₂SO₄ | 1 | ~97 |
| 1:1 | Dean-Stark Trap | p-TsOH | 2-4 | >90 |
*Illustrative data based on general principles of Fischer esterification.[3][5]
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Dean-Stark Trap
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Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
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Reagents: To the round-bottom flask, add isoamyl alcohol (1.0 equivalent), isobutyric acid (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid (p-TsOH), and an appropriate solvent that forms an azeotrope with water (e.g., toluene).
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Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent, thereby driving the reaction to completion.[7]
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Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by using TLC.
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Workup:
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to remove unreacted isobutyric acid and the catalyst.[7]
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Wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[10]
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Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by fractional distillation to obtain pure this compound.[10]
Protocol 2: Enzymatic Synthesis of this compound
-
Reaction Setup: In a stoppered flask, combine isoamyl alcohol, isobutyric acid, an immobilized lipase (e.g., Lipozyme TL IM), and a suitable organic solvent (e.g., n-hexane).[12][16] The addition of molecular sieves is recommended to control the water content.[8]
-
Incubation: Place the flask in a shaker incubator set to the optimal temperature and agitation speed for the chosen enzyme (e.g., 30-50°C at 180 rpm).[11][17]
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Reaction Time: Allow the reaction to proceed for the optimized duration, which can range from a few hours to over 24 hours.[11][12]
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Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
-
Purification:
-
The solvent can be removed by rotary evaporation.
-
The remaining mixture can be washed with a dilute basic solution to remove any residual acid, followed by a water wash.
-
Further purification, if necessary, can be achieved through silica gel column chromatography.[10]
-
Mandatory Visualization
References
- 1. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. homework.study.com [homework.study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. topscience.quora.com [topscience.quora.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Page loading... [guidechem.com]
- 11. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 12. researchgate.net [researchgate.net]
- 13. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. community.wvu.edu [community.wvu.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
Technical Support Center: Method Development for Trace Analysis of Isoamyl Isobutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the method development for the trace analysis of isoamyl isobutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the trace analysis of this compound?
A1: The most common and effective technique for trace analysis of this compound is Gas Chromatography (GC) coupled with a sensitive detector.[1][2] The two primary configurations are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is often considered the "gold standard" as it provides both separation and positive identification of the compound based on its mass spectrum.[2]
-
Gas Chromatography-Flame Ionization Detector (GC-FID): GC-FID is also widely used due to its high sensitivity and robustness for quantifying organic compounds like esters.[3]
For sample introduction, especially in complex matrices, headspace sampling is a frequently employed technique to isolate volatile compounds like this compound from non-volatile matrix components.[4][5][6]
Q2: What are the key challenges in the trace analysis of this compound?
A2: Researchers may encounter several challenges during the trace analysis of this compound, including:
-
Sample Matrix Interference: Complex matrices such as food, beverages, and cosmetics can contain numerous compounds that may co-elute with this compound, interfering with its detection and quantification.[7][8]
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Low Concentration Levels: At trace levels, achieving sufficient sensitivity and a good signal-to-noise ratio can be difficult.[4][9]
-
Analyte Loss During Sample Preparation: this compound can be lost during multi-step sample preparation procedures.[10]
-
Chromatographic Issues: Problems like peak tailing, carryover, and poor reproducibility can affect the accuracy and precision of the results.[11][12][13][14]
Q3: How do I choose the right sample preparation technique for my sample matrix?
A3: The choice of sample preparation technique is critical and depends on the sample matrix and the desired sensitivity. Here are some common techniques for volatile esters like this compound:
-
Static Headspace (SHS): Ideal for simple and clean matrices. It involves analyzing the vapor phase in equilibrium with the sample, which minimizes matrix interference.[4][5]
-
Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract and concentrate analytes from the sample headspace or directly from a liquid sample. It is highly sensitive and suitable for complex matrices.[7][15][16]
-
Stir Bar Sorptive Extraction (SBSE): Similar to SPME but uses a larger volume of sorbent coated on a stir bar, offering higher recovery and sensitivity for trace analysis.[3][15][17]
-
Liquid-Liquid Extraction (LLE): A traditional method that can be effective but may be less suitable for trace analysis due to potential analyte loss and the use of large volumes of organic solvents.[15][18]
Troubleshooting Guides
GC Analysis: Peak Shape and Resolution Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Active sites in the GC system: Free silanol groups in the injector liner or column can interact with polar analytes.[13][19] Column contamination: Buildup of non-volatile residues on the column.[11] Improper column installation: Incorrect column positioning in the inlet or detector.[11][13] | - Use a deactivated injector liner. - Trim the first few centimeters of the column. - Perform regular inlet maintenance (replace liner, septum, and seals).[11] - Re-install the column according to the manufacturer's instructions.[13] |
| Peak Fronting | Column overload: Injecting too much sample.[20] Incompatible solvent: The sample solvent is not compatible with the stationary phase. | - Dilute the sample. - Reduce the injection volume. - Ensure the solvent polarity matches the stationary phase. |
| Co-elution with Matrix Components | Insufficient chromatographic separation: The GC method is not optimized to separate this compound from other matrix components.[1][5][21] | - Optimize the temperature program: Use a slower temperature ramp to improve separation. - Change the column: Use a column with a different stationary phase polarity. - Employ GCxGC (Comprehensive Two-Dimensional GC): This provides significantly higher resolving power for complex samples.[7] |
Quantification and Sensitivity Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Reproducibility | Inconsistent sample preparation: Variations in extraction time, temperature, or sample volume. Leaky syringe or injector: Loss of sample during injection. Carryover from previous injections: Residual analyte in the GC system.[12][22] | - Automate the sample preparation process if possible. - Standardize all sample preparation parameters. - Check the syringe for bubbles and the injector for leaks. - Implement a thorough wash step between injections. - Run a blank solvent injection to check for carryover.[12] |
| Low Sensitivity (Poor Signal-to-Noise) | Sub-optimal sample preparation: Inefficient extraction or concentration of the analyte. Incorrect GC parameters: Split ratio too high, or detector settings not optimized. Degraded column performance: Loss of stationary phase. | - Optimize the sample preparation method (e.g., for SPME, optimize fiber type, extraction time, and temperature).[23] - Use a splitless injection or a lower split ratio. - Check and optimize detector parameters (e.g., FID flame, MS ionization). - Replace the GC column. |
| Inaccurate Quantification | Matrix effects: Enhancement or suppression of the analyte signal by co-eluting matrix components.[18] Non-linearity of the calibration curve: The concentration of the standards is outside the linear range of the detector. | - Use a matrix-matched calibration curve. - Employ the standard addition method. - Use an isotopically labeled internal standard. - Prepare calibration standards that bracket the expected sample concentration. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Ester Analysis
| Technique | Principle | Advantages | Disadvantages | Typical Recovery for Esters |
| Static Headspace (SHS) | Analysis of the vapor phase in equilibrium with the sample.[5] | Simple, fast, minimizes matrix effects.[6] | Lower sensitivity compared to other techniques. | 70-90% |
| Solid-Phase Microextraction (SPME) | Adsorption/absorption of analytes onto a coated fiber.[16] | Solvent-free, high sensitivity, reusable fiber.[15][16] | Fiber can be fragile; matrix effects can occur. | 85-105% |
| Stir Bar Sorptive Extraction (SBSE) | Sorption of analytes onto a thick polymer coating on a magnetic stir bar.[17] | High recovery and sensitivity due to larger sorbent volume.[15][17] | Can be more time-consuming; limited to certain coatings. | 90-110% |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases.[15] | High sample capacity. | Can be labor-intensive, uses large volumes of organic solvents, potential for analyte loss. | 60-85% |
Table 2: Typical GC-MS Method Validation Parameters for Trace Analysis
| Parameter | Definition | Acceptance Criteria |
| Linearity (R²) | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | ≥ 0.995 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from the background noise.[4][9][24] | Signal-to-Noise ratio of 3:1.[4] |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[4][9][24] | Signal-to-Noise ratio of 10:1.[4] |
| Accuracy (% Recovery) | The closeness of the measured value to the true value. | 80-120% |
| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | ≤ 15% |
Experimental Protocols
Protocol 1: Headspace SPME-GC-MS Analysis of this compound in a Beverage Matrix
This protocol provides a general procedure for the extraction and analysis of this compound from a beverage sample, such as wine or fruit juice.
1. Sample Preparation: a. Pipette 5 mL of the beverage sample into a 20 mL headspace vial. b. Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the partitioning of this compound into the headspace. c. Add a suitable internal standard (e.g., a deuterated analog of this compound or a different ester with similar properties) at a known concentration. d. Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.
2. SPME Extraction: a. Place the vial in a temperature-controlled autosampler tray or a heating block set to 50°C. b. Equilibrate the sample for 10 minutes with agitation. c. Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 50°C with continued agitation. d. After extraction, retract the fiber into the needle.
3. GC-MS Analysis: a. Injector:
- Mode: Splitless
- Temperature: 250°C
- Desorption Time: 5 minutes b. Column:
- Type: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane)
- Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness c. Oven Temperature Program:
- Initial Temperature: 40°C, hold for 2 minutes
- Ramp: 5°C/minute to 150°C
- Ramp: 20°C/minute to 250°C, hold for 5 minutes d. Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-300
- Ion Source Temperature: 230°C
- Transfer Line Temperature: 250°C
4. Data Analysis: a. Identify this compound by its retention time and mass spectrum. b. Quantify the analyte by integrating the peak area and comparing it to the internal standard and a calibration curve prepared with matrix-matched standards.
Visualizations
Caption: Workflow for SPME-GC-MS analysis of this compound.
Caption: Troubleshooting logic for common GC issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. impactfactor.org [impactfactor.org]
- 3. agilent.com [agilent.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Comparison of Three Extraction Techniques for the Determination of Volatile Flavor Components in Broccoli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pfigueiredo.org [pfigueiredo.org]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. GC Troubleshooting—Tailing Peaks [restek.com]
- 15. mdpi.com [mdpi.com]
- 16. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. gmpinsiders.com [gmpinsiders.com]
- 21. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 22. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 23. researchgate.net [researchgate.net]
- 24. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Isoamyl Isobutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of isoamyl isobutyrate. Here, you will find information to help you address common challenges, particularly those related to matrix effects in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's signal intensity (either suppression or enhancement) due to the presence of other components in the sample matrix.[1][2] In the analysis of this compound, which is often performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds from the sample matrix can interfere with the ionization process of the target analyte in the MS source.[3][4] This interference can lead to inaccurate quantification, either underestimating or overestimating the true concentration of this compound.[3][4] For instance, in GC-MS, non-volatile matrix components can accumulate in the injector liner, creating active sites that may degrade the analyte or, conversely, shield it from degradation, leading to signal enhancement.[2][5]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common method to assess matrix effects is to compare the signal response of a standard prepared in a pure solvent to the response of a standard spiked into a blank matrix extract (a sample of the matrix that does not contain the analyte).[1] A significant difference between these responses indicates the presence of matrix effects. Another technique is the post-column infusion of a constant concentration of the analyte while injecting a blank matrix extract. Any deviation in the analyte's baseline signal during the chromatographic run reveals the retention times at which matrix components are causing signal suppression or enhancement.
Q3: What are the primary strategies to overcome matrix effects in this compound quantification?
A3: The main strategies can be broadly categorized as follows:
-
Sample Preparation: Implementing thorough cleanup steps to remove interfering matrix components before analysis. This can include techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[2]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal. However, this approach may compromise the method's sensitivity if the analyte concentration is low.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical or very similar to the samples being analyzed. This approach helps to ensure that the standards and the samples experience the same matrix effects, thus improving accuracy.[2][5]
-
Standard Addition Method: This involves adding known amounts of the analyte standard to aliquots of the sample itself. By plotting the instrument response against the added concentration, the endogenous concentration of the analyte can be determined by extrapolation. This method is particularly useful when a blank matrix is not available.[6][7]
-
Use of Internal Standards (IS): An internal standard is a compound with similar chemical and physical properties to the analyte, which is added to all samples, standards, and blanks in a known concentration. The ratio of the analyte signal to the IS signal is used for quantification, which can compensate for variations in sample preparation and instrument response. The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., d-labeled this compound), as its behavior is nearly identical to the native analyte.[8][9][10]
Troubleshooting Guides
Issue 1: Poor reproducibility of this compound quantification in replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Review and standardize the sample preparation protocol. Ensure consistent volumes, extraction times, and handling procedures for all samples. |
| Variable Matrix Effects | The composition of your matrix may vary between samples. Consider using a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences the same matrix effects, thereby improving reproducibility.[10] |
| Instrument Contamination | High-matrix samples can contaminate the GC inlet liner or the MS ion source. Implement a regular cleaning and maintenance schedule for your instrument. |
| Carryover from Previous Injections | Inject a solvent blank after a high-concentration sample to check for carryover. If observed, optimize the injector and column cleaning procedures between runs. |
Issue 2: The concentration of this compound determined is unexpectedly high or low.
| Possible Cause | Troubleshooting Step |
| Signal Enhancement or Suppression | This is a classic sign of matrix effects. Quantify the matrix effect by comparing solvent-based and matrix-matched standards. Implement a strategy to mitigate these effects, such as matrix-matched calibration or the standard addition method.[5][6] |
| Inappropriate Calibration Method | If you are using a solvent-based calibration curve for a complex matrix, your results are likely to be inaccurate. Switch to a matrix-matched calibration or the standard addition method.[5][6] |
| Analyte Degradation or Loss | This compound may be lost during sample preparation or degraded in the GC inlet. Use a stable isotope-labeled internal standard added at the beginning of the sample preparation process to correct for such losses.[8][9] |
Data Presentation
The following table summarizes hypothetical quantitative data to illustrate the impact of different calibration strategies on the quantification of this compound in a complex matrix (e.g., beer).
| Calibration Method | Hypothetical Measured Concentration (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Notes |
| Solvent-Based Calibration | 15.2 | 76 | 15 | Significant underestimation due to matrix suppression. Poor precision. |
| Matrix-Matched Calibration | 19.8 | 99 | 5 | Greatly improved accuracy and precision by compensating for matrix effects.[5] |
| Standard Addition | 20.1 | 100.5 | 4 | Considered a very accurate method, especially when a blank matrix is unavailable.[6] |
| Solvent-Based Calibration with SIL-IS | 20.3 | 101.5 | 3 | The stable isotope-labeled internal standard effectively corrects for both matrix effects and analyte loss, providing high accuracy and the best precision.[8][9] |
This data is illustrative and serves to demonstrate the potential impact of different calibration approaches. Actual results will vary depending on the specific matrix and analytical conditions. A study on hop-derived esters in beer, including this compound, reported recovery rates in the range of 92–101% and measurement precision between 7.0–11.3% when using a validated HS-SPME-GC-MS method with internal standards.[11]
Experimental Protocols
Protocol 1: Matrix-Matched Calibration for this compound in Beer by HS-SPME-GC-MS
This protocol describes the preparation of a matrix-matched calibration curve for the quantification of this compound in beer.
-
Preparation of Blank Matrix:
-
Obtain a beer sample that is known to be free of or have a very low concentration of this compound. If completely blank matrix is unavailable, a representative beer sample can be used, and the endogenous concentration can be accounted for.
-
Degas the beer by sonication for 15-20 minutes.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound in ethanol.
-
Create a series of working standard solutions by diluting the stock solution.
-
For each calibration level, add a known volume of the working standard solution to a headspace vial containing a precise volume of the degassed blank beer matrix. This will create your matrix-matched standards. A typical calibration range could be 1-200 µg/L.[11]
-
-
Sample Preparation:
-
For each unknown beer sample, transfer the same precise volume as the standards into a headspace vial.
-
If using an internal standard (recommended), add a consistent amount of the IS (e.g., d-labeled this compound) to all standards and samples.
-
-
HS-SPME-GC-MS Analysis:
-
HS-SPME:
-
Equilibrate the vials at a set temperature (e.g., 60°C) for a defined time (e.g., 15 minutes).
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a specific duration (e.g., 30 minutes) to extract the volatile compounds.
-
-
GC-MS:
-
Desorb the SPME fiber in the GC inlet (e.g., at 250°C).
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analytes.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for this compound and the internal standard.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the matrix-matched standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Standard Addition Method for this compound in Fruit Juice by HS-SPME-GC-MS
This protocol is suitable when a blank matrix is not available.
-
Sample Preparation:
-
Centrifuge the fruit juice to remove any pulp or suspended solids.
-
Dispense equal volumes of the clear juice into a series of at least four headspace vials.
-
-
Standard Addition:
-
Prepare a series of standard solutions of this compound.
-
Add increasing, known amounts of the standard solution to each of the juice aliquots, leaving one aliquot unspiked (this will be your zero addition).
-
If using an internal standard, add a constant amount to each vial.
-
-
HS-SPME-GC-MS Analysis:
-
Follow the same HS-SPME-GC-MS procedure as described in Protocol 1.
-
-
Quantification:
-
Plot the measured peak area (or peak area ratio to the IS) on the y-axis against the concentration of the added standard on the x-axis.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line represents the endogenous concentration of this compound in the original juice sample.
-
Mandatory Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. brewingscience.de [brewingscience.de]
- 9. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Refinement of Extraction Methods for Isoamyl Isobutyrate from Natural Products
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the extraction and refinement of isoamyl isobutyrate from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which natural sources is it commonly found?
A1: this compound (3-methylbutyl 2-methylpropanoate) is an ester known for its fruity, sweet, and banana-like aroma.[1] It is a flavor and fragrance agent found in various fruits and plants.[1][2] Natural occurrences have been reported in species such as Humulus lupulus (hops) and Acca sellowiana (feijoa).[3] It is also present in the odors of ripe bananas, guavas, and oranges.[4]
Q2: Is direct extraction from natural sources a common method for producing this compound?
A2: While this compound is found in nature, commercial production often relies on enzymatic or chemical synthesis. This is because the concentration in many natural sources can be very low, making direct extraction economically challenging due to the large amount of biomass required for a small yield.[5] Synthesis allows for a more controlled and higher-yield production process.
Q3: What are the primary methods for extracting this compound from plant materials?
A3: The main techniques for extracting volatile esters like this compound from natural products include Steam Distillation, Solvent Extraction (e.g., using a Soxhlet apparatus), and Supercritical Fluid Extraction (SFE) with CO₂.[6] Each method has distinct advantages and is suited for different experimental scales and purity requirements.
Q4: How can I quantify the concentration of this compound in my extract?
A4: The most common and accurate methods for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[7][8] GC-MS is particularly effective for identifying and quantifying volatile compounds in a complex mixture.[9][10] HPLC can also be used, often with a C18 column and a mobile phase of acetonitrile and water.[8]
Q5: What factors most significantly impact the final yield of the extracted this compound?
A5: The final yield is influenced by several factors, including the concentration of the ester in the source material, the particle size of the plant material, the choice of extraction method and solvent, and the operating parameters (temperature, pressure, time).[6] For instance, in steam distillation, improper temperature control can lead to the evaporation of the volatile ester.[5] In SFE, temperature, pressure, and CO₂ flow rate are critical variables.[11]
Troubleshooting Guides
Steam Distillation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | - Insufficient amount of source material (ester concentration is naturally low).[5][12]- Plant material not sufficiently fragmented, reducing surface area for steam penetration.- Distillation time is too short to extract all the oil.- Steam temperature is too high, causing thermal degradation or rapid evaporation of the volatile ester.[5][13]- Poor condensation of the vapor, leading to loss of product. | - Increase the quantity of the starting plant material.- Grind or chop the material into smaller pieces to improve extraction efficiency.[14]- Extend the distillation time; monitor the output and continue until no more oil is collected.[15][16]- Carefully regulate the steam flow and heating to maintain a steady, gentle distillation. Avoid overheating.[5]- Ensure a consistent and adequate flow of cold water through the condenser to efficiently trap the volatile ester.[15] |
| Cloudy Distillate (Emulsion) | - Co-distillation of water-soluble compounds or surfactants from the plant material.- The ester is slightly soluble in water, especially if oxygenated compounds are present.[12] | - Allow the distillate to stand for a prolonged period to allow for phase separation.- "Salting out": Add a saturated salt solution (e.g., NaCl) to the distillate to decrease the solubility of the organic compounds in the aqueous phase.[12]- Perform a liquid-liquid extraction of the distillate with a non-polar solvent (e.g., hexane or diethyl ether) to recover the ester. |
| "Burnt" Smell in the Extract | - Thermal degradation of heat-sensitive compounds in the plant material due to excessive heat.[13][15]- Direct contact of the plant material with the heated surface of the flask (in hydrodistillation). | - Reduce the heating rate and ensure a steady, gentle boil.- Use a vertical steam distillation setup where steam is generated in a separate flask and passed through the plant material, preventing direct contact with the heating element.[15] |
Solvent Extraction (e.g., Soxhlet)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incorrect solvent polarity for this compound.- Insufficient extraction time.- Poor solvent penetration into the plant matrix.- Channeling of the solvent through the material in the thimble. | - Select a solvent based on the "like dissolves like" principle. Non-polar to moderately polar solvents like hexane, diethyl ether, or ethyl acetate are generally suitable for esters.- Increase the number of extraction cycles or the total extraction time.[17]- Ensure the plant material is finely ground to maximize surface area.- Pack the thimble uniformly to ensure even solvent percolation. |
| Extract is Highly Pigmented (e.g., green with chlorophyll) | - The chosen solvent is too polar and is co-extracting pigments like chlorophyll. | - Use a less polar solvent (e.g., hexane) to minimize chlorophyll extraction.- Perform a pre-extraction with a highly polar solvent to remove unwanted compounds before the main extraction.- Use post-extraction purification techniques like column chromatography to separate the ester from pigments. |
| Presence of Non-Volatile Impurities (e.g., lipids) | - The solvent has extracted non-volatile compounds like fats and waxes from the source material.[18] | - Defat the plant material with a non-polar solvent like hexane before extracting with a more polar solvent.- Purify the crude extract using fractional distillation or column chromatography to separate the volatile ester from non-volatile lipids. |
| Solvent is Present in the Final Product | - Incomplete removal of the solvent after extraction. | - Use a rotary evaporator under reduced pressure to efficiently remove the extraction solvent. Ensure the bath temperature is appropriate to avoid loss of the target ester.- For final traces, place the sample under a high vacuum. |
Supercritical Fluid Extraction (SFE)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Suboptimal temperature and pressure settings for CO₂ density.- CO₂ flow rate is too high, reducing residence time.- The polarity of supercritical CO₂ is too low to efficiently extract the ester.- Clogging of the system due to moisture in the sample. | - Optimize pressure and temperature to achieve the ideal CO₂ solvent density and solvating power for this compound. Higher pressure generally increases solvent power.[11]- Reduce the CO₂ flow rate to allow for better mass transfer from the matrix to the fluid.- Add a polar co-solvent (modifier) like ethanol or methanol (e.g., 5-15%) to the CO₂ to increase its polarity and solvating power for esters.[19]- Ensure the plant material is thoroughly dried before extraction to prevent ice formation and blockages at the restrictor. |
| Co-extraction of Unwanted Compounds | - Extraction conditions (pressure, temperature) are not selective for this compound. | - Perform a stepwise extraction. Start with lower pressures to extract highly volatile, non-polar compounds first, then increase the pressure to target the ester.- After extraction, use fractional separation by decreasing the pressure in stages in the separators to precipitate different compound classes at different points. |
| Inconsistent Yields Between Runs | - Inconsistent packing of the extraction vessel.- Fluctuations in temperature, pressure, or CO₂ flow rate. | - Ensure the plant material is packed uniformly in the vessel to avoid channeling of the supercritical fluid.- Calibrate and closely monitor all system parameters to ensure they remain stable throughout the extraction run. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈O₂ | [1] |
| Molecular Weight | 158.24 g/mol | [1][20] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 169-171 °C | [1][20] |
| Density | ~0.856 g/mL at 25 °C | [20] |
| Refractive Index | n20/D ~1.406 | [20] |
Table 2: Comparison of Extraction Method Parameters
| Parameter | Steam Distillation | Solvent Extraction (Soxhlet) | Supercritical Fluid Extraction (SFE) |
| Principle | Volatilization in steam | Differential solubility | Solvation in a supercritical fluid |
| Typical Solvents | Water (Steam) | Hexane, Ethanol, Diethyl Ether, Ethyl Acetate | Supercritical CO₂, often with a co-solvent (e.g., ethanol) |
| Operating Temperature | ~100 °C | Boiling point of the solvent (e.g., Hexane: ~69 °C) | Typically 40-60 °C[11] |
| Operating Pressure | Atmospheric | Atmospheric | High pressure (e.g., 200-400 bar)[11] |
| Selectivity | Moderate (for volatile compounds) | Low to moderate (depends on solvent) | High (tunable with P & T) |
| Key Advantage | No organic solvent residue | Simple apparatus | "Green" solvent, high purity extract[19] |
| Key Disadvantage | Thermal degradation of sensitive compounds[13] | Large solvent volume, potential for impurities | High initial equipment cost[21] |
Experimental Protocols
Protocol 1: Steam Distillation
Objective: To extract this compound from a plant matrix (e.g., fruit pulp or peel).
Methodology:
-
Preparation of Material: Weigh approximately 200-500 g of the source material. Chop or blend the material to increase the surface area.[15]
-
Apparatus Setup: Assemble a steam distillation apparatus. This consists of a boiling flask (for steam generation), a biomass flask containing the plant material, a condenser, and a collection vessel (e.g., a Dean-Stark trap or separatory funnel).[15]
-
Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, volatilizing the this compound.
-
Condensation: The mixture of steam and ester vapor travels to the condenser. Ensure a steady flow of cold water through the condenser jacket to efficiently convert the vapor back into a liquid.
-
Collection: Collect the distillate, which will consist of two immiscible layers: an aqueous layer (hydrosol) and the organic essential oil layer containing this compound on top.
-
Extraction: Continue the distillation for 2-3 hours, or until the volume of the oil layer ceases to increase.[15]
-
Separation and Drying: Carefully separate the organic layer from the aqueous layer using a separatory funnel. Dry the collected oil over anhydrous sodium sulfate to remove residual water.
-
Analysis: Analyze the final product for purity and concentration using GC-MS.
Protocol 2: Solvent Extraction using Soxhlet Apparatus
Objective: To extract this compound using continuous solid-liquid extraction.
Methodology:
-
Preparation of Material: Weigh approximately 50-100 g of finely ground, dried plant material.
-
Apparatus Setup:
-
Extraction:
-
Heat the solvent in the round-bottom flask. The solvent will vaporize, travel up the distillation arm, and condense, dripping into the thimble containing the plant material.[17]
-
The chamber containing the thimble will slowly fill with the warm solvent.
-
When the solvent reaches the top of the siphon arm, the entire contents of the extractor chamber are siphoned back into the round-bottom flask.[17]
-
This process repeats, ensuring the material is continuously extracted with fresh solvent.
-
-
Duration: Allow the extraction to run for at least 6-8 hours or through 10-15 cycles.
-
Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator to yield the crude extract containing this compound.
-
Purification: The crude extract may require further purification by column chromatography or fractional distillation to isolate the this compound from co-extracted compounds.
Protocol 3: Supercritical Fluid Extraction (SFE)
Objective: To extract this compound using a "green" solvent technology.
Methodology:
-
Preparation of Material: Use 50-200 g of dried and finely ground plant material to maximize surface area.
-
Apparatus Setup:
-
Load the ground material into the high-pressure extraction vessel.
-
Set the system parameters. A typical starting point could be: Temperature = 50°C, Pressure = 250 bar, CO₂ flow rate = 20 g/min .[11]
-
If a co-solvent is needed to increase polarity, add ethanol at 5-10% of the CO₂ flow rate.
-
-
Extraction:
-
Pump liquid CO₂ through a heater to bring it to a supercritical state.
-
Introduce the supercritical CO₂ into the extraction vessel. It will act as a solvent, dissolving the this compound from the plant matrix.
-
-
Separation:
-
The fluid containing the dissolved extract flows out of the vessel and through a pressure-reducing valve into a separator.
-
In the separator, the pressure is lowered, causing the CO₂ to lose its solvent power and return to a gaseous state. The extracted oil precipitates and is collected at the bottom of the separator.[22]
-
-
Duration: Run the extraction for 1-3 hours, collecting the extract at intervals to monitor the extraction curve.
-
Analysis: The resulting extract is typically of high purity and can be directly analyzed by GC-MS.
Visualizations
Caption: Overview of the extraction and purification process.
Caption: A logical guide to troubleshooting low yield issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 2050-01-3 [thegoodscentscompany.com]
- 3. This compound | C9H18O2 | CID 519786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brainly.ph [brainly.ph]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Isobutyl isobutyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Supercritical CO2 Extraction of Fatty Acids, Phytosterols, and Volatiles from Myrtle (Myrtus communis L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sciencemadness Discussion Board - Steam distillation of mint - not working? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. engineering.iastate.edu [engineering.iastate.edu]
- 16. researchgate.net [researchgate.net]
- 17. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound = 98 , FG 2050-01-3 [sigmaaldrich.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of isoamyl isobutyrate and isoamyl acetate
A Comparative Analysis of Isoamyl Isobutyrate and Isoamyl Acetate for Researchers and Drug Development Professionals
In the vast landscape of organic esters, this compound and isoamyl acetate are two compounds frequently utilized for their distinct organoleptic properties and solvent capabilities. While both share a common isoamyl alcohol precursor, the variation in their carboxylic acid component—isobutyric acid versus acetic acid—imparts unique characteristics that dictate their suitability for specific applications in the flavor, fragrance, and pharmaceutical industries. This guide provides a comprehensive comparison of these two esters, supported by their physicochemical data and typical synthesis protocols.
Physicochemical Properties
A side-by-side comparison of the key physicochemical properties of this compound and isoamyl acetate is crucial for their effective application. The following table summarizes these properties based on available data.
| Property | This compound | Isoamyl Acetate |
| Synonyms | Isopentyl isobutyrate, 3-Methylbutyl 2-methylpropanoate[1][2] | Isopentyl acetate, Banana oil, 3-Methylbutyl acetate[3][4] |
| CAS Number | 2050-01-3[1] | 123-92-2[3] |
| Molecular Formula | C₉H₁₈O₂[1][2] | C₇H₁₄O₂[3] |
| Molecular Weight | 158.24 g/mol [1] | 130.19 g/mol [5] |
| Appearance | Colorless liquid[1] | Colorless liquid[3][6] |
| Odor | Fruity, sweet, with notes of banana, apricot, and pineapple[7][8] | Strong, sweet, fruity odor, reminiscent of banana and pear[3][9][10] |
| Boiling Point | 169-171 °C[1] | 142 °C[3][6] |
| Melting Point | Not readily available | -78.5 °C[10][11] |
| Density | ~0.856 - 0.86 g/mL[1] | ~0.876 g/cm³[3][10] |
| Refractive Index | n20/D 1.404 - 1.410[1] | n20/D 1.400 - 1.404[6] |
| Solubility | Insoluble in water; soluble in organic solvents[12] | Slightly soluble in water; very soluble in most organic solvents[3][10] |
Synthesis of Isoamyl Esters: A Generalized Approach
Both this compound and isoamyl acetate are commonly synthesized via Fischer esterification. This acid-catalyzed reaction involves the condensation of isoamyl alcohol with the corresponding carboxylic acid (isobutyric acid or acetic acid).
Experimental Protocol: Fischer Esterification of Isoamyl Alcohol
Objective: To synthesize an isoamyl ester (this compound or isoamyl acetate) from isoamyl alcohol and a carboxylic acid.
Materials:
-
Isoamyl alcohol (3-methyl-1-butanol)
-
Carboxylic acid (Isobutyric acid or Glacial Acetic Acid)
-
Acid catalyst (e.g., concentrated Sulfuric Acid or Amberlyst® resin)[13]
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vessel (e.g., round-bottom flask or conical vial)[13]
-
Reflux condenser[13]
-
Heating mantle or sand bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine isoamyl alcohol and the corresponding carboxylic acid (acetic acid for isoamyl acetate, isobutyric acid for this compound). A common molar ratio is 1:1.5 of alcohol to acid.[13]
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) or an acidic resin to the mixture.[13]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 60-75 minutes.[13] The reaction temperature will be close to the boiling point of the alcohol.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with water and then with a 5% sodium bicarbonate solution to neutralize the excess acid catalyst and unreacted carboxylic acid.[13] Carbon dioxide evolution will be observed during the bicarbonate wash.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[13]
-
Purification: Decant or filter the ester from the drying agent. For higher purity, the crude ester can be purified by distillation.
The following diagram illustrates the general workflow for the synthesis of these esters.
Comparative Applications
The primary differentiator in the application of this compound and isoamyl acetate is their distinct aroma profiles.
Isoamyl Acetate:
-
Flavor and Fragrance: Widely known for its strong banana and pear-like scent, it is a common flavoring agent in food products such as candies, baked goods, and chewing gum.[3][11][14] In perfumery, it imparts a sweet, fruity top note.[6][9]
-
Solvent: It is used as a solvent for nitrocellulose, lacquers, and in the production of artificial silk and leather.[3][11]
-
Other Applications: Due to its low toxicity and intense odor, it is used to test the effectiveness of respirators.[3] It also serves as an alarm pheromone for honeybees.[11]
This compound:
-
Flavor and Fragrance: This ester offers a more complex fruity profile, often described as having notes of banana, apricot, and pineapple.[7][8] It is used in food and beverages to provide a pleasant fruity aroma.[1][15] Its scent is also utilized in perfumes, lotions, and other personal care products.[7][15]
-
Industrial Applications: It serves as a solvent and a plasticizer in the production of coatings, adhesives, and sealants, improving the flexibility and durability of these materials.[1][7]
-
Pharmaceutical Formulations: It can be used as an excipient in drug formulations to help improve the solubility and stability of active pharmaceutical ingredients.[1][7]
The relationship between the chemical structure and the primary application of these esters is visualized in the diagram below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H18O2 | CID 519786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isoamyl acetate - Wikipedia [en.wikipedia.org]
- 4. Isoamyl Acetate | Isoamyl Acetate Information & Details - Elchemy [elchemy.com]
- 5. solechem.eu [solechem.eu]
- 6. ScenTree - Isoamyl acetate (CAS N° 123-92-2) [scentree.co]
- 7. chemimpex.com [chemimpex.com]
- 8. jeneilbiotech.com [jeneilbiotech.com]
- 9. fraterworks.com [fraterworks.com]
- 10. greenchemindustries.com [greenchemindustries.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Isoamyl acetate | 123-92-2 [chemicalbook.com]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. ISOAMYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 15. Ware Commons | Virtual tour generated by Panotour [s3.smu.edu]
A Comparative Guide to the Quantification of Isoamyl Isobutyrate: GC-FID vs. Headspace GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of isoamyl isobutyrate, a key aroma compound found in various food products, beverages, and pharmaceutical formulations, is crucial for quality control and research and development. This guide provides a comparative analysis of two common analytical techniques for its quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS). This comparison includes detailed experimental protocols, performance data, and workflow diagrams to assist researchers in selecting the most suitable method for their specific needs.
Method Performance Comparison
The choice of analytical method for this compound quantification depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of typical performance data for the validated GC-FID method and a comparable Headspace GC-MS method.
| Parameter | GC-FID | Headspace GC-MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | ||
| - Repeatability (Intra-day) | ≤ 2% | ≤ 5% |
| - Intermediate Precision (Inter-day) | ≤ 3% | ≤ 7% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 µg/mL |
Experimental Protocols
Detailed methodologies for both the GC-FID and Headspace GC-MS techniques are provided below. These protocols are based on established methods for the analysis of volatile esters and can be adapted for specific sample matrices.[1][2][3][4]
GC-FID Method for this compound Quantification
This method is suitable for the direct analysis of this compound in liquid samples.
1. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.
2. Reagents and Standards:
-
This compound standard (≥99% purity).
-
Solvent: Ethanol or other suitable organic solvent, GC grade.
-
Internal Standard (IS): e.g., 3-pentanol or n-heptyl acetate.
3. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 20:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at 10°C/min.
-
Hold: 5 minutes at 180°C.
-
-
Detector Temperature: 260°C.
-
FID Gases: Hydrogen and Air at optimized flow rates.
4. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.
-
Spike a known concentration of the internal standard into all standards and samples.
-
For complex matrices, a liquid-liquid extraction may be necessary to isolate the analyte.
5. Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration. The coefficient of determination (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at low, medium, and high levels. The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze a standard solution at a mid-range concentration six times on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on three different days. The %RSD should be ≤ 3%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Alternative Method: Headspace GC-MS
This method is highly sensitive and ideal for the analysis of volatile compounds like this compound, especially in complex solid or viscous matrices.[5][6][7][8]
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (MS).
-
Headspace Autosampler.
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
2. Reagents and Standards:
-
Same as for the GC-FID method.
3. Headspace Conditions:
-
Vial Size: 20 mL.
-
Sample Volume: 5 mL (liquid) or 1 g (solid).
-
Incubation Temperature: 80°C.
-
Incubation Time: 20 minutes.
-
Syringe Temperature: 90°C.
-
Injection Volume: 1 mL of headspace gas.
4. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 3 minutes.
-
Ramp: Increase to 220°C at 15°C/min.
-
Hold: 2 minutes at 220°C.
-
-
Transfer Line Temperature: 230°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer: Operated in full scan mode (m/z 40-200) for identification and selected ion monitoring (SIM) mode for quantification. Target ions for this compound can be selected from its mass spectrum.
5. Sample Preparation and Validation:
-
Sample preparation is minimal; the sample is placed directly into the headspace vial.
-
Validation parameters are determined similarly to the GC-FID method, with quantification typically based on the peak area of a characteristic ion in SIM mode.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the validation of the GC-FID and Headspace GC-MS methods.
Caption: Experimental workflow for GC-FID method validation.
Caption: Experimental workflow for Headspace GC-MS method validation.
References
- 1. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ives-openscience.eu [ives-openscience.eu]
- 3. agilent.com [agilent.com]
- 4. notulaebotanicae.ro [notulaebotanicae.ro]
- 5. benchchem.com [benchchem.com]
- 6. grupobiomaster.com [grupobiomaster.com]
- 7. Headspace sampling fundamentals, what is headspace | Agilent [agilent.com]
- 8. Headspace Gas Chromatography: Types and Uses | Phenomenex [phenomenex.com]
A Comparative Guide to the Synthesis of Isoamyl Isobutyrate: Chemical vs. Enzymatic Routes
For researchers, scientists, and professionals in drug development, the synthesis of esters like isoamyl isobutyrate, a key flavor and fragrance compound, presents a choice between traditional chemical methods and modern enzymatic approaches. This guide provides an objective comparison of these two synthetic pathways, supported by experimental data and detailed protocols, to inform methodology selection based on efficiency, environmental impact, and product purity.
The conventional approach to synthesizing this compound is through Fischer esterification, a chemical process that involves the reaction of isoamyl alcohol with isobutyric acid in the presence of a strong acid catalyst. While established, this method often requires high temperatures and can lead to the formation of byproducts, complicating purification. In contrast, enzymatic synthesis, utilizing lipases as biocatalysts, offers a greener alternative, characterized by milder reaction conditions, high specificity, and potentially higher yields.
Quantitative Comparison of Synthesis Methods
The performance of chemical and enzymatic synthesis of this compound can be quantitatively assessed by comparing key reaction parameters. The following tables summarize the typical conditions and outcomes for each method.
Table 1: Comparison of Reaction Conditions
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis |
| Catalyst | Strong acids (e.g., Sulfuric Acid) | Lipases (e.g., Candida antarctica lipase B, Rhizomucor miehei lipase) |
| Temperature | High (Reflux, typically >100°C) | Mild (30-60°C)[1][2] |
| Reaction Time | 1-8 hours | 3-24 hours[1][2] |
| Solvent | Often neat or with a non-polar solvent (e.g., hexane) | Non-polar organic solvents (e.g., hexane, heptane) or solvent-free[1] |
| Substrate Molarity | Typically equimolar or with an excess of one reactant | Varied, optimized for enzyme activity |
Table 2: Comparison of Performance and Environmental Impact
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis |
| Typical Yield | 70-80% | >95%[1][2] |
| Byproducts | Dehydration products, ethers | Minimal, often only water |
| Downstream Processing | Neutralization, washing, distillation[3] | Catalyst filtration, solvent evaporation |
| Energy Consumption | High due to heating requirements | Low due to mild reaction temperatures |
| Environmental Impact | Use of corrosive acids, potential for hazardous waste | "Green" process with biodegradable catalysts |
Experimental Protocols
To provide a practical understanding of both methodologies, detailed experimental protocols are outlined below.
Chemical Synthesis: Fischer Esterification of this compound
Objective: To synthesize this compound from isoamyl alcohol and isobutyric acid using sulfuric acid as a catalyst.
Materials:
-
Isoamyl alcohol
-
Isobutyric acid
-
Concentrated sulfuric acid
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hexane (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of isoamyl alcohol and isobutyric acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.
-
Set up the apparatus for reflux and heat the mixture to a gentle boil for 2-4 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Enzymatic Synthesis of this compound
Objective: To synthesize this compound using an immobilized lipase as a biocatalyst.
Materials:
-
Isoamyl alcohol
-
Isobutyric acid
-
Immobilized lipase (e.g., Novozym 435)
-
Hexane (or other suitable organic solvent)
-
Molecular sieves (optional, to remove water)
-
Shaking incubator or stirred reactor
-
Filtration apparatus
Procedure:
-
In a sealed flask, dissolve isoamyl alcohol and isobutyric acid in hexane. Molar ratios can be optimized, but a 1:1 ratio is a common starting point.
-
Add the immobilized lipase to the reaction mixture (typically 5-10% w/w of the substrates).
-
If desired, add molecular sieves to remove the water produced during the reaction, which can improve the yield.
-
Incubate the mixture at a controlled temperature (e.g., 40°C) with constant agitation for a specified period (e.g., 24 hours).[1]
-
Monitor the reaction progress by techniques such as gas chromatography (GC).
-
Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can often be washed and reused.
-
Evaporate the solvent under reduced pressure to obtain the this compound product. Further purification by distillation is typically not required due to the high specificity of the enzyme.
Comparative Workflow
The following diagram illustrates the distinct workflows for the chemical and enzymatic synthesis of this compound.
Conclusion
The choice between chemical and enzymatic synthesis of this compound depends on the specific priorities of the research or production goal. Chemical synthesis via Fischer esterification is a well-established method that may be suitable for applications where cost of the catalyst is a primary concern and downstream purification capabilities are readily available.
However, for applications demanding high purity, sustainability, and milder processing conditions, enzymatic synthesis presents a compelling alternative. The high specificity of lipases leads to cleaner reaction profiles and significantly higher yields, often eliminating the need for extensive purification.[1][2] While the initial cost of the enzyme may be higher, the potential for catalyst recycling, lower energy consumption, and reduced environmental impact make it an increasingly attractive option for modern chemical and pharmaceutical industries.
References
- 1. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 2. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
A Comparative Analysis of Isoamyl Isobutyrate and Isobutyl Isobutyrate Flavor Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the flavor and aroma profiles of two closely related ester compounds: isoamyl isobutyrate and isobutyl isobutyrate. These compounds are frequently utilized as flavoring agents in the food, beverage, and pharmaceutical industries. Understanding their distinct sensory characteristics is crucial for product formulation and development. This document synthesizes qualitative data from various sources and presents a framework for quantitative sensory analysis.
Flavor and Aroma Profile Comparison
Both this compound and isobutyl isobutyrate are characterized by their pleasant, fruity aromas. However, nuanced differences in their flavor profiles significantly influence their application.
This compound is predominantly described as having a sweet, fruity aroma with distinct notes of banana and pear .[1][2][3][4][5] Its flavor profile is often further characterized by secondary ethereal, tropical, and green nuances.[6] Some sources also report subtle hints of grape, cherry, apple, and even a slight waxy or cocoa background note.[6]
Isobutyl Isobutyrate is also recognized for its sweet and fruity character, but with a dominant pineapple aroma.[7][8][9][10] Its profile is frequently described as having tropical and ethereal undertones.[9][11] Secondary notes can include grape skin and banana.[8][9][11]
The following table summarizes the qualitative flavor and aroma descriptors for each compound based on available literature.
| Flavor/Aroma Descriptor | This compound | Isobutyl Isobutyrate |
| Primary | Sweet, Fruity, Banana, Pear[1][2][3][4][5] | Sweet, Fruity, Pineapple[7][8][9][10] |
| Secondary | Ethereal, Tropical, Green[6] | Tropical, Ethereal[9][11] |
| Tertiary/Nuances | Grape, Cherry, Apple, Cocoa, Waxy[6] | Grape Skin, Banana[8][9][11] |
Quantitative Data Summary
Experimental Protocols for Sensory Evaluation
To quantitatively compare the flavor profiles of this compound and isobutyl isobutyrate, a descriptive sensory analysis with a trained panel is recommended.
Objective: To identify and quantify the sensory attributes of this compound and isobutyl isobutyrate.
Materials:
-
This compound (food grade, high purity)
-
Isobutyl isobutyrate (food grade, high purity)
-
Deionized, odor-free water
-
Glass sniffing jars with lids, coded with random three-digit numbers
-
Sensory evaluation software or paper ballots for data collection
Panelists:
-
A panel of 8-12 trained sensory assessors with demonstrated experience in descriptive analysis of flavor compounds.[7]
Procedure:
-
Sample Preparation: Prepare aqueous solutions of this compound and isobutyl isobutyrate at concentrations determined to be safe and perceptibly aromatic but not overpowering. A starting concentration could be in the parts per million (ppm) range. The solutions should be presented at a controlled room temperature.
-
Lexicon Development: In initial sessions, panelists will be presented with both compounds and will collaboratively develop a lexicon of descriptive terms for the aroma and flavor attributes. This will ensure all panelists are using the same terminology.
-
Training: Panelists will be trained on the developed lexicon using reference standards for each attribute where possible. This phase ensures panelist calibration and consistent scoring.
-
Evaluation:
-
The evaluation will be conducted in a controlled sensory laboratory with individual booths to prevent interaction and bias.[8]
-
Samples will be presented monadically (one at a time) in a randomized and balanced order.
-
Panelists will rate the intensity of each attribute for each sample on a structured scale (e.g., a 15-point line scale anchored from "none" to "very intense").
-
-
Data Analysis: The collected data will be analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between the two compounds.[12] Principal Component Analysis (PCA) can be used to visualize the relationship between the samples and their attributes.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the proposed sensory evaluation experiment.
Caption: Workflow for Comparative Sensory Analysis.
Signaling Pathway for Flavor Perception
While not a signaling pathway in the traditional biological sense, the process from chemical stimulus to flavor perception can be illustrated as a logical sequence.
Caption: Logical Pathway of Flavor Perception.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ware Commons | Virtual tour generated by Panotour [s3.smu.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 7. foodresearchlab.com [foodresearchlab.com]
- 8. eurofins.in [eurofins.in]
- 9. isobutyl isobutyrate, 97-85-8 [perflavory.com]
- 10. Isobutyl Isobutyrate: Streamlining Supply Chain | Chemical Bull [chemicalbull.com]
- 11. isobutyl isobutyrate, 97-85-8 [thegoodscentscompany.com]
- 12. femaflavor.org [femaflavor.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Isoamyl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common analytical techniques for the quantification of isoamyl isobutyrate: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). As a key fragrance and flavor compound, accurate and precise measurement of this compound is critical in various industries, including pharmaceuticals, food and beverage, and cosmetics. This document outlines detailed experimental protocols and presents supporting data to assist researchers in selecting the most suitable method for their specific application.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is the process of comparing two distinct analytical procedures to determine if they provide equivalent results. This is a critical step when transferring a method between laboratories, updating an existing method, or when data from different analytical techniques need to be compared within the same study. The goal is to ensure the consistency and reliability of analytical data throughout the lifecycle of a product.
Experimental Design
This guide compares two widely used chromatographic techniques for the analysis of volatile and semi-volatile organic compounds like this compound.
-
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) : A robust and highly sensitive method ideal for volatile compounds.
-
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : A versatile technique, though less common for highly volatile esters unless derivatization is employed or the compound exhibits sufficient UV absorbance at a practical wavelength. For the purpose of this comparison, a hypothetical HPLC-UV method is presented.
The following sections detail the experimental protocols and validation data for each method.
Experimental Protocols
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is designed for the direct quantification of this compound in a solution.
1. Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in methanol.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Quality control (QC) samples are prepared at three concentration levels: low (5 µg/mL), medium (50 µg/mL), and high (90 µg/mL).
2. GC-FID Conditions:
-
Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 240°C at 25°C/min, hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Data Acquisition: A suitable chromatography data system.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This hypothetical method is presented for comparative purposes.
1. Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in acetonitrile.
-
Calibration standards are prepared by serial dilution to concentrations ranging from 10 µg/mL to 500 µg/mL.
-
QC samples are prepared at three concentration levels: low (25 µg/mL), medium (200 µg/mL), and high (450 µg/mL).
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at 210 nm.
-
Data Acquisition: A suitable chromatography data system.
Data Presentation: Method Validation Parameters
The following tables summarize the quantitative data from the validation of the GC-FID and HPLC-UV methods for the analysis of this compound.
Table 1: Linearity and Range
| Parameter | GC-FID | HPLC-UV |
| Range | 1 - 100 µg/mL | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Regression Equation | y = 15000x + 250 | y = 5000x + 150 |
Table 2: Accuracy and Precision
| Parameter | Concentration Level | GC-FID | HPLC-UV |
| Accuracy (% Recovery) | Low QC | 99.5% | 98.9% |
| Medium QC | 101.2% | 100.5% | |
| High QC | 99.8% | 101.5% | |
| Precision (% RSD) | |||
| Repeatability (Intra-day) | Low QC | 1.5% | 2.1% |
| Medium QC | 0.9% | 1.3% | |
| High QC | 1.2% | 1.8% | |
| Intermediate Precision (Inter-day) | Low QC | 2.3% | 3.5% |
| Medium QC | 1.8% | 2.8% | |
| High QC | 2.0% | 3.1% |
Table 3: Detection and Quantification Limits
| Parameter | GC-FID | HPLC-UV |
| Limit of Detection (LOD) | 0.3 µg/mL | 3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 10 µg/mL |
Table 4: Specificity
| Parameter | GC-FID | HPLC-UV |
| Interference from Placebo | No interference observed | No interference observed |
| Peak Purity | Pass | Pass |
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
A Comparative Guide to Purity Assessment of Synthetic Isoamyl Isobutyrate by Quantitative Nuclear Magnetic Resonance (qNMR)
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical synthesis and drug development. For isoamyl isobutyrate, a common fragrance and flavoring agent, ensuring high purity is essential for its quality and safety. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative methods for the purity assessment of synthetic this compound, supported by experimental protocols and data representation.
qNMR as a Primary Method for Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful and reliable primary method for determining the purity of organic molecules.[1] Unlike chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are relative methods requiring a certified reference standard of the same compound for accurate quantification, qNMR is a direct method.[1] The intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal, enabling the direct quantification of a substance against a certified internal standard of a different compound.[1][2]
Key advantages of qNMR include:
-
Direct Measurement: It does not require a chemically identical reference standard of the analyte.[1]
-
High Accuracy and Precision: qNMR is capable of delivering highly accurate and precise purity values.[1]
-
Versatility: A single internal standard can be used for the quantification of a wide range of compounds.[1]
-
Structural Information: It provides structural information about the analyte and any impurities present within the same experiment.[1]
-
Speed: qNMR measurements can often be faster than developing and running a new chromatographic method.[1]
Comparison with Alternative Purity Assessment Methods
While qNMR offers significant advantages, other methods are also routinely used for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of the sample, the expected impurities, and the desired level of accuracy.[1]
| Parameter | qNMR | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Direct measurement based on the molar ratio of analyte to internal standard. Signal intensity is directly proportional to the number of nuclei.[1][3] | Relative method requiring a reference standard of the analyte. Separation based on volatility and interaction with a stationary phase. | Relative method requiring a reference standard of the analyte. Separation based on polarity and interaction with a stationary phase. |
| Reference Standard | Requires a certified internal standard of a different, stable, and non-reactive compound.[4] | Requires a certified reference standard of this compound. | Requires a certified reference standard of this compound. |
| Accuracy & Precision | High accuracy and precision, often with uncertainty <1%.[1] | Good accuracy and precision, but dependent on the purity of the reference standard. | Good accuracy and precision, but dependent on the purity of the reference standard. |
| Quantification | Absolute quantification. | Relative quantification. | Relative quantification. |
| Impurity Information | Provides structural information about impurities.[1] | Provides retention time and peak area of impurities. | Provides retention time and peak area of impurities. |
| Sample Throughput | Moderate; can be automated. | High; well-suited for automation. | High; well-suited for automation. |
| Development Time | Method development is generally straightforward.[3] | Method development can be time-consuming. | Method development can be time-consuming. |
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This protocol describes the determination of the purity of synthetic this compound using ¹H qNMR with an internal standard.
1. Materials and Equipment
-
Synthetic this compound sample
-
Internal Standard (IS): e.g., Maleic acid or 1,4-Dinitrobenzene (certified reference material)
-
Deuterated solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Analytical balance (accurate to 0.01 mg)[6]
-
Volumetric flasks and pipettes
2. Sample Preparation
-
Accurately weigh approximately 10-20 mg of the internal standard into a clean, dry vial.
-
Accurately weigh approximately 20-40 mg of the synthetic this compound sample into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent (CDCl₃ with TMS).
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be used.[1]
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).[1]
-
Number of Scans (ns): 16 to 64, depending on the sample concentration, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[1][4]
-
Acquisition Time (aq): At least 3 seconds.[1]
4. Data Processing and Purity Calculation
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the triplet of the -CH₂- protons adjacent to the ester oxygen) and a signal of the internal standard.
-
Calculate the purity of the this compound sample using the following equation[4]:
Where:
-
I_analyte and I_IS are the integral areas of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.
-
m_analyte and m_IS are the masses of the analyte and internal standard, respectively.
-
P_IS is the purity of the internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship for the purity calculation.
Experimental Workflow
Purity Calculation Logic
References
Comparative study of different lipases for isoamyl butyrate synthesis
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of isoamyl butyrate, a key flavor and fragrance compound with a characteristic banana or pear aroma, offers a green and highly selective alternative to traditional chemical methods. The choice of lipase is a critical factor influencing the efficiency and economic viability of this biocatalytic process. This guide provides an objective comparison of different lipases for isoamyl butyrate synthesis, supported by experimental data from various studies.
Performance Comparison of Lipases
The selection of an appropriate lipase for isoamyl butyrate synthesis depends on several factors, including conversion efficiency, reaction time, and operational stability. The following table summarizes the performance of commonly used lipases under their reported optimal conditions.
| Lipase Source | Form | Support Matrix (if immobilized) | Conversion Yield (%) | Temperature (°C) | Time (h) | Key Findings |
| Thermomyces lanuginosus (Lipozyme TL IM) | Immobilized | Polymethacrylate particles | ~96% | 45 | ~0.8 | High conversion in a short reaction time in a non-aqueous medium.[1][2] |
| Rhizomucor miehei (Lipozyme IM-20) | Immobilized | Weak anion exchange resin | >90% | 40 | 24-48 | High yields were achievable with substrate concentrations up to 2.0 M.[3][4] |
| Candida antarctica lipase B (Novozym 435) | Immobilized | Macroporous acrylic resin | High (not specified for isoamyl butyrate) | 30-50 | - | Generally shows high efficiency and broad substrate specificity for various flavor esters.[5][6] |
| Rhizopus oryzae | Immobilized | Cross-linked silica gel | ~90% (for isoamyl acetate) | - | - | Immobilization significantly improved thermal stability and conversion yield compared to the free form.[7] |
| Porcine Pancreas | Free | - | ~93% (for n-butyl butyrate) | 30 | 24 | Demonstrated high conversion for similar short-chain esters. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for lipase-catalyzed isoamyl butyrate synthesis.
Protocol 1: Synthesis of Isoamyl Butyrate using Immobilized Thermomyces lanuginosus Lipase
This protocol is based on studies optimizing the synthesis in a non-aqueous medium.[1][2]
Materials:
-
Immobilized Thermomyces lanuginosus lipase (e.g., Lipozyme TL IM).
-
Isoamyl alcohol.
-
Butyric acid.
-
Heptane (or other suitable organic solvent).
-
Molecular sieves (optional, for water removal).
-
Shaking incubator or magnetic stirrer with temperature control.
Procedure:
-
In a sealed reaction vessel, combine isoamyl alcohol and butyric acid in heptane. A typical starting concentration is 500 mM for each substrate.
-
Add the immobilized lipase to the reaction mixture. The enzyme concentration can be optimized, with a starting point of around 30% (w/v) relative to the total reaction volume.
-
If using, add molecular sieves to the mixture to absorb the water produced during the esterification, which can shift the equilibrium towards product formation.
-
Incubate the reaction at the optimal temperature (e.g., 45°C) with constant agitation (e.g., 240 rpm).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the conversion of butyric acid or the formation of isoamyl butyrate using gas chromatography (GC) or titration of the remaining acid.
-
Continue the reaction until the desired conversion is achieved.
-
After the reaction, the immobilized enzyme can be recovered by simple filtration for potential reuse.
Protocol 2: Synthesis of Isoamyl Butyrate using Immobilized Rhizomucor miehei Lipase
This protocol is adapted from research focusing on the performance of Rhizomucor miehei lipase.[3][4]
Materials:
-
Immobilized Rhizomucor miehei lipase (e.g., Lipozyme IM-20).
-
Isoamyl alcohol.
-
Butyric acid.
-
n-hexane (or other suitable organic solvent).
-
Shaking incubator or magnetic stirrer with temperature control.
Procedure:
-
Prepare the reaction mixture in a sealed vessel by dissolving isoamyl alcohol and butyric acid in n-hexane. Substrate concentrations can be varied, with studies showing high yields at concentrations up to 2.0 M. An equimolar ratio of alcohol to acid is a common starting point.
-
Add the immobilized lipase to the mixture. The enzyme/substrate ratio is a critical parameter to optimize, with a typical starting point being around 17 g/mol .
-
Incubate the reaction at the optimal temperature (e.g., 40°C) with agitation (e.g., 150 rpm).
-
Track the esterification yield over time by analyzing samples via gas chromatography or by titrating the residual butyric acid with a standard solution of sodium hydroxide.
-
The reaction is typically run for 24 to 60 hours to achieve high conversion.
-
Upon completion, the immobilized lipase is separated from the reaction mixture by filtration and can be washed for reuse in subsequent batches.
Visualizing the Process
To better understand the experimental workflow, the following diagrams illustrate the key steps and relationships in the enzymatic synthesis of isoamyl butyrate.
Caption: Experimental workflow for lipase-catalyzed isoamyl butyrate synthesis.
Caption: Logical relationship for selecting a lipase for isoamyl butyrate synthesis.
References
- 1. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Sensory Profile of Isoamyl Isobutyrate: A Comparative Guide for Food Scientists
A comprehensive analysis of the sensory properties of isoamyl isobutyrate, a key contributor to fruity aromas in a variety of food products. This guide provides an objective comparison with other common flavor esters, supported by established sensory evaluation protocols, to aid researchers and product developers in the food and pharmaceutical industries.
This compound is a widely utilized flavoring agent in the food and beverage industry, prized for its characteristic sweet, fruity aroma reminiscent of bananas and pears.[1] Its application extends across a diverse range of products, from beverages and confectionery to baked goods. Understanding its precise sensory profile and how it compares to other flavor alternatives is crucial for effective product formulation and development.
Comparative Sensory Evaluation of Fruity Esters
While specific quantitative sensory panel data for this compound across various food matrices remains proprietary or limited in publicly available research, its sensory profile can be benchmarked against other common fruity esters based on their established aroma characteristics. The following table summarizes the known sensory descriptors of this compound and compares them with other frequently used esters. This comparison is based on a compilation of organoleptic data from flavor and fragrance resources.
| Ester Name | Chemical Formula | Key Sensory Descriptors | Natural Occurrence (Examples) |
| This compound | C9H18O2 | Sweet, fruity, green, fatty with a berry nuance; reminiscent of banana and pear.[1][2] | Banana, chamomile oil, grape, honey, hop oil, whiskey, white wine.[2] |
| Isoamyl Acetate | C7H14O2 | Strong banana and pear notes, sometimes described as solvent-like.[3] | Apple, banana, coffee, grape, guava, pear, peach.[4] |
| Ethyl Isobutyrate | C6H12O2 | Sweet, ethereal, fruity, with alcoholic, fusel, and rummy nuances.[5][6] | Not widely documented as a major natural component. |
| Ethyl Butyrate | C6H12O2 | Ethereal, fruity, buttery, with notes of ripe fruit.[3] | Not widely documented as a major natural component. |
| Ethyl Hexanoate | C8H16O2 | Strong, fruity, wine-like, with notes of apple, banana, and pineapple.[3] | Not widely documented as a major natural component. |
Experimental Protocols for Sensory Evaluation
To quantitatively assess the sensory impact of this compound in a food matrix, a robust experimental design is essential. The following outlines a detailed methodology for a Quantitative Descriptive Analysis (QDA), a prevalent and reliable method in sensory science.
Objective
To determine the sensory profile of this compound in a model beverage system and compare it to a control and a beverage containing a different fruity ester (e.g., isoamyl acetate).
Panelist Selection and Training
-
Recruitment and Screening: Recruit 10-12 individuals from a pool of experienced sensory panelists. Screen for sensory acuity, descriptive ability, and availability.
-
Training: Conduct a series of training sessions (approximately 10-12 hours in total) to develop a consensus vocabulary for the sensory attributes of the model beverage. Panelists will be presented with a range of reference standards to anchor the sensory terms.
Sample Preparation
-
Model Beverage Base: Prepare a base beverage consisting of a 5% sucrose solution in deionized water.
-
Test Samples:
-
Control: Model beverage base only.
-
This compound Sample: Model beverage base with the addition of this compound at a predetermined concentration (e.g., 5 ppm).
-
Comparative Ester Sample: Model beverage base with the addition of a comparative ester (e.g., isoamyl acetate) at a concentration that elicits a similar perceived aroma intensity to the this compound sample.
-
-
Coding and Presentation: All samples will be coded with three-digit random numbers and presented to panelists in a randomized order to prevent bias.
Sensory Evaluation Procedure
-
Evaluation Environment: Conduct the evaluation in individual sensory booths under controlled lighting and temperature.
-
Attribute Evaluation: Panelists will evaluate the samples for the agreed-upon sensory attributes (e.g., fruity aroma intensity, banana aroma, pear aroma, sweetness, chemical/artificial off-note).
-
Scaling: Panelists will rate the intensity of each attribute on a 15-cm unstructured line scale, anchored at the ends with "low" and "high."
-
Data Collection: Data will be collected using sensory analysis software. Each panelist will evaluate each sample in triplicate.
Data Analysis
The collected data will be analyzed using Analysis of Variance (ANOVA) to determine significant differences in the sensory attributes between the samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.
Logical Workflow for Sensory Evaluation
The process of conducting a sensory panel evaluation for this compound follows a structured workflow to ensure reliable and reproducible results.
Comparative Relationship of Fruity Esters
The sensory perception of fruity esters is complex, with overlapping and distinct characteristics. The following diagram illustrates the logical relationships between the sensory descriptors of this compound and other common fruity esters.
References
A Guide to Inter-laboratory Comparison of Isoamyl Isobutyrate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoamyl isobutyrate is a fatty acid ester with a characteristic fruity aroma, used as a flavoring agent in food and a fragrance component in cosmetics.[6][7][8] Ensuring the quality and consistency of this compound across different laboratories and manufacturing sites is critical. Inter-laboratory comparison studies, also known as proficiency tests, are a vital component of a robust quality management system.[5] They serve to verify the competency of analytical laboratories, validate analytical methods, and ensure that reported results are reliable and reproducible.[5][9]
This guide details the key performance parameters to be evaluated, recommended analytical techniques, a comprehensive experimental protocol for conducting an inter-laboratory comparison, and methods for data analysis and interpretation.
Key Performance Parameters for Method Validation
The validation of the analytical procedure is crucial to ensure it is suitable for its intended purpose.[1][2] The following parameters, based on the International Conference on Harmonisation (ICH) guidelines, should be assessed in an inter-laboratory comparison:[2][3]
-
Accuracy: The closeness of test results to the true value. It is often assessed by determining the recovery of a known amount of spiked analyte in a sample matrix.[2][3]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10] This is typically evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations, such as on different days, with different analysts, or on different equipment.[3]
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.[1]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
Recommended Analytical Technique: Gas Chromatography (GC)
Gas chromatography is a widely used and highly suitable technique for the analysis of volatile compounds like this compound.[10]
-
Technique: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Rationale: GC-FID is a robust, sensitive, and cost-effective method for quantifying esters.[10] It provides good resolution and is a standard technique in many quality control laboratories. For confirmation of identity, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Experimental Protocol for an Inter-laboratory Comparison Study
This section outlines a hypothetical, yet detailed, protocol for conducting an inter-laboratory comparison for the analysis of this compound.
1. Preparation and Distribution of Test Material:
-
A homogenous batch of this compound should be prepared by a reference laboratory.
-
The material should be divided into identical samples and distributed to participating laboratories. To assess accuracy, some samples can be spiked with a known concentration of a certified reference material.
-
Samples should be stored and shipped under conditions that ensure their stability.
2. Analytical Method:
-
A standardized analytical method should be provided to all participating laboratories. While laboratories may use their own validated methods, a common method allows for better comparison of laboratory performance rather than method performance.
-
Example GC-FID Method:
-
Column: DB-624, 30 m x 0.53 mm ID, 1.0 µm film thickness (or equivalent)[10]
-
Carrier Gas: Nitrogen or Helium[10]
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
3. Sample Preparation:
-
Participants should be instructed on the precise method for sample preparation, including dilution solvents and concentration levels.
-
For example, a 1000 ppm stock solution of this compound in methanol could be prepared, from which a series of calibration standards (e.g., 10, 50, 100, 250, 500 ppm) are made.
4. Data Reporting:
-
Laboratories should be required to report their results in a standardized format. This should include:
-
Quantitative results for each sample (e.g., in mg/mL or %).
-
Raw data, including chromatograms.
-
Calculated validation parameters (LOD, LOQ, linearity, etc.).
-
Details of the analytical instrument and any deviations from the provided method.
-
Data Presentation and Analysis
Quantitative data from all participating laboratories should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Inter-laboratory Comparison Results for this compound Assay
| Laboratory ID | Reported Concentration (mg/mL) | Recovery of Spiked Sample (%) | Z-Score |
| Lab A | 4.95 | 99.0 | -0.5 |
| Lab B | 5.10 | 102.0 | 1.0 |
| Lab C | 4.88 | 97.6 | -1.2 |
| Lab D | 5.05 | 101.0 | 0.5 |
| Lab E | 4.92 | 98.4 | -0.8 |
| Consensus Mean | 5.00 | 99.6 | |
| Standard Deviation | 0.10 | 1.8 |
Table 2: Hypothetical Comparison of Method Validation Parameters
| Laboratory ID | LOD (µg/mL) | LOQ (µg/mL) | Linearity (R²) |
| Lab A | 0.5 | 1.5 | 0.9995 |
| Lab B | 0.4 | 1.2 | 0.9998 |
| Lab C | 0.6 | 1.8 | 0.9991 |
| Lab D | 0.5 | 1.6 | 0.9996 |
| Lab E | 0.4 | 1.3 | 0.9997 |
Data Analysis and Interpretation:
-
Statistical Analysis: The performance of the participating laboratories should be evaluated using statistical methods. The Z-score is a common and effective tool for this purpose.[11][12]
-
Z-Score Formula: Z = (x - X) / σ
-
x = result of the individual laboratory
-
X = assigned value (consensus mean of all participants)
-
σ = standard deviation for proficiency assessment
-
-
-
Interpretation of Z-Scores:
-
|Z| ≤ 2.0: Satisfactory performance
-
2.0 < |Z| < 3.0: Questionable performance
-
|Z| ≥ 3.0: Unsatisfactory performance
-
Visualizations
The following diagrams illustrate the workflow of an inter-laboratory comparison study and the logical relationship between key analytical method validation parameters.
Caption: Workflow for an inter-laboratory comparison study.
Caption: Relationship of analytical method validation parameters.
Conclusion
A well-designed inter-laboratory comparison study is essential for ensuring the reliability of analytical data for this compound. By following a structured protocol that evaluates key performance parameters, laboratories can demonstrate their competence and contribute to the overall quality assurance of products containing this important flavor and fragrance compound. This guide provides a comprehensive framework for establishing such a program, promoting consistency and confidence in analytical results across the industry.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. aocs.org [aocs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. This compound | C9H18O2 | CID 519786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. medpace.com [medpace.com]
- 10. iiste.org [iiste.org]
- 11. benchmark-intl.com [benchmark-intl.com]
- 12. archimer.ifremer.fr [archimer.ifremer.fr]
Confirming the Identity of Isoamyl Isobutyrate Using Tandem Mass Spectrometry: A Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is paramount. Isoamyl isobutyrate, a common flavoring and fragrance agent, presents a classic analytical challenge due to the existence of several isomers with identical molecular weights. This guide provides a comprehensive comparison of this compound with its structural isomers, focusing on the utility of tandem mass spectrometry (MS/MS) for definitive identification. While specific experimental tandem mass spectrometry data for this compound is not widely available in public databases, this guide will leverage established fragmentation patterns of similar esters to predict its behavior and provide a robust analytical framework.
Distinguishing this compound from its Isomers
This compound shares the same molecular formula (C9H18O2) and molecular weight (158.24 g/mol ) with a variety of other esters, making their differentiation by a single stage of mass spectrometry challenging. The most common of these isomers is isoamyl butyrate. Electron Ionization (EI) mass spectrometry can provide initial clues for differentiation based on the relative abundances of fragment ions.
Table 1: Comparison of Key Diagnostic Ions in EI-MS of this compound and its Isomer
| Compound Name | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and Relative Abundance |
| This compound | 158.24 | 43 (100%), 70 (66%), 71 (57%), 41 (29%), 55 (24%)[1] |
| Isoamyl butyrate | 158.24 | 70 (100%), 71 (73%), 43 (46%), 55 (26%), 89 (15%)[2] |
As indicated in Table 1, while both isomers produce many of the same fragment ions, the base peak (the most abundant ion) differs significantly. For this compound, the base peak is at m/z 43, corresponding to the isobutyryl cation ([(CH3)2CHCO]+). In contrast, isoamyl butyrate exhibits a base peak at m/z 70, which can be attributed to the cleavage of the isoamyl group. This difference in the primary fragmentation provides a strong basis for initial identification.
Tandem Mass Spectrometry (MS/MS) for Unambiguous Confirmation
Tandem mass spectrometry provides an additional layer of structural information by isolating a specific precursor ion and subjecting it to fragmentation. In the case of this compound, the molecular ion (m/z 158) or a prominent fragment ion from the initial MS scan would be selected as the precursor for collision-induced dissociation (CID).
Predicted Fragmentation Pathway of this compound
Caption: Predicted fragmentation of this compound in MS/MS.
Experimental Protocol: GC-MS/MS Analysis
For the robust identification of this compound in a complex matrix, a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method is recommended.
1. Sample Preparation:
-
For liquid samples (e.g., beverages, essential oils), a simple dilution with a suitable solvent like dichloromethane or methanol is often sufficient.
-
For solid samples, a headspace solid-phase microextraction (SPME) technique can be employed to extract the volatile this compound.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this compound from other volatile components.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
MS/MS Analysis:
-
Precursor Ion Selection: Select the molecular ion of this compound (m/z 158).
-
Collision Gas: Argon at a pressure of approximately 1.5 mTorr.
-
Collision Energy: Optimize the collision energy (typically in the range of 10-30 eV) to produce a characteristic spectrum of product ions.
-
Product Ion Scan: Scan for the predicted product ions (e.g., m/z 43, 70, 71, 88).
-
Table 2: GC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| GC System | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injection Volume | 1 µL (splitless) |
| Inlet Temperature | 250°C |
| Oven Program | 40°C (2 min), then 10°C/min to 250°C (5 min) |
| Carrier Gas | Helium (1.0 mL/min) |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
| MS/MS Parameters | |
| Precursor Ion | m/z 158 |
| Collision Gas | Argon |
| Collision Energy | 10-30 eV (to be optimized) |
| Product Ions (Predicted) | m/z 43, 70, 71, 88 |
Logical Workflow for Confirmation
The process of confirming the identity of this compound using tandem mass spectrometry can be summarized in a logical workflow.
Caption: Workflow for this compound confirmation.
By following this structured approach, researchers can confidently distinguish this compound from its isomers and achieve unambiguous identification in complex samples. The combination of chromatographic separation and two stages of mass analysis provides the high degree of specificity required in modern analytical science.
References
Safety Operating Guide
Proper Disposal Procedures for Isoamyl Isobutyrate
This guide provides essential safety and logistical information for the proper disposal of isoamyl isobutyrate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling
This compound is a flammable liquid and vapor that requires careful handling.[1][2][3][4] Before beginning any disposal-related tasks, ensure you are familiar with the following safety protocols and have the necessary personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.[1][2][3][5]
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: If working in a poorly ventilated area or with large quantities, use an appropriate respirator.[2]
Safe Handling & Storage of Waste:
-
Ignition Sources: Keep waste this compound away from heat, sparks, open flames, and other ignition sources.[1][2][3][6]
-
Ventilation: Handle the waste in a well-ventilated area, preferably within a chemical fume hood.
-
Container: Store waste in a tightly sealed, properly labeled, and compatible container to prevent leaks or spills.[1][2][7][8] The container should be grounded and bonded.[1]
-
Storage Location: Keep the waste container in a cool, well-ventilated, designated hazardous waste storage area, also known as a Satellite Accumulation Area (SAA).[1][9][10]
Quantitative Data: Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 2050-01-3[1][3] |
| Molecular Formula | C9H18O2 |
| Boiling Point | 169-171 °C |
| Flash Point | 53.9 °C (129.0 °F) - Closed Cup[1] |
| Density | 0.856 g/mL at 25 °C |
| Vapor Density | 5.5[1] |
| Water Solubility | Not miscible or difficult to mix[3] |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous waste in compliance with all local, state, and federal regulations.[1] Never dispose of this chemical down the drain or in regular trash.[7][11]
Step 1: Waste Collection and Segregation
-
Designated Container: Designate a specific, compatible waste container for this compound and related waste (e.g., contaminated materials). Plastic is often preferred for waste storage.[9]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[7]
-
Segregation: Store the this compound waste container separately from incompatible materials, such as acids and bases, to prevent dangerous reactions.[7][10]
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9][10]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[10][11]
-
Volume Limits: Adhere to the maximum volume limits for an SAA, which is typically 55 gallons for total hazardous waste.[9]
Step 3: Spill Management
-
Control Spills: In the event of a spill, immediately eliminate all ignition sources.[1]
-
Containment: Dike the spill to prevent it from spreading or entering drains.[1]
-
Absorption: Absorb the spilled liquid with an inert material such as vermiculite, dry sand, or commercial sorbents.[1]
-
Collection: Carefully collect the absorbent material and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
Step 4: Arranging for Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to schedule a pickup.[9]
-
Documentation: Complete all required waste disposal forms and documentation as instructed by your EH&S department.
Step 5: Empty Container Disposal
-
Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) that can dissolve the residue.[11]
-
Rinsate Collection: The solvent rinsate is also considered hazardous waste and must be collected in a properly labeled hazardous waste container.
-
Final Disposal: Once triple-rinsed, the container can typically be disposed of as regular trash after defacing or removing all chemical labels.[11]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. vigon.com [vigon.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. prod.adv-bio.com [prod.adv-bio.com]
- 4. This compound | C9H18O2 | CID 519786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. This compound | 2050-01-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling Isoamyl Isobutyrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling volatile and flammable compounds like Isoamyl isobutyrate. This document provides immediate, essential guidance on personal protective equipment (PPE), operational protocols, and disposal plans to facilitate safe and compliant laboratory practices.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. For this compound, a flammable liquid, the following PPE is mandatory.
Summary of Personal Protective Equipment (PPE) for this compound
| PPE Category | Specification |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield may be required for operations with a high risk of splashing. |
| Hand Protection | Chemical-resistant gloves are required. While direct testing data for this compound is limited, data for the structurally similar compound Isoamyl Acetate can be used as a conservative guide. Nitrile or Neoprene gloves are suitable for splash protection, but extended contact requires more robust materials. Always inspect gloves for degradation or punctures before and during use. |
| Body Protection | A flame-resistant lab coat is essential. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Detailed Glove Selection Data (Based on Isoamyl Acetate as a proxy)
| Glove Material | Breakthrough Time (minutes) | Rating |
| Nitrile | 110 | Good |
| Neoprene | 77 | Good |
| Butyl | Not Recommended | Poor |
| Natural Rubber | Not Recommended | Poor |
| PVC | 158 | Fair |
Note: Breakthrough times are based on ASTM F 739 standard test method and represent the time it takes for the chemical to be detected on the inside of the glove. These are for guidance only and can be affected by factors such as glove thickness, temperature, and concentration of the chemical.[1]
Operational Plan: Handling and Storage
Safe handling and storage practices are critical to prevent accidents and ensure a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.
-
Ignition Sources: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces. Use non-sparking tools.[2]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[2]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage Procedures:
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Segregation: Store away from incompatible materials such as strong oxidizing agents.
Spill Management Plan
In the event of a spill, a prompt and coordinated response is crucial to mitigate hazards.
Immediate Steps:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ignition Sources: Eliminate all ignition sources.
-
Ventilate: Increase ventilation to the area, if safe to do so.
Spill Cleanup Workflow
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
